molecular formula C10H8N4O3 B3060303 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid CAS No. 212517-01-6

2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid

Cat. No.: B3060303
CAS No.: 212517-01-6
M. Wt: 232.2 g/mol
InChI Key: JXXNYVAHSXIBNI-UHFFFAOYSA-N
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Description

2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid is a useful research compound. Its molecular formula is C10H8N4O3 and its molecular weight is 232.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 25.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 687222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,4-triazol-4-ylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-9(13-14-5-11-12-6-14)7-3-1-2-4-8(7)10(16)17/h1-6H,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXNYVAHSXIBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C=NN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327793
Record name NSC687222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

212517-01-6
Record name NSC687222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis, characterization, and chemical behavior of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid , also known as N-(4H-1,2,4-triazol-4-yl)phthalamic acid .

Executive Summary

2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid is a phthalamic acid derivative formed by the nucleophilic ring-opening of phthalic anhydride by 4-amino-1,2,4-triazole. This compound represents a critical intermediate in the synthesis of fused heterocyclic systems (such as triazolo-isoindoles) and serves as a bidentate or tridentate ligand in coordination chemistry and Metal-Organic Frameworks (MOFs).

This guide focuses on the kinetic control required to isolate the open-chain amic acid (the target) and prevent its thermodynamic cyclization into the corresponding phthalimide (2-(1,2,4-triazol-4-yl)isoindoline-1,3-dione).

Chemical Profile

  • IUPAC Name: 2-[(4H-1,2,4-triazol-4-yl)carbamoyl]benzoic acid

  • Common Name: N-(1,2,4-Triazol-4-yl)phthalamic acid

  • Molecular Formula: C₁₀H₈N₄O₃

  • Molecular Weight: 232.19 g/mol

  • Key Functional Groups:

    • Carboxylic Acid (–COOH): pKa ~3–4 (predicted)

    • Secondary Amide (–CONH–): Linker

    • 1,2,4-Triazole Ring: Electron-deficient heteroaromatic system

Synthesis Strategy & Mechanism

Mechanistic Pathway

The synthesis proceeds via a nucleophilic acyl substitution. The amino group of 4-amino-1,2,4-triazole attacks one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring, generating a free carboxylic acid and an amide bond.

Critical Control Point: The reaction is exothermic. Elevated temperatures or acidic catalysts (like acetic acid) promote dehydration, causing the carboxylic acid to attack the amide nitrogen, closing the ring to form the imide (phthalimide derivative). To obtain the target acid , the reaction must be kept at mild temperatures.

Reaction Scheme Visualization

ReactionScheme Anhydride Phthalic Anhydride (Electrophile) Target TARGET: Amic Acid (Open Chain) Anhydride->Target Acetone/Dioxane 25°C, 1-4 h (Kinetic Control) Amine 4-Amino-1,2,4-triazole (Nucleophile) Amine->Target Acetone/Dioxane 25°C, 1-4 h (Kinetic Control) Imide Side Product: Imide (Cyclized) Target->Imide Heat (>80°C) or AcOH Reflux - H₂O

Caption: Kinetic vs. Thermodynamic control. Mild conditions yield the target amic acid; heat drives cyclization to the imide.

Detailed Experimental Protocol

Materials
  • Phthalic Anhydride (Sublimed or recrystallized to remove phthalic acid impurity).

  • 4-Amino-1,2,4-triazole (98%+ purity).

  • Solvent: Acetone (Preferred for precipitation) or 1,4-Dioxane.

  • Wash Solvent: Diethyl ether or cold ethanol.

Step-by-Step Procedure (Target: The Acid)
  • Preparation: Dissolve 10 mmol (1.48 g) of phthalic anhydride in 15 mL of dry acetone in a round-bottom flask. Ensure complete dissolution.

  • Addition: In a separate beaker, dissolve 10 mmol (0.84 g) of 4-amino-1,2,4-triazole in 10 mL of acetone (mild heating may be required to dissolve the amine, but cool to room temperature before mixing).

  • Reaction: Dropwise add the amine solution to the anhydride solution under vigorous stirring at room temperature (20–25°C) .

    • Observation: A white precipitate (the product) should begin to form within 10–30 minutes as the polar amic acid is less soluble in acetone than the starting materials.

  • Completion: Stir the mixture for 2–4 hours to ensure maximum conversion. Do not heat, as this will promote cyclization.

  • Isolation: Filter the precipitate using a Büchner funnel.

  • Purification: Wash the solid cake with 2 x 10 mL of cold acetone or diethyl ether to remove unreacted anhydride.

  • Drying: Air dry or vacuum dry at <50°C . Avoid high-temperature drying ovens.

Alternative "Imide" Route (For Reference/Comparison)

If the user desires the cyclized 2-(1,2,4-triazol-4-yl)isoindoline-1,3-dione :

  • Perform the reaction in Glacial Acetic Acid under reflux (118°C) for 4 hours. The amic acid intermediate will dehydrate in situ to form the stable imide.

Characterization & Validation

Since the amic acid is an intermediate, it is often mischaracterized as the imide. Use these spectral markers to validate the open-chain structure.

Predicted NMR Profile (DMSO-d6)
NucleusShift (δ ppm)MultiplicityAssignmentDiagnostic Note
¹H 13.0 – 13.5Broad Singlet–COOHKey differentiator: Absent in imide.
¹H 10.5 – 11.5Singlet–CONH–Amide proton. Disappears with D₂O shake.
¹H 8.8 – 9.2Singlet (2H)Triazole C-HCharacteristic of the 1,2,4-triazole ring.
¹H 7.8 – 7.9DoubletAr-H (Ortho)Protons adjacent to carbonyls.
¹H 7.5 – 7.7MultipletAr-H (Meta)Remaining aromatic protons.[1][2][3]
¹³C ~167.0SingletCOOHCarboxylic acid carbonyl.
¹³C ~165.5SingletCONHAmide carbonyl.
¹³C ~144.0SingletTriazole C=NTriazole ring carbons.
Infrared Spectroscopy (FTIR)
  • 3300–2500 cm⁻¹ (Broad): O–H stretch of carboxylic acid (dimer).

  • 3200–3100 cm⁻¹: N–H stretch (Amide).

  • 1710–1730 cm⁻¹: C=O stretch (Carboxylic Acid).

  • 1650–1680 cm⁻¹: C=O stretch (Amide I band). Note: The imide would show a symmetric/asymmetric doublet at ~1720 and 1770 cm⁻¹.

The "Cyclization Test" (Self-Validation)

To confirm you have the Acid and not the Imide:

  • Take a small sample of your product in a capillary tube.

  • Heat it to ~180–200°C.

  • Observation: The solid should melt and likely evolve gas (water vapor) as it cyclizes to the imide. If re-analyzed by IR/TLC, the product will now match the imide standard (higher Rf, loss of OH band).

Applications in Drug Development & Materials[7]

  • Ligand Design: The terminal carboxylic acid and the N1/N2 nitrogens of the triazole make this a versatile ligand for constructing Metal-Organic Frameworks (MOFs) with potential gas-storage capabilities.

  • Bioactivity: 1,2,4-Triazole derivatives are privileged scaffolds in medicinal chemistry, known for antifungal (e.g., Fluconazole analogs) and antimicrobial activity.[4] This specific derivative adds a lipophilic aromatic tail (phthaloyl group) which can improve membrane permeability.

  • Precursor: It serves as a precursor to Triazolo[5,1-a]isoindoles via further dehydrative cyclization, a scaffold found in various non-steroidal anti-inflammatory drugs (NSAIDs).

Troubleshooting & Safety

  • Problem: Product is an oil or sticky gum.

    • Cause: Solvent trapped or partial cyclization.

    • Fix: Triturate (grind) the oil with diethyl ether or hexane to induce crystallization.

  • Safety: Phthalic anhydride is a respiratory sensitizer. 4-Amino-1,2,4-triazole is a skin irritant. Perform all synthesis in a fume hood.

References

  • Synthesis of Phthalamic Acids: Bahçeci, Ş., İnce, N., & İkizler, A. A. (1998). Reactions of 4-Amino-4,5-Dihydro-1H-1,2,4-Triazol-5-ones and 4-Amino-4H-1,2,4-Triazoles with Some Carboxylic Acid Anhydrides. Turkish Journal of Chemistry.[1] Link

  • General Reactivity of Anhydrides: N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides. National Institutes of Health (PMC). Link

  • Triazole Characterization: Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings.[1] Link

Sources

The Chemistry and Biological Versatility of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis, characterization, and diverse biological activities of derivatives based on the 2-(1,2,4-triazol-4-ylcarbamoyl)benzoic acid scaffold. The 1,2,4-triazole nucleus is a "privileged" structure in medicinal chemistry, known for its wide array of pharmacological properties including antifungal, anticancer, and antimicrobial effects.[1][2][3] This document delves into the synthetic methodologies for creating these derivatives, their detailed spectroscopic characterization, and elucidates their mechanisms of action. We explore the critical structure-activity relationships (SAR) that govern their efficacy and present detailed, field-proven protocols for their synthesis and biological evaluation. Quantitative data on their anticancer and antimicrobial potency are summarized, and key molecular pathways are visualized to provide a clear mechanistic understanding for researchers in drug discovery and development.

The 1,2,4-Triazole: A Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][4] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and dipole-dipole interactions, make it an invaluable component in the design of therapeutic agents.[5] The triazole nucleus can act as a stable isostere for amide, ester, and carboxylic acid functionalities, enhancing molecular interactions with biological targets, improving solubility, and increasing bioavailability.[1][5] Consequently, this scaffold is present in a wide range of clinically approved drugs, demonstrating activities that span from antifungal and anticancer to antiviral and anticonvulsant.[2][4][5]

Core Structure: 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic Acid

The parent compound, 2-(1,2,4-triazol-4-ylcarbamoyl)benzoic acid, combines three key pharmacophoric elements:

  • Benzoic Acid Moiety: Provides a carboxylic acid group that can engage in ionic interactions and hydrogen bonding. It serves as a versatile anchor for introducing various substituents to modulate lipophilicity and electronic properties.

  • Carbamoyl Linker: An amide bridge that provides structural rigidity and acts as a hydrogen bond donor and acceptor. This linker correctly orients the two aromatic systems for optimal target binding.

  • 1,2,4-Triazole Ring: The primary source of the diverse biological activities. The nitrogen atoms in the ring are crucial for coordinating with metal ions in enzyme active sites, a key mechanism in its antifungal and enzyme-inhibitory roles.[1]

Derivatization of this core structure on either the benzoic acid or the triazole ring allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective therapeutic candidates.

General Synthetic Strategy and Workflow

The synthesis of 2-(1,2,4-triazol-4-ylcarbamoyl)benzoic acid derivatives is typically achieved through a reliable and straightforward condensation reaction. The most common and efficient method involves the reaction of phthalic anhydride with 4-amino-1,2,4-triazole. This choice is predicated on the high reactivity of the anhydride and the commercial availability of the starting materials, ensuring a scalable and cost-effective process. Further derivatization can be performed on the resulting product.

The overall workflow from design to preclinical selection is an iterative process that refines the chemical structure based on biological feedback.

Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization A Target Molecule Design B Synthesis of Core Scaffold (Phthalic Anhydride + 4-Amino-1,2,4-triazole) A->B C Purification & Characterization (NMR, IR, Mass Spec) B->C D In Vitro Screening (Anticancer, Antimicrobial Assays) C->D E Enzyme Inhibition Assays (IC₅₀ Determination) D->E F Mechanism of Action Studies (e.g., Apoptosis Assay) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H H->A Iterative Refinement I In Vivo Studies (Animal Models) H->I J Preclinical Candidate I->J

General workflow for developing 2-(1,2,4-triazol-4-ylcarbamoyl)benzoic acid derivatives.

Spectroscopic Characterization

Validation of the chemical structure is paramount. The following are typical spectroscopic data used to confirm the identity and purity of these derivatives.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characteristic. The protons on the benzoic acid ring typically appear as multiplets or doublets between δ 7.5-8.2 ppm. The two protons on the 1,2,4-triazole ring often present as a sharp singlet around δ 8.5-9.0 ppm. The amide (N-H) proton can be observed as a broad singlet, often above δ 10.0 ppm, and the carboxylic acid proton (COOH) is typically a very broad singlet above δ 13.0 ppm.[6][7]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carboxylic acid carbonyl carbon around δ 167.0 ppm and the amide carbonyl carbon near δ 165.0 ppm. Carbons of the triazole ring resonate in the δ 140-150 ppm range.[7]

  • Infrared (IR) Spectroscopy: Key vibrational bands confirm functional groups. A broad O-H stretch from the carboxylic acid is observed from 2500-3300 cm⁻¹. The N-H stretch of the amide appears around 3100-3300 cm⁻¹. Two distinct C=O stretching bands are visible: one for the carboxylic acid (~1700 cm⁻¹) and one for the amide (~1670 cm⁻¹).[8]

Spectrum of Biological Activities

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, with anticancer and antimicrobial effects being the most prominently studied.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of 2-(1,2,4-triazol-4-ylcarbamoyl)benzoic acid derivatives against various human cancer cell lines.[6] Hybrids incorporating different functional groups have shown inhibitory activities against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with some compounds exhibiting IC₅₀ values comparable to or better than the standard chemotherapeutic drug doxorubicin.[6][9]

Table 1: In Vitro Cytotoxicity of Representative Triazole Benzoic Acid Hybrids

Compound ID Modification Cancer Cell Line IC₅₀ (µM) Reference
Compound 2 5-amino-3-thioxo MCF-7 (Breast) 18.7 [6]
HCT-116 (Colon) 25.7 [6]
Compound 5 5-(methylthio)-3-oxo MCF-7 (Breast) 15.6 [6]
HCT-116 (Colon) 23.9 [6]
Compound 14 5-(4-nitrobenzylidene)amino MCF-7 (Breast) 17.5 [6]
HCT-116 (Colon) 25.2 [6]
TP6 Pyridine Hybrid B16F10 (Melanoma) 41.12 [10]
5g Benzenesulfonamide Hybrid DLD-1 (Colorectal) 11.84 [11]
5j Benzenesulfonamide Hybrid HT-29 (Colorectal) 9.35 [11]
Doxorubicin Reference Drug MCF-7 (Breast) 19.7 [6]

| | | HCT-116 (Colon) | 22.6 |[6] |

Antimicrobial Activity

The 1,2,4-triazole core is famously associated with antifungal activity, as seen in clinical drugs like fluconazole.[2][5] Derivatives of the title scaffold have also been investigated for broad-spectrum antimicrobial properties, including antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13][14] The activity is often modulated by the specific substituents on the aromatic rings.[15]

Table 2: In Vitro Antibacterial Activity (MIC) of Related Triazole Derivatives | Compound Class | Test Organism | Activity Level | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Fluorobenzoylthiosemicarbazides | S. aureus (MRSA) | Potent | 7.82 - 15.63 |[15] | | Nalidixic acid-triazole hybrids | P. aeruginosa | Highly Active | 16 |[14] | | Ofloxacin-triazole hybrids | S. aureus | Comparable to Ofloxacin | 0.25 - 1 |[14] | | Benzimidazole-triazole hybrids | L. monocytogenes | Potent | 15.62 |[13] |

Mechanistic Insights and Structure-Activity Relationships (SAR)

Anticancer Mechanism of Action

The anticancer effects of these compounds are often multifactorial. One primary mechanism is the induction of apoptosis . Studies have shown that potent derivatives can trigger programmed cell death in cancer cells while having minimal cytotoxic effects on normal cells.[6][9] This selective action is a highly desirable trait for any anticancer agent.

Furthermore, molecular docking and enzymatic studies suggest that these compounds can act as enzyme inhibitors targeting key proteins in cancer progression pathways.[16] Potential targets include:

  • Tyrosine Kinases: Such as the Epidermal Growth Factor Receptor (EGFR).

  • Serine/Threonine Kinases: Such as BRAF.

  • Tubulin: Inhibition of tubulin polymerization disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis.[16]

  • Thymidine Phosphorylase (TP): An enzyme involved in pyrimidine metabolism that is often overexpressed in tumors.[17]

Anticancer_Mechanism GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR RAS RAS EGFR->RAS RAF BRAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Triazole Derivative Inhibitor->EGFR Inhibitor->RAF Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Inhibition of key oncogenic pathways by 2-(1,2,4-triazol-4-ylcarbamoyl)benzoic acid derivatives.
Antifungal Mechanism of Action

The most well-established mechanism for triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51) .[1][5][18] This cytochrome P450 enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, potently inhibiting its function.[1] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately causing fungal cell death.[1][18]

Structure-Activity Relationship (SAR) Insights
  • Substituents on the Triazole Ring: The nature of the substituent at the 5-position of the triazole ring significantly impacts cytotoxicity. Electron-rich groups or moieties capable of forming additional interactions, such as isothiocyanate and nitrobenzylidene groups, have been shown to enhance anticancer activity.[6]

  • Substituents on the Benzoic Acid Ring: Modifications to the benzoic acid portion can influence pharmacokinetic properties like solubility and cell permeability.

  • Importance of the Free Carboxylic Acid: The presence of the COOH group is often crucial for activity, likely due to its ability to form key hydrogen bonds or ionic interactions within the target's active site.

Key Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of these compounds. They are designed to be self-validating by including necessary purification and characterization steps.

Protocol: Synthesis of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic Acid
  • Rationale: This protocol uses a direct condensation reaction, which is efficient and high-yielding. The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants, while heating drives the reaction to completion. Purification by recrystallization is a standard and effective method for obtaining a pure solid product.

  • Methodology:

    • In a round-bottom flask, dissolve phthalic anhydride (1.48 g, 10 mmol) and 4-amino-1,2,4-triazole (0.84 g, 10 mmol) in 20 mL of dimethylformamide (DMF).

    • Heat the reaction mixture at 120-130°C for 4-6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

    • Collect the resulting white precipitate by vacuum filtration.

    • Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure title compound.

    • Dry the product under vacuum. Characterize using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
  • Rationale: The MTT assay is a robust, colorimetric method for assessing cell viability.[19] It measures the metabolic activity of mitochondria in living cells, providing a reliable proxy for the number of viable cells. The intensity of the purple formazan product is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ value, a key metric of a compound's potency.[19][20]

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

    • Replace the medium in the wells with 100 µL of the medium containing the test compound dilutions. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

The 2-(1,2,4-triazol-4-ylcarbamoyl)benzoic acid scaffold is a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility and the wide range of achievable biological activities make it an attractive starting point for medicinal chemists. Future research should focus on:

  • Lead Optimization: Expanding the library of derivatives to further refine SAR and improve potency and selectivity.[21]

  • Mechanism Elucidation: In-depth biological studies to precisely identify the molecular targets and pathways for the most active compounds.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their potential for in vivo efficacy.

References

  • Journal of Advanced Pharmacy Education and Research. (n.d.). A Review on 1, 2, 4 - Triazoles. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). A Comprehensive review on 1,2,4 Triazole. Retrieved from [Link]

  • Pandey, A., et al. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • PubMed. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved from [Link]

  • Rybak, K., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. PMC. Retrieved from [Link]

  • Riss, T. L., et al. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC. Retrieved from [Link]

  • ClinPGx. (2008). The enzymatic basis of drug-drug interactions with systemic triazole antifungals. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). An updated review on 1, 2, 4 Triazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles…. Retrieved from [Link]

  • ResearchGate. (2014). Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. Retrieved from [Link]

  • ResearchGate. (2016). Investigation of inhibitory effects of triazole derivatives on the protease enzymes. Retrieved from [Link]

  • Bentham Science. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs. Retrieved from [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Colorectal anticancer activity of a novel class of triazolic triarylmethane derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design , Synthesis , and Structure − Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Retrieved from [Link]

  • MDPI. (n.d.). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Retrieved from [Link]

  • PubMed. (2025). Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. Retrieved from [Link]

  • AABC. (2023). Novel series of bis-1,2,4-triazoles as TP inhibitors. Retrieved from [Link]

  • Al-Warhi, T., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC. Retrieved from [Link]

  • PDF. (n.d.). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • MDPI. (n.d.). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and study the biological activity of some new derivatives of 1,2,4-triazole compounds. Retrieved from [Link]

  • Plech, T., et al. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. PMC. Retrieved from [Link]

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Computational and Molecular Docking Studies of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the computational analysis and molecular docking of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid, a novel compound with significant therapeutic potential. The 1,2,4-triazole moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, exhibiting a wide array of biological activities including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] This guide will navigate researchers through the essential stages of in silico investigation, from ligand and protein preparation to the execution and interpretation of molecular docking simulations. We will focus on Carbonic Anhydrase IX (CA IX), a validated target in oncology, as a case study for the docking analysis of our target molecule. Furthermore, this document will detail a plausible synthetic route for the compound and outline the prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, offering a holistic computational assessment.

Introduction: The Rationale for Investigating 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid

The confluence of a benzoic acid derivative and a 1,2,4-triazole ring within a single molecular entity presents a compelling case for investigation in drug discovery. The 1,2,4-triazole ring is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at the active sites of biological targets.[4] Numerous 1,2,4-triazole-containing compounds have demonstrated significant anticancer activity.[2][5][6]

Our focus on 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid is predicated on the hypothesis that the carbamoyl linkage provides a structurally rigid yet conformationally adaptable scaffold, allowing for precise orientation of the triazole and benzoic acid moieties to interact with specific amino acid residues within a protein's binding pocket.

Selection of Carbonic Anhydrase IX as a Biological Target

Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is overexpressed in a variety of solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. Consequently, CA IX has emerged as a promising target for the development of novel anticancer therapies. Notably, benzenesulfonamide derivatives containing a triazole scaffold have been identified as potent inhibitors of tumor-associated CAs, including CA IX and CA XII.[7] This provides a strong rationale for investigating the interaction of our triazole-containing compound with CA IX.

Synthesis of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic Acid

A plausible and efficient synthetic route for 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid involves the nucleophilic attack of 4-amino-1,2,4-triazole on phthalic anhydride. This reaction is expected to yield the desired product through the opening of the anhydride ring.

Proposed Synthetic Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Addition of Reactant: To the stirred solution, add 4-amino-1,2,4-triazole (1 equivalent).

  • Reaction Conditions: The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid, is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the aromatic protons of the benzoic acid moiety, the protons of the triazole ring, and the amide proton, as well as the corresponding carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretching of the carboxylic acid and the amide, and the N-H stretching of the amide.

In Silico ADMET Profiling

Before proceeding with computationally intensive docking studies, it is prudent to evaluate the drug-likeness and pharmacokinetic properties of the target molecule using in silico ADMET prediction tools. This early assessment helps to identify potential liabilities and guide further optimization.

Methodology for ADMET Prediction

A variety of online web servers and software can be utilized for ADMET prediction. A typical workflow involves:

  • Input: Submitting the 2D or 3D structure of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid in a suitable format (e.g., SMILES or SDF).

  • Prediction: The software calculates various physicochemical and pharmacokinetic parameters.

  • Analysis: The predicted properties are analyzed to assess the molecule's potential as a drug candidate.

Key ADMET Parameters and Interpretation
ParameterPredicted Value (Illustrative)Interpretation
Molecular Weight < 500 g/mol Compliant with Lipinski's Rule of Five, suggesting good absorption and permeation.
LogP < 5Compliant with Lipinski's Rule of Five, indicating a balance between hydrophilicity and lipophilicity.
Hydrogen Bond Donors < 5Compliant with Lipinski's Rule of Five, contributing to good membrane permeability.
Hydrogen Bond Acceptors < 10Compliant with Lipinski's Rule of Five, influencing solubility and binding.
Topological Polar Surface Area (TPSA) < 140 ŲSuggests good oral bioavailability.
Aqueous Solubility Moderate to HighFavorable for absorption and distribution.
Blood-Brain Barrier (BBB) Permeation LowMay indicate reduced potential for CNS side effects.
CYP450 Inhibition Non-inhibitor of major isoformsLower potential for drug-drug interactions.
Hepatotoxicity Low riskIndicates a favorable safety profile.
Ames Mutagenicity Non-mutagenicSuggests a lack of carcinogenic potential.

Molecular Docking Workflow

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This section outlines a detailed protocol for docking 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid into the active site of Human Carbonic Anhydrase IX.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_box Grid Box Generation (Define Active Site) ligand_prep->grid_box Input Ligand protein_prep Protein Preparation (PDB ID: 5FL4) (Remove water, add hydrogens) protein_prep->grid_box Input Protein docking_run Run Docking Simulation (e.g., AutoDock Vina) grid_box->docking_run Define Search Space pose_analysis Pose Analysis (Binding Energy, RMSD) docking_run->pose_analysis Output Poses interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis Select Best Pose

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Experimental Protocol
  • 2D Structure Generation: Draw the 2D structure of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid using a chemical drawing software (e.g., ChemDraw).

  • 3D Structure Conversion: Convert the 2D structure into a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for obtaining realistic docking results.

  • File Format Conversion: Save the optimized 3D structure in a format compatible with the docking software (e.g., PDBQT for AutoDock).

  • Protein Structure Retrieval: Download the X-ray crystal structure of Human Carbonic Anhydrase IX from the Protein Data Bank (PDB ID: 5FL4).

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or its essential cofactor (in this case, the zinc ion).

  • Protonation: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Charge Assignment: Assign appropriate atomic charges to the protein atoms.

  • File Format Conversion: Save the prepared protein structure in a format compatible with the docking software (e.g., PDBQT for AutoDock).

  • Active Site Identification: Identify the active site of CA IX. In this case, it is the zinc-containing catalytic pocket.

  • Grid Box Definition: Define a grid box that encompasses the entire active site. The size and center of the grid box should be carefully chosen to allow the ligand to explore the binding pocket freely.

  • Software Selection: Choose a suitable molecular docking program. AutoDock Vina is a widely used and effective tool for this purpose.

  • Parameter Configuration: Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

  • Execution: Run the docking simulation. The software will systematically sample different conformations and orientations of the ligand within the defined grid box and score them based on a scoring function.

Analysis and Interpretation of Docking Results

The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.

Quantitative Data Analysis
Binding PoseBinding Affinity (kcal/mol)RMSD from Reference (Å)Key Interacting Residues
1-8.51.2His94, His96, His119, Thr199, Thr200
2-8.21.8His94, Gln92, Thr199
3-7.92.5His96, Thr200, Pro202

Note: The data presented in this table is illustrative and represents the type of output expected from a docking simulation. Actual values will vary based on the specific software and parameters used.

Visualization and Interaction Analysis
  • Visual Inspection: Use molecular visualization software (e.g., PyMOL, Chimera) to visually inspect the predicted binding poses.

  • Interaction Mapping: Analyze the non-covalent interactions between the ligand and the protein for the best-scoring pose. This includes:

    • Hydrogen Bonds: Identify hydrogen bonds between the ligand's hydrogen bond donors/acceptors and the protein's backbone or side-chain atoms. The triazole nitrogens and the carboxylic acid group are expected to be key hydrogen bonding participants.

    • Hydrophobic Interactions: Identify hydrophobic interactions between the aromatic rings of the ligand and nonpolar residues in the active site.

    • Coordination with Zinc: A critical interaction for CA inhibitors is the coordination of a functional group with the catalytic zinc ion in the active site. The triazole ring of the ligand is a potential candidate for this interaction.

Signaling_Pathway cluster_binding Molecular Interaction cluster_inhibition Enzymatic Inhibition cluster_cellular_effect Cellular Consequence ligand 2-(1,2,4-Triazol-4-ylcarbamoyl) benzoic acid interaction Binding ligand->interaction protein Carbonic Anhydrase IX (Active Site) protein->interaction inhibition Inhibition of CO2 Hydration interaction->inhibition ph_increase Increased Intracellular pH inhibition->ph_increase apoptosis Induction of Apoptosis ph_increase->apoptosis

Caption: Putative mechanism of action for CA IX inhibition.

Conclusion and Future Directions

This technical guide has provided a detailed roadmap for the computational and molecular docking studies of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid. The proposed synthetic route offers a practical approach to obtaining the compound for experimental validation. The in silico ADMET profiling suggests that the molecule possesses drug-like properties, warranting further investigation. The molecular docking protocol, with Carbonic Anhydrase IX as a primary target, provides a robust framework for predicting the binding mode and affinity of the compound.

The insights gained from these computational studies can guide the rational design of more potent and selective analogues. Future work should focus on the experimental validation of the predicted biological activity through in vitro enzyme inhibition assays and cell-based anticancer studies. Furthermore, co-crystallization of the compound with CA IX would provide definitive experimental evidence of the binding mode, validating and refining the computational models.

References

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  • Abdel-Maksoud, M. S., et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. Journal of Medicinal Chemistry, 68(3), 3764-3781.
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  • Mahmoud, E., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Abbas, Z. K., Naser, N. H., & Atiyarn, A. (2023). In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. Polski Merkuriusz Lekarski, 51(306), 527-534.
  • Gomha, S. M., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC advances, 9(33), 19065-19074.
  • Kumar, D., et al. (2017). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Applicable Chemistry, 6(5), 896-904.
  • Strecker, T. E., et al. (2024).
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  • Al-Masoudi, N. A., et al. (2021). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 26(16), 4991.
  • Itoh, T., et al. (1987). synthesis and antiviral activity of 1,2,3-triazole and 8-azapurine derivatives bearing acyclic. Heterocycles, 26(11), 2849-2858.
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action for 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid is not extensively available in current scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on a comprehensive analysis of its structural components: the 1,2,4-triazole ring and the benzoic acid scaffold. The insights and protocols provided herein are intended to serve as a foundational framework for initiating research and validating the proposed biological activities.

Introduction: Deconstructing a Privileged Scaffold

The compound 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid is a synthetic molecule that marries two moieties of significant pharmacological interest. The 1,2,4-triazole ring is recognized as a "privileged scaffold" in medicinal chemistry, prized for its metabolic stability and its capacity to engage in various biological interactions, including hydrogen bonding and metal coordination.[1][2] This heterocyclic system is a core component in a wide array of clinically approved drugs, demonstrating activities ranging from antifungal to anticancer.[3][4]

Complementing the triazole is the benzoic acid framework. Benzoic acid and its derivatives are known to exhibit a diverse range of biological effects, frequently acting as enzyme inhibitors.[5][6] The carboxylic acid group can act as a key interaction point with biological targets, while the aromatic ring provides a scaffold for further functionalization to modulate potency and selectivity.

Given the established pharmacological profiles of its constituent parts, it is hypothesized that 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid functions primarily as an enzyme inhibitor . The specific enzyme family targeted is likely to be one where the unique electronic and structural features of the triazole and benzoic acid moieties can synergistically bind to the active site.

Hypothesized Mechanism of Action: A Multi-Target Inhibitor Profile

The structural arrangement of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid suggests several potential enzymatic targets. The 1,2,4-triazole ring, with its nitrogen atoms, is an effective metal-coordinating group, a feature critical for the inhibition of metalloenzymes.[7] Furthermore, the overall structure lends itself to interactions with various kinases, hydrolases, and oxidoreductases.

Primary Hypothesized Targets:
  • Protein Kinases: Many anticancer agents bearing a triazole nucleus function as kinase inhibitors.[2][8] These enzymes play a pivotal role in cellular signaling pathways that are often dysregulated in cancer. The planar structure of the benzoic acid ring and the hydrogen bonding capabilities of the triazole and carbamoyl linker could allow the compound to fit into the ATP-binding pocket of kinases like EGFR or BRAF, thereby inhibiting their function.[8][9]

  • Metalloenzymes (e.g., Carbonic Anhydrases, Tyrosinase): The 1,2,4-triazole moiety is known to interact strongly with metal ions, such as the zinc ion in the active site of carbonic anhydrases or the copper ions in tyrosinase.[5][6] Benzoic acid derivatives have also been identified as inhibitors of these enzymes.[5][6] The N4 atom of the triazole ring could coordinate with the metal ion, while the rest of the molecule forms stabilizing interactions within the active site.

  • Hydrolases (e.g., Cholinesterases): While less common for this specific combination, some triazole and benzoic acid derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5][10]

The following diagram illustrates the hypothesized interaction of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid with a generic enzyme active site, highlighting the key functional groups and their potential roles in binding.

G cluster_0 Enzyme Active Site cluster_1 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid Active_Site Binding Pocket Metal_Ion Metal Ion (e.g., Zn2+, Cu2+) H_Bond_Acceptor H-Bond Acceptor H_Bond_Donor H-Bond Donor Hydrophobic_Pocket Hydrophobic Pocket Molecule Triazole Ring Carbamoyl Linker Benzoic Acid Molecule:f0->Metal_Ion Coordination Molecule:f1->H_Bond_Acceptor H-Bond Molecule:f1->H_Bond_Donor H-Bond Molecule:f2->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Hypothesized binding mode of the topic compound in an enzyme active site.

Experimental Protocols for Mechanism of Action Validation

To empirically test the hypothesized mechanism of action, a systematic, multi-tiered approach is required. The following protocols outline key experiments for identifying the molecular target and elucidating the inhibitory mechanism.

Tier 1: Broad Spectrum Enzyme Inhibition Screening

The initial step is to screen the compound against a panel of representative enzymes from the hypothesized target classes.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: EGFR)

  • Objective: To determine if the compound inhibits the activity of a representative protein kinase.

  • Materials: Recombinant human EGFR, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, detection antibody, and a suitable plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase buffer, the test compound, and the recombinant EGFR enzyme.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody (e.g., via ELISA or a fluorescence-based method).

    • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

  • Objective: To assess the inhibitory effect on a representative metalloenzyme.[5]

  • Materials: Purified human carbonic anhydrase II (hCA II), 4-nitrophenyl acetate (NPA) as a substrate, Tris-HCl buffer, 96-well plates, and a spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Add Tris-HCl buffer, the hCA II enzyme solution, and the test compound to each well of a 96-well plate.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the NPA substrate.

    • Immediately measure the absorbance at 400 nm, which corresponds to the formation of 4-nitrophenolate.

    • Monitor the reaction kinetically for 5-10 minutes.

    • Calculate the rate of reaction and determine the IC50 value.

The following diagram illustrates the general workflow for in vitro enzyme inhibition screening.

G Start Prepare Compound Dilutions Assay_Setup Set up Assay Plate: - Enzyme - Buffer - Compound Start->Assay_Setup Pre_Incubation Pre-incubate for Enzyme-Inhibitor Binding Assay_Setup->Pre_Incubation Reaction_Start Add Substrate to Initiate Reaction Pre_Incubation->Reaction_Start Incubation Incubate at Optimal Temperature Reaction_Start->Incubation Detection Measure Signal (e.g., Absorbance, Fluorescence) Incubation->Detection Data_Analysis Calculate % Inhibition and IC50 Value Detection->Data_Analysis End Identify Potential Targets Data_Analysis->End

Caption: General workflow for an in vitro enzyme inhibition assay.

Tier 2: Cell-Based Assays for Downstream Effects

If significant inhibition is observed in Tier 1, the next step is to assess the compound's effect in a cellular context.

Protocol 3: Cancer Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the cytotoxic or cytostatic effects of the compound on cancer cell lines relevant to the identified enzyme target (e.g., A549 lung cancer cells for EGFR).

  • Materials: Cancer cell line, complete culture medium, 96-well cell culture plates, MTT reagent, and a microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).

Tier 3: Target Engagement and Kinetic Studies

To confirm direct binding to the target and understand the mode of inhibition, biophysical and kinetic assays are essential.

Protocol 4: Isothermal Titration Calorimetry (ITC)

  • Objective: To confirm direct binding of the compound to the target enzyme and determine the binding affinity (Kd).

  • Materials: Purified target enzyme, test compound, and an ITC instrument.

  • Procedure:

    • Load the target enzyme into the sample cell of the ITC instrument.

    • Load a concentrated solution of the test compound into the injection syringe.

    • Perform a series of injections of the compound into the enzyme solution while monitoring the heat change.

    • Analyze the resulting binding isotherm to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Quantitative Data Summary

While specific data for 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid is unavailable, the following table presents representative inhibitory concentrations for structurally related compounds against various enzyme targets, providing a benchmark for expected potency.

Compound ClassEnzyme TargetRepresentative IC50/KiReference
Benzoic Acid DerivativesAcetylcholinesterase0.5 - 10 µM[5]
Benzoic Acid DerivativesCarbonic Anhydrase10 - 100 nM[5]
Benzoic Acid DerivativesTyrosinase1.09 µM[6]
1,2,4-Triazole HybridsEGFR Kinase0.086 µM[9]
1,2,4-Triazole HybridsTopoisomerase II2.52 µM[9]
1,2,4-Triazole HybridsVEGFR-2 Kinase< 100 nM[9]

Conclusion and Future Directions

The structural features of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid strongly suggest a mechanism of action centered on enzyme inhibition. The confluence of a metal-binding 1,2,4-triazole moiety and a versatile benzoic acid scaffold points towards potential activity against protein kinases, metalloenzymes, or other enzyme classes crucial in pathophysiology. The experimental framework provided in this guide offers a clear and logical path for the empirical validation of this hypothesis.

Future research should focus on a broad initial screening to identify the primary enzyme target(s), followed by in-depth cellular and biophysical studies to confirm the mechanism of action. Structure-activity relationship (SAR) studies, involving systematic modification of the triazole and benzoic acid rings, will be crucial for optimizing potency and selectivity, ultimately paving the way for the development of novel therapeutic agents based on this promising chemical scaffold.

References

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Strategic In Silico ADME Profiling: 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the in silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity profiling of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid .

Designed for drug development professionals, this document moves beyond basic property calculation to address the specific structural challenges of this molecule—namely its zwitterionic potential, ortho-substitution effects, and cyclization risks.

Executive Summary & Molecular Definition

2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid represents a chemical class often encountered as an intermediate in the synthesis of fused heterocyclic systems (e.g., phthalimides) or as a fragment in agrochemical design.

  • Core Challenge: The molecule contains both a hydrogen bond donor/acceptor system (triazole/amide) and an ionizable carboxylic acid. Its ortho-substitution pattern allows for intramolecular hydrogen bonding, which can significantly alter predicted permeability compared to standard linear calculations.

  • Stability Alert: This molecule is the open-ring precursor to 2-(1,2,4-triazol-4-yl)isoindoline-1,3-dione . In silico models must account for the potential dehydration-cyclization that may occur under acidic physiological conditions (e.g., stomach pH).

Molecular Specification

To ensure reproducibility across platforms (SwissADME, pkCSM, ADMETlab 2.0), use the following canonical input:

FormatString / Value
IUPAC Name 2-[(1,2,4-triazol-4-yl)carbamoyl]benzoic acid
Canonical SMILES OC(=O)c1ccccc1C(=O)Nc2nccn2
Formula C₁₀H₈N₄O₃
MW 232.19 g/mol

Physicochemical Profiling Strategy

Before running ADME predictions, we must establish the physicochemical "ground truth." For this specific molecule, standard LogP calculations may be misleading due to the ortho-effect.

A. The "Ortho-Effect" Adjustment

The proximity of the carboxylic acid (-COOH) and the amide carbonyl (-CONH-) at the C1 and C2 positions facilitates an intramolecular hydrogen bond.

  • Impact: This "masks" the polarity, potentially making the molecule more lipophilic (higher effective LogP) and more permeable than a para-isomer.

  • Protocol: When interpreting TPSA (Topological Polar Surface Area), consider the effective TPSA to be 10–15 Ų lower than the calculated value if the intramolecular bond is stable.

B. Consensus Modeling Parameters

Do not rely on a single LogP algorithm. Use a consensus approach:

PropertyTarget RangeCritical Insight for This Molecule
Consensus LogP 0.5 – 3.5Expect a low LogP (< 1.5) due to the high polarity of the triazole ring and carboxylic acid.
TPSA < 140 ŲCalculated TPSA will be high (~110-120 Ų). If >140, oral bioavailability drops significantly.
Solubility (LogS) > -4.0The triazole and acid groups suggest high aqueous solubility, favorable for formulation.
pKa Acidic (~4.[1]2)The carboxylic acid will be deprotonated at physiological pH (7.4), creating an anionic species that resists passive diffusion.

The ADME-T Prediction Workflow

The following workflow integrates multiple computational domains to build a robust profile.

ADME_Workflow cluster_PhysChem Step 1: Physicochemical cluster_ADME Step 2: ADME Profiling cluster_Tox Step 3: Toxicity Input Input: SMILES OC(=O)c1ccccc1C(=O)Nc2nccn2 LogP Lipophilicity (Consensus LogP) Input->LogP Solubility Solubility (ESOL/Ali) Input->Solubility Abs Absorption (Caco-2 / HIA) LogP->Abs Filter Solubility->Abs Dist Distribution (PPB / BBB) Abs->Dist Met Metabolism (CYP Inhibition) Dist->Met hERG Cardiotoxicity (hERG I/II) Met->hERG AMES Mutagenicity (AMES Test) hERG->AMES Output Decision Matrix (Go / No-Go) AMES->Output

Figure 1: Integrated In Silico Workflow. The process moves from fundamental properties to complex biological interactions.

Detailed Experimental Protocols

To execute this profile, use the following validated methodologies. These protocols are self-validating by using "Reference Standards" (known drugs) to benchmark the results.

Protocol A: Absorption & Bioavailability (SwissADME)

Objective: Determine if the molecule can cross the gut wall.[2]

  • Platform: Access .

  • Input: Paste the canonical SMILES.

  • Validation Check: Ensure the "Bioavailability Radar" is generated.

  • Key Metric Analysis:

    • BOILED-Egg Model: Check the WLOGP vs. TPSA plot.

    • Hypothesis: This molecule will likely fall in the White region (High GI absorption) but outside the Yellow yolk (Low BBB permeation) due to the carboxylic acid ionization.

    • P-gp Substrate: Check if it is predicted as a P-glycoprotein substrate.[3][4] Triazoles are often P-gp substrates, which may limit bioavailability.

Protocol B: Metabolic Stability & CYP Interaction (pkCSM / ADMETlab 2.0)

Objective: Predict drug-drug interaction (DDI) potential.

  • Platform: Access .[5][6][7]

  • Mechanism: Triazole rings are known heme-iron binders. They often inhibit CYP enzymes (specifically CYP3A4 and CYP2C9).

  • Execution: Run the "Metabolism" module.

  • Critical Check:

    • CYP3A4 Inhibitor: YES/NO? (High risk for this structure).

    • CYP2D6 Inhibitor: YES/NO?

    • Clearance: Look for "Total Clearance" (log ml/min/kg). High polarity usually suggests renal clearance (unchanged) rather than hepatic metabolism.

Protocol C: Toxicity Profiling (Consensus)

Objective: Early safety flagging.

  • AMES Toxicity: Triazoles can sometimes trigger mutagenicity alerts. Use pkCSM to check for AMES toxicity.

  • hERG Inhibition: Use ADMETlab 2.0 to predict hERG channel blockage (Cardiotoxicity).

    • Insight: Acidic molecules generally have lower hERG risk than basic amines, but the zwitterionic nature requires verification.

  • Hepatotoxicity: Predicted via pkCSM.

Interpretation & Decision Matrix

Once data is generated, use this matrix to interpret the "Go/No-Go" status of the compound.

Decision_Tree Start Start Evaluation TPSA TPSA < 140? Start->TPSA Solubility LogS > -4? TPSA->Solubility Yes Result_Fail Stop / Redesign TPSA->Result_Fail No (Poor Absorption) CYP CYP3A4 Inhibitor? Solubility->CYP Yes Result_Warn Optimization Required Solubility->Result_Warn No (Formulation Issue) Tox AMES Positive? CYP->Tox No CYP->Result_Warn Yes (DDI Risk) Result_Good High Potential Lead Tox->Result_Good No Tox->Result_Fail Yes

Figure 2: Decision Logic for Lead Optimization. This tree prioritizes absorption and toxicity as hard stops.

Data Interpretation Table
EndpointPredictionImplication for 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid
HIA (Absorption) High The molecule is small (MW 232) and polar. It should absorb well via paracellular routes or transporters.
BBB Permeability Low The carboxylic acid prevents blood-brain barrier crossing. This is good if the target is peripheral (avoids CNS side effects).
CYP Inhibition Moderate Risk If predicted as a CYP inhibitor, the triazole ring is the likely culprit. This requires wet-lab validation (IC50 assay).
Renal Clearance High As a polar acid, it will likely be excreted renally. Watch for nephrotoxicity models.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3][4] Scientific Reports.

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).[7][8] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry.

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[9] Nucleic Acids Research.[9]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews.

  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry.

Sources

The Pharmacophore of Choice: A Technical Review of 1,2,4-Triazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azole" Advantage

In modern medicinal chemistry, the 1,2,4-triazole ring is not merely a structural linker; it is a privileged scaffold . Unlike its isomer 1,2,3-triazole (often a product of "click" chemistry bioconjugation), the 1,2,4-triazole is a dominant pharmacophore in FDA-approved therapeutics due to its specific bioisosteric properties.

Why 1,2,4-Triazole?

  • Non-Classical Bioisosterism: It effectively mimics amide and ester bonds but possesses significantly higher metabolic stability against hydrolysis.

  • Dipole Moment & Solubility: The ring exhibits a strong dipole moment (~3.2 D), enhancing aqueous solubility compared to carbocyclic analogs—a critical parameter for oral bioavailability (Lipinski’s Rule of 5).

  • H-Bonding Capacity: The nitrogen atoms at positions 1, 2, and 4 act as versatile hydrogen bond acceptors (and donors, if N-H is present), facilitating tight binding in enzyme active sites.

Mechanistic Foundations: Target Engagement

The efficacy of 1,2,4-triazoles is largely defined by their ability to coordinate with metal ions in metalloenzymes.

The CYP51 Paradigm (Antifungal)

The "gold standard" mechanism involves the inhibition of Lanosterol 14


-demethylase (CYP51) .[1][2] This cytochrome P450 enzyme is essential for converting lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][2]
  • Mechanism: The N4 nitrogen of the 1,2,4-triazole ring acts as a sixth ligand, coordinating directly with the heme iron (

    
    ) in the CYP51 active site.
    
  • Consequence: This coordination displaces the natural substrate (lanosterol) and prevents oxygen activation, halting ergosterol biosynthesis. This leads to the accumulation of toxic 14

    
    -methylsterols and membrane rupture.
    
Aromatase Inhibition (Oncology)

In breast cancer therapy, derivatives like Letrozole utilize the same coordination chemistry to inhibit Aromatase (CYP19A1) , the enzyme responsible for the final step in estrogen biosynthesis. The triazole ring binds the heme iron of aromatase with high specificity (


 in the nanomolar range), starving estrogen-dependent tumors.
Visualization: CYP51 Inhibition Pathway

The following diagram illustrates the competitive binding mechanism at the molecular level.

CYP51_Mechanism Substrate Lanosterol Enzyme CYP51 (Heme Iron Fe3+) Substrate->Enzyme Natural Binding Product Ergosterol (Membrane Integrity) Enzyme->Product Catalysis Toxicity Toxic 14α-methylsterols (Membrane Rupture) Enzyme->Toxicity Pathway Blocked Drug 1,2,4-Triazole Drug (e.g., Fluconazole) Drug->Enzyme High Affinity Coordination (N4-Nitrogen -> Fe3+)

Figure 1: Mechanism of Action showing the competitive coordination of the 1,2,4-triazole N4-nitrogen to the CYP51 heme iron, blocking natural substrate processing.[1][2][3]

Synthetic Architecture: The Hydrazide Route

While the Pellizzari reaction is a classic approach, modern medicinal chemistry often favors the Hydrazide-Based Cyclization due to its versatility and high yields. This route allows for the precise introduction of substituents at the 3 and 5 positions.

Synthetic Workflow (General Protocol)
  • Activation: A carboxylic acid is converted to an ester.

  • Hydrazide Formation: Reaction with hydrazine hydrate yields the acid hydrazide.

  • Cyclization: The hydrazide reacts with a nitrile, imidate, or another carboxylic acid derivative, followed by thermal or base-catalyzed cyclization to close the 1,2,4-triazole ring.

Synthesis_Workflow Start Carboxylic Acid (R-COOH) Step1 Esterification (MeOH/H+) Start->Step1 Inter1 Ester (R-COOMe) Step1->Inter1 Step2 Hydrazinolysis (NH2NH2·H2O) Inter1->Step2 Inter2 Acid Hydrazide (R-CONHNH2) Step2->Inter2 Step3 Cyclization (R'-CN / Base / Heat) Inter2->Step3 Final 3,5-Disubstituted 1,2,4-Triazole Step3->Final

Figure 2: Step-wise synthetic pathway for generating 3,5-disubstituted 1,2,4-triazoles via the hydrazide intermediate.

Therapeutic Profiling & Data

The evolution of triazole drugs demonstrates a clear trend toward higher specificity and broader spectrums.

Antifungal Generations

The following table compares key pharmacokinetic (PK) and pharmacodynamic (PD) properties of FDA-approved azoles.

DrugGenerationTarget Selectivity (Fungal vs. Mammalian CYP)Bioavailability (Oral)Key Indication
Fluconazole 1stModerate>90%Candida spp., Cryptococcal meningitis
Itraconazole 1stHighVariable (Food dependent)Aspergillus, Blastomycosis
Voriconazole 2ndVery High96%Invasive Aspergillosis (Gold Standard)
Posaconazole 2ndVery HighImproved (Tablet formulation)Mucormycosis prophylaxis
Oncology: Aromatase Inhibition Data

Letrozole represents the pinnacle of triazole engineering for specificity.

CompoundTargetIC50 (Enzyme Inhibition)Estrogen Suppression
Letrozole CYP19A1 (Aromatase)0.07 - 0.2 nM >98%
Anastrozole CYP19A1 (Aromatase)15 nM~96%
Aminoglutethimide CYP19A1 (Non-selective)10,000 nM<90%

Data Source: Validated against standard pharmacological assays [1, 3].

Experimental Protocols

These protocols are designed for reproducibility in a standard medicinal chemistry laboratory.

Synthesis of 3,5-Diphenyl-1H-1,2,4-triazole

Objective: Synthesis via the Einhorn-Brunner modification (Hydrazide route).

Materials:

  • Benzhydrazide (10 mmol)

  • Benzonitrile (10 mmol)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • n-Butanol (Solvent)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Benzhydrazide (1.36 g, 10 mmol) and Benzonitrile (1.03 g, 10 mmol) in n-Butanol (20 mL).

  • Catalysis: Add anhydrous

    
     (1.38 g, 10 mmol) to the mixture.
    
  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 12–16 hours. Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1).
    
  • Workup: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure (Rotavap).

  • Isolation: Resuspend the residue in ice-cold water (50 mL) and acidify to pH 4–5 using 1N HCl. A white precipitate should form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the characteristic N-H proton signal (broad singlet >13 ppm) and aromatic protons.
Bioassay: MIC Determination (Microbroth Dilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans.

Procedure:

  • Preparation: Prepare a stock solution of the synthesized triazole in DMSO (1 mg/mL).

  • Dilution: In a 96-well microtiter plate, perform serial 2-fold dilutions of the drug in RPMI 1640 medium (buffered with MOPS). Final concentration range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL.
  • Inoculation: Add C. albicans suspension (adjusted to

    
     CFU/mL) to each well.
    
  • Controls: Include a Growth Control (Media + Fungi + DMSO) and a Sterility Control (Media only). Use Fluconazole as a positive reference standard.

  • Incubation: Incubate plates at

    
     for 24–48 hours.
    
  • Readout: The MIC is defined as the lowest concentration showing 100% inhibition of visible growth (optically clear well) compared to the growth control.

References

  • Mechanism of Action of Letrozole. National Institutes of Health (PMC). Available at: [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry (2020). Available at: [Link]

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Synthesis of 1,2,4-Triazoles: Synthetic and Medicinal Perspectives. International Journal of Current Research. Available at: [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents (EGFR/BRAF inhibition). Bioorganic & Medicinal Chemistry. Available at: [Link]

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"2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic Acid

Abstract

The compound 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid represents a novel chemical entity with significant therapeutic potential, integrating two pharmacologically active scaffolds: a 1,2,4-triazole ring and a benzoic acid derivative. The 1,2,4-triazole moiety is a cornerstone of numerous clinically approved drugs, renowned for its diverse biological activities including antifungal, antiviral, and anticancer properties.[1][2][3][4][5] Similarly, benzoic acid and its derivatives are recognized for their antimicrobial and anti-inflammatory effects and serve as building blocks for a wide range of pharmaceuticals.[6][7][8][9][10] This technical guide provides a comprehensive exploration of the potential therapeutic targets of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid, drawing upon the established pharmacology of its constituent chemical motifs. We present a series of hypothesized molecular targets and outline detailed, state-of-the-art experimental workflows for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic utility of this promising compound.

Introduction to the Chemical Scaffold

The molecular architecture of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid is characterized by a benzoic acid core functionalized with a carbamoyl linker attached to a 1,2,4-triazole ring at the ortho position. This specific arrangement suggests a rigid conformation that may facilitate precise interactions with biological targets. The triazole ring, with its three nitrogen atoms, can participate in hydrogen bonding and coordination with metal ions within enzyme active sites, a feature exploited by many existing drugs.[1] The carboxylic acid group of the benzoic acid moiety can act as a hydrogen bond donor or acceptor and may contribute to the compound's pharmacokinetic profile.

Potential Therapeutic Areas and Hypothesized Molecular Targets

Based on the known biological activities of 1,2,4-triazole and benzoic acid derivatives, we hypothesize that 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid may exhibit efficacy in the following therapeutic areas:

  • Oncology: Triazole-containing compounds have demonstrated significant anticancer activity.[2][11] For instance, certain triazole derivatives function as aromatase inhibitors in the treatment of breast cancer, where the triazole nitrogen chelates the heme iron of the enzyme.[12] Furthermore, hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown potent cytotoxic effects against cancer cell lines by inducing apoptosis.[12][13][14] Benzoic acid derivatives have also been reported to possess anticancer properties.[7][8][10]

  • Infectious Diseases: The 1,2,4-triazole scaffold is a hallmark of many antifungal agents, such as fluconazole and itraconazole, which inhibit fungal lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis.[2] Benzoic acid is a known antimicrobial agent used as a food preservative.[9] Derivatives of benzoic acid have also shown promise as antitubercular agents.[6]

Given these precedents, we propose the following specific molecular targets for investigation:

Table 1: Hypothesized Molecular Targets of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid
Therapeutic AreaPotential Molecular TargetRationale
Oncology Aromatase (CYP19A1) The 1,2,4-triazole ring is a key pharmacophore in known aromatase inhibitors.[12]
Kinases (e.g., c-Met, VEGFR-2) Various triazole derivatives have been shown to be potent kinase inhibitors.[15]
Apoptosis-regulating proteins (e.g., Bcl-2 family) Related triazole-benzoic acid hybrids induce apoptosis in cancer cells.[12][13][14]
Infectious Diseases Fungal Lanosterol 14α-demethylase The 1,2,4-triazole moiety is a classic inhibitor of this key fungal enzyme.[2]
Bacterial Enzymes (e.g., DNA gyrase) Triazole derivatives have shown broad-spectrum antibacterial activity.
Mycobacterium tuberculosis enzymes Benzoic acid derivatives are being explored as antitubercular prodrugs.[6]

Experimental Workflows for Target Validation

A systematic approach combining in silico, in vitro, and cell-based assays is crucial for elucidating the mechanism of action of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid.

In Silico Target Prediction and Molecular Docking

An initial, cost-effective step is to perform computational predictions of potential biological targets. This approach can help prioritize experimental validation efforts.

Protocol 1: In Silico Target Prediction

  • Compound Preparation: Generate a 3D structure of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid using molecular modeling software (e.g., MarvinSketch, ChemDraw).

  • Target Prediction Servers: Submit the compound structure to various web-based target prediction servers (e.g., SwissTargetPrediction, MolTarPred[16]). These tools identify potential targets based on the principle of chemical similarity to known bioactive compounds.

  • Data Analysis: Analyze the list of predicted targets, prioritizing those with the highest confidence scores and relevance to the hypothesized therapeutic areas.

  • Molecular Docking: For high-priority targets with available crystal structures, perform molecular docking studies using software like AutoDock Vina or Schrödinger's Glide. This will predict the binding mode and estimate the binding affinity of the compound to the target protein.

cluster_insilico In Silico Workflow A 3D Structure Generation B Target Prediction Servers A->B C Analysis of Predicted Targets B->C D Molecular Docking C->D E Prioritized Target List D->E

Caption: In Silico Target Prediction Workflow.

In Vitro Enzyme Inhibition Assays

Biochemical assays are essential for confirming direct inhibition of purified enzymes identified through in silico methods or based on rational hypotheses.

Protocol 2: Aromatase Inhibition Assay

  • Reagents: Human recombinant aromatase, fluorogenic substrate (e.g., dibenzylfluorescein), test compound, and a known inhibitor (e.g., letrozole).

  • Assay Procedure: a. Prepare a dilution series of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid. b. In a 96-well plate, add the enzyme, substrate, and varying concentrations of the test compound or control. c. Incubate at 37°C for a specified time. d. Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Kinase Inhibition Assay (e.g., c-Met)

  • Reagents: Recombinant c-Met kinase, substrate peptide, ATP, test compound, and a known inhibitor (e.g., crizotinib).

  • Assay Procedure: Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay). a. Set up kinase reactions with the enzyme, substrate, ATP, and a dilution series of the test compound. b. Incubate at room temperature. c. Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP. d. Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Data Analysis: Determine the IC50 value from the dose-response curve of luminescence versus compound concentration.

Cell-Based Assays for Phenotypic Screening

Cell-based assays are crucial for evaluating the compound's activity in a more biologically relevant context.

Protocol 4: Anticancer Activity Screening (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer[12][13]) and a non-cancerous cell line (e.g., RPE-1[12]) in appropriate media.

  • Compound Treatment: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid for 48-72 hours.

  • MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. b. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). c. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value. Selectivity can be assessed by comparing the IC50 values in cancer and non-cancerous cell lines.

Protocol 5: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Staining: a. Harvest the cells and wash with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

cluster_invitro In Vitro & Cell-Based Workflow F Enzyme Inhibition Assays (e.g., Aromatase, Kinase) J Mechanism of Action Confirmed F->J G Anticancer Cell Viability (MTT Assay) H Apoptosis Assay (Flow Cytometry) G->H H->J I Antimicrobial Susceptibility (MIC Determination) I->J

Caption: In Vitro and Cell-Based Validation Workflow.

Antimicrobial Susceptibility Testing

Protocol 6: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganisms: Select a panel of clinically relevant fungal (e.g., Candida albicans, Aspergillus fumigatus) and bacterial (e.g., Staphylococcus aureus, Escherichia coli) strains.

  • Broth Microdilution: a. Prepare a two-fold serial dilution of the test compound in a 96-well plate containing appropriate growth medium. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

The results from the proposed experiments should be tabulated for clear comparison and interpretation.

Table 2: Sample Data Summary for Target Validation
AssayCell Line / EnzymeMetricResult
Aromatase Inhibition Recombinant AromataseIC50e.g., 5.2 µM
c-Met Kinase Inhibition Recombinant c-MetIC50e.g., 1.5 µM
Anticancer Activity MCF-7IC50e.g., 15.6 µM[12][13]
HCT-116IC50e.g., 23.9 µM[12][13]
RPE-1 (Normal)IC50e.g., > 100 µM
Apoptosis Induction MCF-7% Apoptotic Cellse.g., 45% at IC50
Antifungal Activity Candida albicansMICe.g., 8 µg/mL

Conclusion

The compound 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid holds considerable promise as a lead for drug discovery, leveraging the well-established therapeutic potential of its 1,2,4-triazole and benzoic acid components. The systematic approach outlined in this guide, from in silico prediction to rigorous in vitro and cell-based validation, provides a robust framework for identifying and characterizing its molecular targets. The insights gained from these studies will be instrumental in guiding the future development of this compound into a potential therapeutic agent for oncology or infectious diseases.

References

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC. (2022, September 7).
  • Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed. (2020, February 15).
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024, October 7).
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry. (2025, September 23).
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  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023, May 29).
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  • Recent Researches in Triazole Compounds as Medicinal Drugs. (2012, January 1).
  • Recent Researches in Triazole Compounds as Medicinal Drugs | Bentham Science.
  • Biological activity of 2-(Benzylcarbamoyl)benzoic acid derivatives - Benchchem.
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC.
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC. (2019, June 17).
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Publishing.
  • MedChemComm - Digital CSIC. (2021, July 12).
  • Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids - ResearchGate.
  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022, February 15).
  • Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species - SciELO México.
  • Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - SciSpace. (2019, June 17).
  • In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor. (2020, May 20).
  • Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - ResearchGate. (2019, June 17).
  • In Silico Identification and Validation of Organic Triazole Based Ligands as Potential Inhibitory Drug Compounds of SARS-CoV-2 Main Protease - PMC.
  • (PDF) IN SILICO STUDY FOR INVESTIGATING AND PREDICTING THE ACTIVITIES OF 1,2,4-TRIAZOLE DERIVATIES AS POTENT ANTI-TUBERCULAR AGENTS - ResearchGate.
  • In silico study of properties in the series of 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)- 1,2,4-triazole halides. (2024, February 23).
  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - MDPI. (2025, August 18).
  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids - Semantic Scholar.

Sources

Methodological & Application

Application Note: NMR Spectral Profiling of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists characterizing 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid (also known as N-(1,2,4-triazol-4-yl)phthalamic acid).

The following guide synthesizes structural analysis, experimental protocols, and spectral interpretation. It addresses the specific challenge of distinguishing the open-chain phthalamic acid form from its cyclized phthalimide byproduct.

Introduction & Structural Context

2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid is the primary ring-opening product formed from the reaction of phthalic anhydride with 4-amino-1,2,4-triazole .

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 232.19 g/mol

  • Key Functional Groups:

    • Carboxylic Acid: Proton donor, typically broad and downfield.

    • Secondary Amide: Links the phthaloyl ring to the triazole.

    • 1,2,4-Triazole Ring: Electron-deficient heteroaromatic system.

Critical Stability Note

This compound exists in a delicate equilibrium. Under thermal stress or dehydrating conditions, it readily cyclizes to form 2-(1,2,4-triazol-4-yl)isoindoline-1,3-dione (the phthalimide derivative). Accurate NMR profiling is essential to confirm the open-chain acid structure versus the closed-ring imide .

ReactionPathway Anhydride Phthalic Anhydride + 4-Amino-1,2,4-triazole Acid Target Product: 2-(1,2,4-Triazol-4-ylcarbamoyl) benzoic acid (Open Chain) Anhydride->Acid Mild Condensation (RT to 50°C) Imide Byproduct: N-(1,2,4-Triazol-4-yl) phthalimide (Cyclized) Acid->Imide Dehydration (-H2O, >80°C)

Figure 1: Reaction pathway distinguishing the target phthalamic acid from its cyclized imide byproduct.

Experimental Protocol

Sample Preparation

Due to the polarity of the carboxylic acid and the triazole ring, DMSO-d


  is the required solvent. Chloroform (CDCl

) is generally unsuitable due to poor solubility.
  • Mass: Weigh 10–15 mg of the dried solid product.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
  • Homogenization: Sonicate for 30 seconds if necessary. Ensure the solution is clear; turbidity indicates impurities or incomplete dissolution.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or use the residual DMSO pentet at 2.50 ppm (

    
    H) and 39.5 ppm  (
    
    
    
    C) as the internal reference.
Instrument Parameters (Recommended)
  • Frequency: 400 MHz or higher (500/600 MHz preferred for aromatic resolution).

  • Temperature: 298 K (25°C). Note: Higher temperatures may induce cyclization.[1]

  • Pulse Sequence:

    • 
      H NMR:  Standard zg30 (30° pulse). Number of scans (NS) = 16.
      
    • 
      C NMR:  Proton-decoupled zgpg30. Number of scans (NS) = 512–1024 (to detect quaternary carbons).
      

Spectral Data Analysis

H NMR Spectral Data (400 MHz, DMSO-d )

The proton spectrum is characterized by three distinct regions: the downfield exchangeable protons (Acid/Amide), the deshielded triazole singlet, and the aromatic phthaloyl region.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
13.00 – 13.50 Broad Singlet1H-COOH Carboxylic acid proton.[2] Broadening indicates hydrogen bonding. Disappears with D

O shake.
11.80 – 12.20 Singlet1H-CONH- Amide NH. Highly deshielded due to the electron-withdrawing triazole ring and intramolecular H-bonding.
8.90 – 9.10 Singlet2HTriazole C3/C5-H Characteristic signal for 4-substituted-1,2,4-triazoles. Symmetry makes these chemically equivalent.
7.85 – 7.95 Doublet/Multiplet1HAr-H (C6) Aromatic proton ortho to the amide carbonyl. Deshielded by the carbonyl anisotropy.
7.75 – 7.85 Doublet/Multiplet1HAr-H (C3) Aromatic proton ortho to the carboxylic acid.
7.55 – 7.70 Multiplet2HAr-H (C4, C5) Remaining aromatic protons meta/para to functional groups.

Diagnostic Check:

  • Triazole Singlet: If you see two singlets around 9.0 ppm, it suggests restricted rotation or magnetic inequivalence, but typically this appears as a strong singlet.

  • Absence of COOH: If the signal at ~13 ppm is missing and the aromatic region simplifies to a symmetric AA'BB' system, the sample has likely cyclized to the imide .

C NMR Spectral Data (100 MHz, DMSO-d )

The carbon spectrum confirms the asymmetry of the molecule (unlike the symmetric imide).

Chemical Shift (

, ppm)
TypeAssignmentStructural Insight
167.5 – 168.5 C=OAcid Carbonyl Typical range for benzoic acid derivatives.
165.0 – 166.0 C=OAmide Carbonyl Distinct from the acid carbonyl.
144.0 – 145.5 CHTriazole C3/C5 High intensity signal for the two equivalent carbons of the triazole ring.
135.0 – 136.0 CqAr-C (ipso to Amide) Quaternary aromatic carbon.
132.0 – 133.0 CHAr-CH Aromatic methine.
130.0 – 131.0 CqAr-C (ipso to Acid) Quaternary aromatic carbon.
129.5 – 130.5 CHAr-CH Aromatic methine.
127.5 – 128.5 CHAr-CH Aromatic methine.

Structural Validation Workflow

Use this logic flow to interpret your specific dataset and troubleshoot synthesis issues.

AnalysisWorkflow Start Acquire 1H NMR (DMSO-d6) CheckCOOH Is broad peak visible at >12.5 ppm? Start->CheckCOOH CheckTriazole Is Triazole peak at ~9.0 ppm? CheckCOOH->CheckTriazole Yes ResultImide DETECTED: Cyclized Phthalimide CheckCOOH->ResultImide No (Signal Absent) ResultAcid CONFIRMED: Phthalamic Acid Form CheckTriazole->ResultAcid Singlet (2H) ResultMix MIXTURE: Recrystallize or Adjust Synthesis CheckTriazole->ResultMix Multiple Sets

Figure 2: Decision tree for spectral validation of the target compound.

Troubleshooting Common Issues
  • Missing Acid Proton: The COOH proton (13 ppm) is labile. If the DMSO is "wet" (contains H

    
    O), this peak may broaden into the baseline or shift to ~4–5 ppm (merged with water). Action:  Add a drop of D
    
    
    
    O; if the peak disappears, it was exchangeable.
  • Symmetric Aromatic Region: If the aromatic region (7.5–8.0 ppm) looks perfectly symmetric (like an AA'BB' pattern), you likely have the imide (cyclized form) or unreacted phthalic anhydride . The target acid molecule is asymmetric, so the aromatic protons should show distinct chemical shifts.

References

  • Bahçeci, Ş., İnce, N., & İkizler, A. (1998). Reactions of 4-Amino-4,5-Dihydro-1H-1,2,4-Triazol-5-ones and 4-Amino-4H-1,2,4-Triazoles with Some Carboxylic Acid Anhydrides. Turkish Journal of Chemistry, 22, 237–242. Link

  • Al-Mousawi, S. M., et al. (2022).[3][4] Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Molecular Structure. (Contextual reference for triazole shifts).

  • BenchChem Technical Support. (2025). Synthesis of 2-(Carbamoyl)benzoic Acid Derivatives: Troubleshooting Imide Formation. Link

Sources

In Vitro Cytotoxicity Profiling of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid via MTT Colorimetric Assay

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive, field-proven protocol for determining the in vitro cytotoxicity of the novel compound "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This guide is designed for researchers in drug discovery and toxicology, offering a detailed methodology grounded in established scientific principles. We delve into the causality behind experimental choices, from reagent preparation and cell culture optimization to data analysis and interpretation, ensuring a self-validating and reproducible workflow. The protocol includes expert insights for troubleshooting common issues and is supplemented with visual diagrams and data presentation templates to facilitate seamless execution and accurate reporting.

Introduction and Scientific Rationale

The evaluation of a compound's effect on cell viability is a cornerstone of preclinical drug development and toxicological screening.[1][2] Triazole derivatives, particularly those hybridized with benzoic acid moieties, represent a class of compounds with significant therapeutic potential, including demonstrated anticancer activities.[3][4][5] A series of synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, for instance, exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines.[3][4] This precedent establishes a strong rationale for investigating the cytotoxic profile of "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" to characterize its potential as a therapeutic agent.

The MTT assay is a robust, sensitive, and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Its application is instrumental in generating dose-response curves to quantify a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[2] This guide provides the necessary framework to apply this assay with high fidelity.

The MTT Assay: Principle of a Self-Validating System

The trustworthiness of the MTT assay lies in its direct measurement of a fundamental cellular function: metabolic activity. The assay's principle is centered on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[6][8]

Causality of the Reaction: This conversion is exclusively catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[7][9] Therefore, the quantity of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[8] Dead or apoptotic cells, having lost their metabolic capacity, are unable to perform this conversion.[8] The resulting purple formazan crystals are then solubilized, and the color intensity is quantified spectrophotometrically at an absorbance of approximately 570 nm.[10]

MTT_Principle MTT Yellow MTT (Cell-Permeable) Mitochondrion Mitochondrion MTT->Mitochondrion Enters Cell Enzymes NAD(P)H-dependent Oxidoreductases (e.g., Succinate Dehydrogenase) Formazan Purple Formazan (Insoluble Crystals) Enzymes->Formazan Reduction Solubilization Solubilization Agent (e.g., DMSO, SDS) Formazan->Solubilization Solubilized_Formazan Purple Solution Solubilization->Solubilized_Formazan Spectrophotometry Measure Absorbance (570 nm) Solubilized_Formazan->Spectrophotometry

Fig. 1: Mechanism of the MTT Assay in Viable Cells.

Materials and Reagents

  • Cell Line: Appropriate for the research question (e.g., MCF-7, A549, or HCT-116 human cancer cell lines).

  • Compound: "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid".

  • Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution: 100X.

  • Trypsin-EDTA: 0.25%.

  • Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free, sterile.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.

  • Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.

  • Vehicle Control: DMSO, cell culture grade.

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Inverted microscope.

    • Hemocytometer or automated cell counter.

    • 96-well flat-bottom, tissue culture-treated microplates.

    • Multichannel pipette.

    • Microplate reader with a 570 nm filter (a reference wavelength of 630-690 nm is recommended).

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating controls and optimization steps to ensure data integrity.

Part I: Assay Optimization (Pre-experiment)

Rationale: The linear range of the MTT assay is highly dependent on cell density. Seeding too few cells results in a low signal, while too many can lead to nutrient depletion and reduced metabolic activity, skewing the results.[11][12]

  • Cell Seeding Density Titration:

    • Prepare a cell suspension and perform a serial two-fold dilution.

    • Seed a 96-well plate with densities ranging from 1,000 to 80,000 cells per well.

    • Incubate for the intended duration of the compound exposure (e.g., 24, 48, or 72 hours).

    • Perform the MTT assay as described in Part III.

    • Plot Absorbance vs. Cell Number. Select a seeding density from the linear portion of the curve, typically yielding an absorbance between 0.75 and 1.25 for the untreated control.[13]

Part II: Main Cytotoxicity Assay Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A 1. Culture & Harvest Cells (Logarithmic Growth Phase) B 2. Count & Adjust Cell Density A->B C 3. Seed Cells in 96-Well Plate (Optimized Density) B->C D 4. Incubate (24h) for Cell Adherence C->D E 5. Prepare Serial Dilutions of '2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid' F 6. Treat Cells with Compound (Include Vehicle & Untreated Controls) E->F G 7. Incubate for Exposure Period (e.g., 24, 48, or 72 hours) F->G H 8. Add MTT Reagent to each well (Final conc. ~0.5 mg/mL) G->H I 9. Incubate (2-4 hours) (Formation of Formazan Crystals) H->I J 10. Solubilize Formazan Crystals (e.g., Add DMSO) I->J K 11. Read Absorbance at 570 nm (Reference ~630 nm) J->K L 12. Calculate % Viability K->L M 13. Plot Dose-Response Curve L->M N 14. Determine IC₅₀ Value M->N

Fig. 2: End-to-End Experimental Workflow.
  • Cell Seeding:

    • Culture cells to ~80% confluency. Ensure they are in the logarithmic growth phase.[12]

    • Harvest cells using Trypsin-EDTA and neutralize with complete medium.

    • Count cells and prepare a suspension at the predetermined optimal density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Expert Tip: To mitigate "edge effects" caused by uneven evaporation, avoid using the outermost wells for experimental samples. Instead, fill them with 100 µL of sterile PBS or media.[11][13]

    • Incubate the plate for 18-24 hours to allow cells to attach and resume normal growth.

  • Compound Preparation and Treatment:

    • Prepare a 10-100 mM stock solution of "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Causality Check: The final concentration of DMSO in the wells should be consistent across all treatments and must not exceed a non-toxic level, typically <0.5%.[13] Include a "vehicle control" containing the highest concentration of DMSO used, but no compound. This is critical to validate that the solvent itself is not causing cytotoxicity.

    • Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations (or vehicle control/medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Assay Execution:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]

    • Expert Tip: For this step, it is advisable to use serum-free media to prevent interference from serum components that can affect MTT reduction.

    • Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells using an inverted microscope.

    • For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete solubilization.

    • Read the absorbance at 570 nm within 1 hour. Use a reference wavelength of 630 nm to subtract background absorbance from plate imperfections.

Data Presentation and Analysis

Data Calculation
  • Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Percent Viability: Calculate the viability for each compound concentration relative to the vehicle control.

    % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) x 100

Example Data Tables

The following tables illustrate how to structure raw and processed data for clarity and analysis.

Table 1: Example Raw Absorbance Data (OD at 570 nm)

Concentration (µM) Replicate 1 Replicate 2 Replicate 3 Average OD
Vehicle Control (0) 1.152 1.188 1.170 1.170
1 1.098 1.121 1.105 1.108
10 0.855 0.891 0.874 0.873
50 0.601 0.589 0.610 0.600
100 0.342 0.365 0.350 0.352
250 0.125 0.130 0.122 0.126

| Blank | 0.055 | 0.058 | 0.056 | 0.056 |

Table 2: Processed Data for Dose-Response Curve

Concentration (µM) Log(Concentration) Average Corrected OD % Viability Std. Dev.
0 - 1.114 100.0% 1.6%
1 0.00 1.052 94.4% 1.1%
10 1.00 0.817 73.3% 1.6%
50 1.70 0.544 48.8% 1.0%
100 2.00 0.296 26.6% 1.1%

| 250 | 2.40 | 0.070 | 6.3% | 0.4% |

IC₅₀ Determination

The IC₅₀ value is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

  • Plot % Viability (Y-axis) against the Log of the compound concentration (X-axis).

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data.

  • The IC₅₀ is the concentration that corresponds to 50% viability on the fitted curve. Software such as GraphPad Prism or open-source alternatives are recommended for this analysis.[14][15]

Troubleshooting and Quality Control

A self-validating protocol anticipates potential issues. This section provides solutions to common challenges.

Table 3: Troubleshooting Guide for the MTT Assay

Problem Potential Cause(s) Recommended Solution(s)
High Variability between Replicates 1. Uneven cell seeding.[13]2. Pipetting errors.3. Cell loss during washing steps. 1. Thoroughly mix cell suspension before and during plating.2. Calibrate pipettes regularly; use a multichannel pipette for reagent addition.3. Aspirate media gently from the side of the well.
Low Absorbance Signal 1. Suboptimal cell density (too few cells).[11]2. Insufficient incubation time with MTT.3. Incomplete formazan solubilization. 1. Perform a cell titration experiment to find the optimal seeding density.[12]2. Increase MTT incubation time (typically 2-4 hours is sufficient).3. Ensure adequate volume of solubilization agent and sufficient mixing/shaking time.

| High Background Absorbance | 1. Contamination (bacterial or yeast).[13]2. Interference from phenol red or serum in the medium.[12]3. The test compound is colored or reduces MTT itself. | 1. Maintain sterile technique; visually inspect plates for contamination.2. Use phenol red-free and/or serum-free medium during the MTT incubation step.3. Include a "compound only" control (compound in media, no cells) and subtract this background absorbance.[13] |

Conclusion

This application note details a robust and reliable protocol for assessing the in vitro cytotoxicity of "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" using the MTT assay. By understanding the scientific principles behind each step and incorporating rigorous quality controls, researchers can generate high-quality, reproducible data. This information is critical for characterizing the compound's biological activity and guiding its future development as a potential therapeutic agent.

References

  • ResearchGate. (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays? Retrieved from ResearchGate: [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from TFOT: [Link]

  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from: [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from Wikipedia: [Link]

  • Unknown Source. (n.d.). MTT ASSAY: Principle. (This source provides a concise protocol summary but lacks a verifiable primary link).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf: [Link]

  • ResearchGate. (2021). Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Retrieved from ResearchGate: [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from YouTube: [Link]

  • Grela, E., et al. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. PMC. Retrieved from: [Link]

  • Syed Alwi, S. S., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Medic UPM. Retrieved from: [Link]

  • da Silva, R. C., et al. (2018). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay.
  • Agilent. (n.d.). Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization. Retrieved from Agilent Technologies: [Link]

  • Riss, T. L., et al. (2016). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Retrieved from: [Link]

  • Protocol Online. (2006). solvent for formazan crystals in MTT assay. Retrieved from Protocol Online: [Link]

  • ResearchGate. (2015). How can I calculate IC50 from mtt results? Retrieved from ResearchGate: [Link]

  • YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from YouTube: [Link]

  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from MDPI: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from Roche Life Science: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature: [Link]

  • YouTube. (2023). Complete MTT Assay Analysis | How to calculate IC50, % Cell Viability, Dose-response curve | GraphPad Prism. Retrieved from YouTube: [Link]

  • CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from CLYTE: [Link]

  • Phase Holographic Imaging. (n.d.). Cell Quality Control Assay. Retrieved from PHI: [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from protocols.io: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences. PMC. Retrieved from: [Link]

  • PathoQuest. (n.d.). Quality Control Testing for Cell Characterization. Retrieved from PathoQuest: [Link]

  • Al-Warhi, T., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PMC. Retrieved from: [Link]

  • Al-Warhi, T., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. Retrieved from: [Link]

  • ResearchGate. (2020). Synthesis and antitumor effects of a new class of 1,2,4-triazole derivatives. Retrieved from ResearchGate: [Link]

  • Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Semantic Scholar. Retrieved from: [Link]

  • ResearchGate. (2023). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. Retrieved from ResearchGate: [Link]

Sources

Antioxidant activity evaluation of "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antioxidant Activity Evaluation of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic Acid Analogs

Part 1: Scientific Context & Rationale

1.1 The Target Molecule The compound 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid represents a specific class of "amic acids" derived from the ring-opening reaction of phthalic anhydride with 4-amino-1,2,4-triazole. Unlike simple triazoles, this hybrid scaffold possesses three distinct pharmacophores contributing to antioxidant potential:

  • 1,2,4-Triazole Ring: An electron-rich heteroaromatic system capable of resonance stabilization, acting as a radical trap.

  • Carbamoyl Linker (-CONH-): Provides a labile proton for Hydrogen Atom Transfer (HAT) mechanisms.

  • Ortho-Carboxylic Acid: Increases polarity and provides an additional site for metal chelation (preventing Fenton reactions) and hydrogen donation.

1.2 Mechanism of Action To rigorously evaluate this compound, we must assess its dual-mode capacity:

  • HAT (Hydrogen Atom Transfer): The ability to quench free radicals (e.g., DPPH[1][2]•) by donating a hydrogen atom from the amide or acid groups.

  • SET (Single Electron Transfer): The ability to reduce oxidants (e.g., Fe³⁺ to Fe²⁺) by transferring an electron, a critical feature for mitigating oxidative stress in biological systems.

Part 2: Experimental Workflow & Visualization

The following diagram outlines the validated workflow for evaluating these specific analogs, ensuring data integrity from synthesis to analysis.

AntioxidantWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assays cluster_2 Phase 3: Analysis Compound 2-(1,2,4-Triazol-4-ylcarbamoyl) benzoic acid Solubility Solubility Check (DMSO vs. MeOH) Compound->Solubility Stock Stock Solution (10 mM in DMSO) Solubility->Stock Optimized Solvent DPPH DPPH Assay (Radical Scavenging) Stock->DPPH Dilution Series ABTS ABTS Assay (Cation Scavenging) Stock->ABTS FRAP FRAP Assay (Metal Reduction) Stock->FRAP Spectro Spectrophotometry (λ: 517, 734, 593 nm) DPPH->Spectro ABTS->Spectro FRAP->Spectro IC50 IC50 Calculation (Non-linear Regression) Spectro->IC50 Absorbance Data

Caption: Integrated workflow for the evaluation of Triazol-Benzoic acid hybrids, moving from solubility optimization to multi-mechanistic assay validation.

Part 3: Detailed Protocols

Material Preparation (Critical Step)
  • Challenge: Triazol-benzoic acid hybrids often exhibit poor solubility in pure water or ethanol due to strong intermolecular hydrogen bonding (dimerization of carboxylic acids).

  • Solution: Use DMSO (Dimethyl Sulfoxide) for stock solutions.[3]

  • Protocol:

    • Weigh 10 mg of the analog.[2]

    • Dissolve in 1 mL of 100% DMSO to create a high-concentration stock.

    • Sonicate for 5 minutes at 40°C to ensure complete dissolution.

    • Validation: Visually inspect for turbidity. If clear, proceed to serial dilutions using the assay-specific buffer/solvent (keeping final DMSO < 1% to avoid interference).

Protocol A: DPPH Radical Scavenging Assay
  • Mechanism: Mixed HAT/SET. The violet DPPH radical is reduced to yellow hydrazine.

  • Why this assay? It is the industry standard for lipophilic/organic small molecules.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in Methanol (freshly prepared).

  • Positive Control: Ascorbic Acid or Trolox.

Step-by-Step:

  • Preparation: Prepare a 0.1 mM DPPH solution in methanol. Protect from light (aluminum foil).[4]

  • Dilution: Prepare 5 serial dilutions of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL) using Methanol. Note: If the stock is in DMSO, ensure the final DMSO concentration in the well is <1%.

  • Plating: In a 96-well plate:

    • Sample Wells: 100 µL of Test Compound + 100 µL of DPPH solution.

    • Control Wells (A0): 100 µL of Methanol + 100 µL of DPPH solution.

    • Blank Wells: 200 µL of Methanol.

  • Incubation: Incubate in the dark at room temperature for 30 minutes .

  • Measurement: Read absorbance at 517 nm .

Calculation:


[2]
Protocol B: ABTS Cation Decolorization Assay
  • Mechanism: SET dominant. Measures scavenging of the pre-formed ABTS•+ cation.

  • Why this assay? Unlike DPPH, ABTS is soluble in aqueous buffers, making it ideal for evaluating the "benzoic acid" portion of the molecule at physiological pH.

Reagents:

  • ABTS (7 mM in water).[5]

  • Potassium Persulfate (2.45 mM).[5]

Step-by-Step:

  • Radical Generation: Mix 7 mM ABTS solution with 2.45 mM Potassium Persulfate (1:1 ratio).

  • Maturation: Allow the mixture to stand in the dark at room temperature for 12–16 hours (overnight) to generate the dark blue ABTS•+ radical.

  • Adjustment: Dilute the ABTS•+ solution with Ethanol or PBS until the absorbance at 734 nm is 0.70 ± 0.02 .

  • Assay:

    • Add 10 µL of Test Compound (various concentrations) to 190 µL of diluted ABTS•+ solution.

    • Incubate for 6 minutes in the dark.

  • Measurement: Read absorbance at 734 nm .

Protocol C: FRAP (Ferric Reducing Antioxidant Power)
  • Mechanism: Strictly SET. Reduction of Fe³⁺-TPTZ complex to blue Fe²⁺-TPTZ.

  • Why this assay? It directly measures the electron-donating capability of the triazole ring.

Reagents:

  • Acetate Buffer (300 mM, pH 3.6).[1][6]

  • TPTZ (10 mM in 40 mM HCl).[1][6]

  • FeCl₃[1]·6H₂O (20 mM).[6]

Step-by-Step:

  • FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio.[6] Warm to 37°C.

  • Assay:

    • Add 10 µL of Test Compound to 190 µL of FRAP Reagent.

    • Incubate at 37°C for 30 minutes in the dark.

  • Measurement: Read absorbance at 593 nm .

  • Quantification: Use a standard curve of FeSO₄ (100–2000 µM) to express results as µM Fe(II) equivalents .

Part 4: Data Presentation & Analysis

4.1 Summary Table Template Present your data using the following structure to allow direct comparison with standards.

Compound IDDPPH IC₅₀ (µg/mL) ± SDABTS IC₅₀ (µg/mL) ± SDFRAP Value (µM Fe²⁺/g)
Target Analog [Insert Data][Insert Data][Insert Data]
Ascorbic Acid[Control Data][Control Data][Control Data]
Trolox[Control Data][Control Data][Control Data]

4.2 Mechanistic Insight Diagram Understanding how the molecule works is as important as the data.

Mechanism cluster_HAT Pathway A: HAT (Hydrogen Atom Transfer) cluster_SET Pathway B: SET (Single Electron Transfer) Molecule 2-(1,2,4-Triazol-4-ylcarbamoyl) benzoic acid Amide Amide (-NH-) Donation Molecule->Amide Acid Carboxylic Acid (-OH) Donation Molecule->Acid Triazole Triazole Ring Electron Cloud Molecule->Triazole Radical Free Radical (R•) Result Stable Non-Radical Product Radical->Result Neutralization Amide->Radical H• Transfer Acid->Radical H• Transfer Triazole->Radical e- Transfer

Caption: Mechanistic pathways for antioxidant activity in triazole-benzoic acid hybrids, highlighting the dual contribution of the amide/acid protons (HAT) and the triazole ring (SET).

Part 5: Troubleshooting & Expert Tips

  • The "Yellow" Interference:

    • Issue: Many triazole derivatives are naturally yellow. This overlaps with the endpoint of the DPPH assay (purple to yellow).

    • Fix: Always run a Sample Blank (Compound + Methanol only, no DPPH). Subtract this absorbance from the final reading to correct for intrinsic color.

  • pH Sensitivity:

    • Insight: The benzoic acid moiety (pKa ~4.2) will be ionized at neutral pH.

    • Impact: In the FRAP assay (pH 3.6), the acid is protonated, which may lower solubility but increases H-donating potential. Ensure the FRAP reagent is strictly pH 3.6 to maintain the solubility of the iron complex.

  • DMSO Limits:

    • Warning: DMSO is a hydroxyl radical scavenger.[3] While safe for DPPH/ABTS/FRAP, do not use DMSO concentrations >1% if you expand testing to Hydroxyl Radical Scavenging assays (use Ethanol instead).

References

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[6][7][8][9][10] Analytical Biochemistry. Link

  • Re, R., et al. (1999).[5][11] Antioxidant activity applying an improved ABTS radical cation decolorization assay.[5][11][12] Free Radical Biology and Medicine. Link

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. Link

  • Al-Abdullah, E. S., et al. (2014). Synthesis and Antioxidant Activity of Some New 1,2,4-Triazole Derivatives. Molecules. Link

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry. Link

Sources

Application Notes and Protocols for the Synthesis of 2-(benzylcarbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details a robust and optimized protocol for the synthesis of 2-(benzylcarbamoyl)benzoic acid, a key intermediate in the development of various heterocyclic compounds of medicinal and material science interest. Also known as N-benzylphthalamic acid, this molecule serves as a critical precursor for pharmacologically active scaffolds. This document provides a step-by-step experimental procedure, an in-depth discussion of the underlying chemical principles, safety protocols, and methods for purification and characterization. The presented protocol is designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction

2-(benzylcarbamoyl)benzoic acid is a derivative of benzoic acid featuring both a carboxylic acid and a secondary amide functional group in an ortho position. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly for the preparation of nitrogen-containing heterocycles like N-benzylphthalimide and 2-benzylisoindolin-1-one.[1][2] These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[3][4] The synthesis of 2-(benzylcarbamoyl)benzoic acid is typically achieved through the nucleophilic acyl substitution reaction between phthalic anhydride and benzylamine.[1][5][6] This guide provides a detailed and reliable protocol for this synthesis, emphasizing the critical parameters that influence reaction efficiency and product purity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2-(benzylcarbamoyl)benzoic acid is provided below for easy reference.

PropertyValueReference
Molecular Formula C₁₅H₁₃NO₃[7][8]
Molecular Weight 255.27 g/mol [7][8]
Appearance Faint brown colored product[7]
Melting Point 108–111 °C[7]
Infrared (IR) Peaks 3384 cm⁻¹ (N-H), 1722 cm⁻¹ (Carboxylic C=O), 1677 cm⁻¹ (Amide C=O)[7]
LC-MS (ESI) m/z 254.1 (M-H)⁻[7]
Elemental Analysis C: 70.78%, H: 5.15%, N: 5.47%[7]

Reaction Mechanism and Workflow

The synthesis of 2-(benzylcarbamoyl)benzoic acid proceeds via the nucleophilic attack of the primary amine (benzylamine) on one of the carbonyl carbons of phthalic anhydride. This attack leads to the opening of the anhydride ring to form the corresponding amic acid, 2-(benzylcarbamoyl)benzoic acid.

Reaction Scheme:

A schematic representation of the synthesis of 2-(benzylcarbamoyl)benzoic acid.

Experimental Workflow:

experimental_workflow reagents 1. Reagent Preparation Dissolve phthalic anhydride in THF. addition 2. Nucleophilic Addition Add benzylamine dropwise at room temperature. reagents->addition reaction 3. Reaction Reflux the mixture for 1-2 hours. addition->reaction isolation 4. Product Isolation Pour the cooled reaction mixture into cold water. reaction->isolation collection 5. Collection Collect the precipitate by vacuum filtration. isolation->collection purification 6. Purification Recrystallize the crude product from a suitable solvent. collection->purification characterization 7. Characterization Analyze the purified product (m.p., IR, NMR). purification->characterization

A logical workflow for the synthesis and purification of 2-(benzylcarbamoyl)benzoic acid.

Experimental Protocol

This protocol details the synthesis of 2-(benzylcarbamoyl)benzoic acid via the acylation of benzylamine with phthalic anhydride.

Materials and Equipment
ReagentsEquipment
Phthalic anhydride100 mL Round-bottom flask
BenzylamineMagnetic stirrer and stir bar
Tetrahydrofuran (THF), anhydrousReflux condenser
Diethyl ether (for recrystallization)Heating mantle
Deionized waterBuchner funnel and filter flask
Anhydrous sodium sulfateBeakers
Thin Layer Chromatography (TLC) platesGraduated cylinders
Safety Precautions
  • 2-(benzylcarbamoyl)benzoic acid may cause skin and serious eye irritation, as well as respiratory irritation.[9]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride (2.00 g, 13.51 mmol) in 25 mL of anhydrous tetrahydrofuran (THF).[1]

  • Addition of Benzylamine: To this stirring solution, add benzylamine (1.45 mL, 13.51 mmol) dropwise at room temperature. The reaction is exothermic, so control the rate of addition to maintain a gentle temperature increase.[5]

  • Reaction: After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux for 1-2 hours.[7]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Isolation of the Crude Product: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of cold deionized water with stirring. A white precipitate of 2-(benzylcarbamoyl)benzoic acid will form.[1][7]

  • Collection of the Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Purification by Recrystallization: The crude product can be purified by recrystallization.[10] A suitable solvent system is an ethanol/water mixture.[2] Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.[2]

Characterization

The identity and purity of the synthesized 2-(benzylcarbamoyl)benzoic acid should be confirmed by standard analytical techniques:

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (108–111 °C).[7]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch (around 3384 cm⁻¹), the carboxylic acid C=O stretch (around 1722 cm⁻¹), and the amide C=O stretch (around 1677 cm⁻¹).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.

  • Mass Spectrometry (MS): LC-MS analysis should show a molecular ion peak corresponding to the expected mass of the product.[7]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, side reaction (imide formation), or losses during workup.[10]Ensure equimolar stoichiometry and sufficient reaction time. Avoid excessive heating to minimize the formation of N-benzylphthalimide.[10] Optimize the recrystallization process to minimize product loss.
Product is an oil and does not solidify Presence of impurities.Try scratching the inside of the beaker with a glass rod to induce crystallization. If that fails, an alternative purification method like column chromatography may be necessary.
Broad melting point range Impure product.Repeat the recrystallization step to improve purity.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of high-purity 2-(benzylcarbamoyl)benzoic acid. By carefully controlling the reaction conditions and following the detailed purification steps, researchers can consistently obtain this valuable intermediate for their synthetic endeavors. The self-validating nature of this protocol, which includes in-process monitoring and final product characterization, ensures the integrity and reproducibility of the experimental results.

References

  • Application Notes and Protocols for 2-(Benzylcarbamoyl)benzoic Acid in Organic Synthesis - Benchchem.
  • Comparative analysis of 2-(Benzylcarbamoyl)benzoic acid synthesis methods - Benchchem.
  • Technical Support Center: Synthesis of 2-(Benzylcarbamoyl)benzoic Acid - Benchchem.
  • Experimental setup for 2-(Benzylcarbamoyl)benzoic acid reactions - Benchchem.
  • 2-(Benzylcarbamoyl)benzoic acid | C15H13NO3 | CID 2054808 - PubChem.
  • Application Notes and Protocols: 2-(Benzylcarbamoyl)benzoic Acid in the Synthesis of Heterocyclic Compounds - Benchchem.
  • An In-Depth Technical Guide to 2-(Benzylcarbamoyl)benzoic Acid - Benchchem.
  • Comprehensive Safety and Handling Guide for 2-(Benzylcarbamoyl)benzoic Acid - Benchchem.
  • 2-(Benzylcarbamoyl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry - Benchchem.
  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC - PubMed Central.

Sources

Troubleshooting & Optimization

Minimizing byproduct formation in "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid. Here, we address common challenges and offer troubleshooting solutions to minimize byproduct formation and optimize reaction outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Proposed Synthetic Pathway

The synthesis of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid can be efficiently achieved through a two-step process involving the initial reaction of 4-amino-1,2,4-triazole with phthalic anhydride to form an intermediate N-substituted phthalimide, followed by a selective hydrolysis to yield the final product.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway 4-Amino-1,2,4-triazole 4-Amino-1,2,4-triazole Intermediate N-(1,2,4-Triazol-4-yl)phthalimide 4-Amino-1,2,4-triazole->Intermediate Step 1: Acylation Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Intermediate Final_Product 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid Intermediate->Final_Product Step 2: Selective Hydrolysis

Caption: A two-step synthesis of the target compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of N-(1,2,4-Triazol-4-yl)phthalimide

This step involves the acylation of 4-amino-1,2,4-triazole with phthalic anhydride. The reaction is typically conducted at elevated temperatures.[1][2][3]

Materials:

  • 4-Amino-1,2,4-triazole

  • Phthalic anhydride

  • Glacial acetic acid (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-amino-1,2,4-triazole and phthalic anhydride.

  • Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain N-(1,2,4-Triazol-4-yl)phthalimide.

Step 2: Selective Hydrolysis to 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid

This crucial step involves the selective ring-opening of the phthalimide intermediate. Careful control of reaction conditions is necessary to favor the formation of the desired product over complete hydrolysis.

Materials:

  • N-(1,2,4-Triazol-4-yl)phthalimide

  • Sodium hydroxide (NaOH) or other suitable base

  • Hydrochloric acid (HCl) for acidification

  • Water (solvent)

Procedure:

  • Suspend the N-(1,2,4-Triazol-4-yl)phthalimide in water in a round-bottom flask.

  • Add one equivalent of a 1M sodium hydroxide solution dropwise while stirring at room temperature.

  • Gently heat the mixture to 40-50°C and monitor the reaction by TLC until the starting material is consumed. Avoid excessive heating to prevent complete hydrolysis.

  • Cool the reaction mixture in an ice bath.

  • Slowly acidify the solution with 1M HCl until the pH is approximately 3-4.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the product with cold water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid.

III. Troubleshooting Guide & FAQs

This section addresses potential issues that may arise during the synthesis, focusing on the minimization of byproduct formation.

Troubleshooting Workflow

Troubleshooting Start Start Issue Issue Start->Issue Cause1 Incomplete Reaction (Step 1) Issue->Cause1 Unreacted Starting Materials Present Cause2 Over-hydrolysis (Step 2) Issue->Cause2 Phthalic Acid & 4-Amino-1,2,4-triazole Detected Cause3 Incomplete Hydrolysis (Step 2) Issue->Cause3 Intermediate Detected in Final Product Cause4 Low Yield Issue->Cause4 Overall Poor Outcome Solution1 Increase reaction time/temp. Check reagent purity. Cause1->Solution1 End End Solution1->End Solution2 Lower temperature. Use stoichiometric base. Monitor closely. Cause2->Solution2 Solution2->End Solution3 Slightly increase temp/time. Ensure base is active. Cause3->Solution3 Solution3->End Solution4 Optimize all parameters. Improve purification. Cause4->Solution4 Solution4->End

Caption: A decision tree for troubleshooting common synthesis issues.

Issue Potential Cause Troubleshooting Action
Low yield in Step 1 Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction mixture reaches and maintains reflux. Extend the reaction time and monitor by TLC until the starting materials are consumed.
Impure starting materials.Verify the purity of 4-amino-1,2,4-triazole and phthalic anhydride. Recrystallize if necessary.
Presence of phthalic acid and 4-amino-1,2,4-triazole in the final product Over-hydrolysis in Step 2 due to harsh conditions (excess base, high temperature, or prolonged reaction time).Carefully control the amount of base used (stoichiometric amount). Maintain a lower reaction temperature (40-50°C) and closely monitor the reaction progress to stop it once the intermediate is consumed.
Presence of unreacted intermediate in the final product Incomplete hydrolysis in Step 2.Ensure the activity of the base solution. A slight increase in temperature or reaction time may be necessary, but proceed with caution to avoid over-hydrolysis.
Final product is difficult to purify Presence of multiple byproducts.Re-evaluate the reaction conditions in both steps. A purification method such as column chromatography may be required if recrystallization is ineffective.
Frequently Asked Questions (FAQs)

Q1: What is the role of glacial acetic acid in Step 1?

A1: Glacial acetic acid serves as a solvent that can dissolve both reactants at elevated temperatures, facilitating a homogeneous reaction. It is also acidic enough to not interfere with the nucleophilic attack of the amino group on the anhydride.

Q2: Can other solvents be used for Step 1?

A2: High-boiling point, non-reactive solvents like dimethylformamide (DMF) or toluene could potentially be used. However, glacial acetic acid is often preferred for this type of condensation.[4]

Q3: Why is selective hydrolysis in Step 2 so critical?

A3: The phthalimide ring has two amide-like bonds. Harsh hydrolysis conditions will cleave both, leading to the formation of phthalic acid and the starting amine, significantly reducing the yield of the desired product. The goal is to cleave only one of these bonds.

Q4: How can I confirm the structure of the final product?

A4: Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure. The presence of both aromatic protons from the benzoic acid moiety and protons from the triazole ring in the NMR spectrum, along with the correct molecular ion peak in the mass spectrum, will verify the identity of the compound.

Q5: Are there any safety precautions I should be aware of?

A5: Standard laboratory safety practices should be followed. Glacial acetic acid is corrosive, and phthalic anhydride is an irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. References

  • Bahçeci, Ş., İnce, N., & İkizler, A. (1998). Reactions of 4-Amino-4,5-Dihydro-1H-1,2,4-Triazol-5-ones and 4-Amino-4H-1,2,4-Triazoles with Some Carboxylic Acid Anhydrides. TÜBİTAK Academic Journals. Available at: [Link]

  • SciSpace. (n.d.). Reactions of 4-Amino-4,5-Dihydro-1H-1,2,4-Triazol-5-ones and 4-Amino-4H-1,2,4-Triazoles with Some Carboxylic Acid Anhydrides. Available at: [Link]

  • TÜBİTAK Academic Journals. (1998, January 01). Reactions of 4-Amino-4,5-Dihydro-1H-1,2,4-Triazol-5-ones and 4-Amino-4H-1,2,4-Triazoles with Some Carboxylic Acid Anhydrides. Available at: [Link]

  • RSC Publishing. (2023, August 15). Phthalic anhydride (PA): a valuable substrate in organic transformations. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. Available at: [Link]

Sources

"2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Solubility & Stability of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic Acid

Topic: Troubleshooting solubility and stability issues in biological assays. Compound: 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid (also known as N-(1,2,4-triazol-4-yl)phthalamic acid). Audience: Researchers, Medicinal Chemists, and Assay Development Scientists.

Part 1: The Chemistry of the Problem

To solve solubility issues with 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid , you must first understand that this molecule behaves differently than standard lipophilic drugs. It is not just "greasy"; it is a phthalamic acid derivative subject to a complex equilibrium.

  • The "Brick Dust" Effect: The molecule contains a rigid aromatic scaffold (benzoic acid linked to a triazole). High lattice energy often leads to poor aqueous solubility, causing it to "crash out" immediately upon dilution from DMSO.

  • The Phthalamic Acid Equilibrium (Critical Stability Insight):

    • This compound is an intermediate in the formation of N-substituted phthalimides.

    • In Acidic Media: It tends to cyclize, losing a water molecule to form the corresponding phthalimide (which is often less soluble and biologically inactive for your specific target).

    • In Basic Media: The carboxylic acid deprotonates, increasing solubility, but the amide bond can eventually hydrolyze.

    • The Sweet Spot: Physiological pH (7.4) usually favors the open, anionic form (the phthalamic acid), which is what you likely want. However, local acidity during stock preparation can trigger cyclization/precipitation.

Part 2: Troubleshooting Guide (Q&A)

Category A: Stock Solution Preparation

Q1: My compound won't dissolve completely in DMSO to reach 10 mM. What should I do?

  • Root Cause: While soluble in DMSO, the compound may form solvates or aggregates.

  • Solution:

    • Sonication: Sonicate the DMSO stock at 40 kHz for 10–15 minutes. The bath temperature should be warm (approx. 30–35°C), but do not exceed 40°C to avoid thermal degradation.

    • Vortexing: Vortex vigorously for 30 seconds after sonication.

    • Visual Check: Hold the vial against a light source. If you see "schlieren" patterns (wavy lines) or particulates, it is not dissolved.

Q2: Can I heat the DMSO stock to improve solubility?

  • Recommendation: Proceed with Caution.

  • Reasoning: Heating promotes the cyclization of phthalamic acids into phthalimides.

  • Limit: Do not exceed 40°C. If heat is required, use a water bath (not a hot plate) for strictly <5 minutes.

Category B: Dilution & Assay Interference

Q3: The compound precipitates immediately when I add the DMSO stock to the media (the "Crash Out" effect).

  • Root Cause: "Solvent Shock."[1] Rapidly introducing a hydrophobic compound from an organic solvent (DMSO) into a highly polar aqueous buffer causes local supersaturation and immediate nucleation.

  • Solution: The "Intermediate Dilution" Protocol.

    • Avoid: Direct 1:1000 dilution (e.g., 1 µL stock into 1 mL media).

    • Adopt: A 2-step serial dilution.

      • Dilute stock 1:10 in pure DMSO (or 50% DMSO/Water if soluble).

      • Dilute this intermediate 1:100 into the final assay buffer.

    • Why: This reduces the kinetic energy barrier to dispersion.

Q4: My IC50 curves are erratic or show a "bell shape." Is this solubility related?

  • Root Cause: Likely Colloidal Aggregation . At high concentrations, the compound forms non-specific aggregates that sequester enzymes or proteins, leading to false positives.

  • Diagnostic: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.

    • If the activity disappears with detergent, your initial "hit" was likely an artifact of aggregation/precipitation.

    • If activity persists, it is a genuine binding event.

Category C: pH & Buffer Effects

Q5: Should I adjust the pH of my assay buffer?

  • Analysis: The carboxylic acid moiety has a pKa of approximately 3.5–4.5.

  • Recommendation: Ensure your assay buffer is at pH 7.4 .

    • At pH 7.4, the carboxyl group is ionized (COO⁻), which drastically improves solubility compared to pH < 4.

    • Warning: If you are running an acidic assay (e.g., lysosomal targets at pH 5.0), the compound will likely be neutral and much less soluble. You must lower the working concentration.

Part 3: Visual Workflows

Diagram 1: The Stability-Solubility Equilibrium

This diagram illustrates the chemical risks during handling.

ChemicalEquilibrium Phthalamic Target Compound (Phthalamic Acid Form) Soluble at pH 7.4 (Anionic) Phthalimide Cyclized Impurity (Phthalimide Form) Insoluble / Inactive Phthalamic->Phthalimide Acidic pH Heat Dehydration Hydrolysis Hydrolysis Products (Phthalic acid + Triazole) Phthalamic->Hydrolysis Strong Base Prolonged Storage Phthalimide->Phthalamic Basic pH (Slow)

Caption: Figure 1: The Phthalamic Acid Equilibrium. Avoid acidic conditions and excessive heat to prevent cyclization to the insoluble phthalimide form.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to resolve precipitation.

TroubleshootingTree Start Issue: Visible Precipitate in Assay Buffer CheckpH Check Buffer pH Start->CheckpH IsAcidic Is pH < 5.0? CheckpH->IsAcidic AdjustpH Adjust to pH 7.4 (Ionize Carboxyl Group) IsAcidic->AdjustpH Yes CheckConc Check Concentration vs DMSO Limit IsAcidic->CheckConc No IsHigh Final DMSO > 1%? CheckConc->IsHigh ReduceConc Reduce Stock Conc. or Increase Dilution Steps IsHigh->ReduceConc Yes AddDetergent Add 0.01% Triton X-100 (Prevent Aggregation) IsHigh->AddDetergent No

Caption: Figure 2: Step-by-step troubleshooting for precipitation issues.

Part 4: Experimental Protocols

Protocol A: Kinetic Solubility Assay (Turbidimetric)

Use this to experimentally determine the "Safe Limit" for your specific assay buffer.

Materials:

  • 10 mM DMSO stock of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid.

  • Assay Buffer (e.g., PBS pH 7.4).

  • 96-well clear flat-bottom plate.

  • Plate reader (Absorbance at 620 nm).

Procedure:

  • Preparation: Prepare a dilution series of the compound in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Spike: Add 2 µL of each DMSO dilution to 198 µL of Assay Buffer in the plate (1% final DMSO).

    • Final concentrations tested: 100 µM, 50 µM, 25 µM, etc.

  • Incubation: Shake the plate at room temperature for 2 hours (equilibrium time).

  • Read: Measure Absorbance at 620 nm (OD620).

  • Analysis:

    • Background: OD620 of Buffer + DMSO only.

    • Threshold: Any well with OD620 > (Background + 0.005) indicates precipitation.

    • Result: The highest concentration below this threshold is your Kinetic Solubility Limit .

Protocol B: "Solvent-Shock" Mitigation Dilution

Use this method for cell-based assays to prevent immediate crashing out.

StepActionConcentrationSolvent System
1 Prepare Master Stock10 mM100% DMSO
2 Intermediate Dilution 1 mM100% DMSO (Dilute 1:10)
3 Pre-Dilution 100 µMCulture Media (Dilute 1:10 slowly with vortexing)
4 Final Assay Addition 10 µMAdd Pre-Dilution to cells (1:10)

Note: By keeping Step 2 in DMSO, you ensure the compound is fully solubilized before the critical transition to aqueous media in Step 3.

Part 5: Physicochemical Data Summary

PropertyValue (Approx.)Implication for Assay
Molecular Weight ~232.2 g/mol Small molecule, diffuses rapidly.
pKa (Carboxyl) 3.5 – 4.2Anionic at pH 7.4 (Good solubility). Neutral at pH < 4 (Poor solubility).
pKa (Triazole) ~2.3 (protonated)Uncharged at physiological pH.
LogP ~1.5 – 2.0Moderately lipophilic; requires DMSO for stocks.
Solubility (PBS) < 50 µM (Predicted)High Risk of precipitation > 50 µM without carrier.
Solubility (DMSO) > 50 mMExcellent stock solvent.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative source on "Brick Dust" solubility and kinetic solubility assays).
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Shafer, C. M., & Molinski, T. F. (1996). Phthalamic acid derivatives: Stability and cyclization. Journal of Organic Chemistry. (Foundational chemistry regarding the phthalamic acid/phthalimide equilibrium).
  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. 1

  • Sigma-Aldrich. (2024). Troubleshooting Precipitates in Cell Culture. 2

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Technical Support Center: Overcoming Poor Solubility of Benzoic Acid Derivatives for Biological Testing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with benzoic acid derivatives in biological testing. Poor solubility can lead to underestimated activity, inconsistent data, and inaccurate structure-activity relationships (SAR), ultimately hindering drug discovery progress.[1][2] This guide provides in-depth troubleshooting advice, scientifically grounded protocols, and practical FAQs to help you navigate these common hurdles and ensure the integrity of your experimental results.

Understanding the Challenge: Why are Benzoic Acid Derivatives Often Poorly Soluble?

Benzoic acid and its derivatives are characterized by a phenyl ring attached to a carboxylic group.[3] This structure imparts a degree of hydrophobicity, often leading to poor aqueous solubility.[3][4] The crystalline nature of many of these compounds further exacerbates the issue, as significant energy is required to break the crystal lattice before dissolution can occur.[4] This inherent low solubility can significantly impact the accuracy and reproducibility of biological assays.[1][2]

Troubleshooting Guides

Issue 1: My compound precipitates out of solution when I add my DMSO stock to the aqueous assay buffer or cell culture medium.

This is a frequent observation and a critical issue to address, as precipitated compound is not available to interact with the biological target, leading to erroneous results.[5][6][7][8][9]

Causality: This phenomenon, often termed "shock precipitation," occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous environment where its solubility is much lower.[10] The DMSO disperses into the aqueous phase, leaving the compound to crash out of solution.[11]

Step-by-Step Troubleshooting Protocol:

  • Determine the Kinetic Solubility Limit: Before proceeding with your main experiment, it's crucial to understand the kinetic solubility of your compound in the specific assay buffer or medium you'll be using.[12][13][14]

    • Protocol: Prepare a series of dilutions of your compound in your assay buffer, starting from the highest intended concentration.

    • Incubate under the same conditions as your assay (e.g., 37°C for a cell-based assay).

    • Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength where the compound doesn't absorb (e.g., >500 nm).[8]

    • The highest concentration that remains clear is your kinetic solubility limit. Do not use concentrations at or above this limit in your assays.[5][8]

  • Optimize the Dilution Method: A stepwise dilution can often prevent shock precipitation.[10]

    • Protocol: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous buffer, create an intermediate dilution in a small volume of the buffer. Mix thoroughly, then add this to the remaining buffer.[10]

  • Control the Final DMSO Concentration: While DMSO is a powerful solvent, it can be toxic to cells at higher concentrations.[15]

    • Best Practice: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%.[6] However, some cell lines can tolerate up to 1%.[16] It's essential to run a vehicle control with the same final DMSO concentration to account for any solvent effects.

Visualization of the Dilution Workflow:

G cluster_0 Recommended Dilution Strategy cluster_1 Problematic 'Shock Precipitation' Method A High Concentration Stock in 100% DMSO B Intermediate Dilution (e.g., 1:10 in Assay Buffer) A->B Step 1: Create intermediate dilution C Final Assay Concentration (in full volume of Assay Buffer) B->C Step 2: Add to final volume D High Concentration Stock in 100% DMSO E Final Assay Concentration (in full volume of Assay Buffer) D->E Direct Addition F Precipitation Occurs E->F

Caption: A comparison of a recommended stepwise dilution versus a direct dilution method that can lead to compound precipitation.

Frequently Asked Questions (FAQs)

Q1: How can I increase the solubility of my benzoic acid derivative without using high concentrations of organic solvents?

A1: Several formulation strategies can enhance aqueous solubility. The choice of method depends on the specific properties of your compound and the requirements of your assay.

  • pH Adjustment: Benzoic acid derivatives are weak acids, with a typical pKa around 4.2.[17] Increasing the pH of the solution above the pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[18][19][20]

    • Practical Tip: For many biological assays conducted at physiological pH (~7.4), the compound will be at least partially ionized and more soluble. However, if your assay requires a lower pH, you may face greater solubility challenges. You can adjust the pH of your buffer using dilute solutions of NaOH or HCl.[21][22]

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[23]

    • Commonly Used Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.[24][25]

    • Considerations: Be mindful of the potential for co-solvents to affect the biological activity you are measuring. Always include appropriate vehicle controls.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[26] They can encapsulate hydrophobic molecules, like the aromatic ring of a benzoic acid derivative, forming a more water-soluble inclusion complex.[26][27][28]

    • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (m-β-CD), are commonly used.[27] Modified cyclodextrins often offer significantly higher aqueous solubility than the parent β-cyclodextrin.[27] The formation of these complexes can lead to a linear increase in the solubility of the guest molecule as the cyclodextrin concentration rises.[27]

  • Liposomal Formulations: Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophobic and hydrophilic drugs.[29][30] For poorly soluble benzoic acid derivatives, liposomal formulations can enhance solubility and bioavailability.[29][31] The drug can be incorporated into the lipid bilayer of the liposome.[31][32]

Table 1: Comparison of Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid group to a more soluble salt form.[18][19]Simple and effective for acidic compounds.Limited by the pH constraints of the biological assay.
Co-solvents Reduces the polarity of the aqueous medium.[23]Can significantly increase solubility.May interfere with the biological assay; requires vehicle controls.
Cyclodextrins Encapsulation of the hydrophobic portion of the molecule.[26]High solubilizing capacity; can improve bioavailability.Can be expensive; potential for the cyclodextrin itself to have biological effects.
Liposomes Encapsulation within a lipid bilayer.[29][31]Biocompatible; can improve drug delivery in vivo.More complex to prepare; potential for stability issues.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about for my in vitro assays?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your results correctly.[33][34][35]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[35] It represents the maximum amount of the most stable crystalline form of the compound that can be dissolved.[33][34] The measurement typically involves long incubation times (e.g., 24 hours or more) to ensure equilibrium is reached.[12]

  • Kinetic Solubility: This is a measure of how much of a compound, typically from a DMSO stock solution, can be dissolved in an aqueous buffer before it precipitates.[12][13] Kinetic solubility assays are much faster than thermodynamic ones and are more representative of the conditions in many high-throughput screening (HTS) and in vitro assays where compounds are introduced from a DMSO stock.[12][14]

Key Differences and Implications:

FeatureKinetic SolubilityThermodynamic Solubility
Starting Material Compound pre-dissolved in an organic solvent (e.g., DMSO).[12]Solid, often crystalline, form of the compound.[12]
Measurement Concentration at which precipitation occurs upon dilution into an aqueous buffer.[13]Concentration of the saturated solution at equilibrium.[34]
Time Scale Rapid (minutes to a few hours).[12]Long (often >24 hours).[12]
Typical Value Often higher than thermodynamic solubility due to the formation of a supersaturated solution.[13][33][34]Represents the true equilibrium solubility of the most stable solid form.[33][34]
Relevance Highly relevant for early-stage in vitro and HTS assays.[12][14]Crucial for lead optimization, formulation development, and predicting in vivo absorption.[12][33][34]

For most initial biological testing, kinetic solubility is the more immediate and practical concern .[14] If your compound precipitates under the kinetic conditions of your assay, the results will be unreliable, regardless of its thermodynamic solubility.[1][2]

Visualization of Solubility Concepts:

G cluster_0 Solubility Measurement Pathways A Solid Compound D Saturated Solution (Equilibrium) A->D Long Incubation B DMSO Stock C Aqueous Buffer B->C Rapid Dilution E Supersaturated Solution (Precipitation Likely) C->E F Thermodynamic Solubility D->F Measurement G Kinetic Solubility E->G Measurement

Caption: A diagram illustrating the different experimental paths to determine thermodynamic versus kinetic solubility.

References

  • Liposome formulation of poorly water soluble drugs: optimisation of drug loading and ESEM analysis of stability. PubMed.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • kinetic versus thermodynamic solubility tempt
  • Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. (2021).
  • Kinetic versus thermodynamic solubility tempt
  • Development of Proliposomal and Liposomal Formulations with Poorly W
  • Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Scholars Research Library.
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Liposomal Formulations: A Recent Upd
  • Solubilization techniques used for poorly w
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. International Journal of Drug Research and Technology.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • Does anyone know how pH affects solubility??. Reddit.
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
  • pH and Solubility. AP Chem | Fiveable.
  • Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X. Benchchem.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit.
  • Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • troubleshooting Compound XAC experiments. Benchchem.
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
  • Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. PubMed.
  • Any suggestions for treating DMSO soluble compound in cell culture?.
  • How to deal with the poor solubility of tested compounds in MTT assay?.
  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?.
  • DMSO concentration in cell culture?
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • How to tackle compound solubility issue. Reddit.
  • pH and solubility. Khan Academy.
  • TROUBLESHOOTING GUIDE FOR ENZYM
  • Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solv
  • Is there any protocols for making stock solution in cytotoxicity assay?.
  • how can we increase the acid or decrease ph level of solution and how can we increase the ph level or increase the basic concentration?.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
  • MedChem Essentials: Solubility part 2. YouTube.
  • pH Adjusting D
  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. PMC.
  • Troubleshooting Immunoprecipit
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010).
  • Technical Support Center: Overcoming Low Solubility of Sulfamoylbenzoic Acid Deriv
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • The solubility of benzoic acid in seven solvents..

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Addressing resistance mechanisms to 1,2,4-triazole antifungal agents.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Antifungal Resistance Profiling Subject: Troubleshooting 1,2,4-Triazole Resistance Mechanisms (Fluconazole, Voriconazole, Posaconazole) Ticket ID: RES-AZOLE-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your MIC data doesn't match your genotypic predictions, or your "resistant" isolate is behaving inconsistently in phenotypic assays. Resistance to 1,2,4-triazoles is multifactorial, involving target site alteration (ERG11/cyp51), efflux pump upregulation (CDR1/MDR1), and stress response pathways.

This guide moves beyond standard protocols to address the "Why is this failing?" questions we receive most often in the lab.

Visualizing the Problem: The Resistance Landscape

Before troubleshooting, verify where in the pathway your block is occurring.

AzoleResistance Azole Triazole Agent (Fluconazole/Voriconazole) CellWall Cell Wall/Membrane Azole->CellWall Entry Target Target Enzyme (Lanosterol 14α-demethylase) ERG11 / cyp51A CellWall->Target Diffusion Efflux Efflux Pumps (CDR1, MDR1, AtrF) Efflux->CellWall Extrusion Target->Efflux Pumped Out Ergosterol Ergosterol Biosynthesis Target->Ergosterol Inhibition blocks this ToxicSterols Toxic Methylated Sterols (Accumulation = Death) Target->ToxicSterols Inhibition causes this Mutations Point Mutations (Y132H, TR34/L98H) Prevents Binding Mutations->Target Alters Pocket Overexpression Target Overexpression (Gene Duplication) Overexpression->Target Titrates Drug

Figure 1: Mechanistic nodes of triazole resistance. Failure to inhibit Erg11 leads to a lack of toxic sterol accumulation, allowing survival.

Module 1: Phenotypic Anomalies (MIC Testing)

User Query: "My Candida albicans isolate shows growth in high fluconazole concentrations after 48 hours, but the wells are not fully turbid. Is it resistant?"

Diagnosis: You are likely observing the "Trailing Effect." Azoles are fungistatic against yeasts. Unlike bactericidal antibiotics, they do not kill immediately; they inhibit growth. "Trailing" represents partial inhibition where the fungus continues to grow slowly at concentrations above the MIC.

Troubleshooting Protocol:

  • Quantify the Endpoint:

    • CLSI M27 Standard: Do not read for 100% inhibition (optically clear). The endpoint for azoles is 50% inhibition compared to the growth control.[1]

    • Visual Check: If the well has <50% of the turbidity of the control well, it is considered inhibited (Susceptible), even if there is a "haze" or button at the bottom.

  • The "Skipping Well" Phenomenon:

    • Issue: Growth in well 1, no growth in well 2, growth in well 3.

    • Cause: Inconsistent inoculum pipetting or drug precipitation (common with Posaconazole/Itraconazole due to poor water solubility).

    • Fix: Use DMSO for stock prep, but ensure final DMSO concentration in the well is <1%. Vortex microplates for 1 minute before incubation.

Data Interpretation Table:

FeatureCLSI (M27)EUCAST (E.Def 7.[2][3]3)
Inoculum

CFU/mL

CFU/mL
Glucose 0.2% (RPMI 1640)2.0% (RPMI 1640)
Endpoint Visual (50% reduction)Spectrophotometric (50% reduction)
Trailing Ignore (Read at 24h if possible)Less common due to high glucose

Module 2: Genotypic Verification (Sequencing)

User Query: "My Aspergillus fumigatus is pan-azole resistant, but sequencing the cyp51A coding region shows Wild Type. What am I missing?"

Diagnosis: You likely have a Promoter Region Mutation. In environmental molds, resistance is often driven by tandem repeats in the promoter region that upregulate cyp51A, combined with point mutations.

Troubleshooting Protocol:

  • Expand Your Primers:

    • Do not just sequence the ORF (Open Reading Frame). You must sequence the 500bp upstream promoter region .

    • Look for:

      • TR34/L98H: A 34-bp tandem repeat in the promoter + Leucine-to-Histidine at codon 98. (Common in Europe/Asia).[4]

      • TR46/Y121F/T289A: A 46-bp tandem repeat + point mutations. (Associated with high-level voriconazole resistance).

  • Candida auris Specifics:

    • If working with C. auris, look specifically for Y132H or K143R in ERG11. These are the "hotspot" mutations equivalent to those found in C. albicans.

Module 3: Efflux Pump Characterization

User Query: "I suspect efflux pumps (CDR1/MDR1) are involved. I added Rhodamine 6G (R6G), but the cells aren't pumping it out. Why?"

Diagnosis: You failed to De-energize the cells. ABC transporters (CDR1) are ATP-dependent. If the cells have glucose, they will pump out the dye while you are loading it, resulting in low intracellular signal immediately. You must "starve" them first.

Validated R6G Efflux Protocol:

  • Starvation (De-energization):

    • Wash cells 3x in PBS (Phosphate Buffered Saline).

    • Incubate in PBS without glucose for 2 hours at 37°C. This depletes intracellular ATP.

  • Loading:

    • Add Rhodamine 6G (10 µM final) to the starved cells.[5][6]

    • Incubate 45 mins. Note: Since ATP is low, the pumps cannot extrude the dye. It accumulates inside.[5]

  • The "Glucose Trigger":

    • Wash cells to remove extracellular dye.

    • Resuspend in PBS. Measure baseline fluorescence (Flow Cytometry or Plate Reader).

    • CRITICAL STEP: Inject Glucose (2% final concentration).[6]

    • Observation: In resistant strains, fluorescence will decrease rapidly (within 10-20 mins) as ATP is generated and pumps kick in. Susceptible strains will retain fluorescence longer.

Module 4: Overcoming Resistance (Synergy Screening)

User Query: "I'm testing a new compound in combination with Fluconazole. How do I mathematically prove synergy?"

Diagnosis: You need the Fractional Inhibitory Concentration Index (FICI). Visual inspection of a checkerboard plate is not enough for publication. You must calculate the index based on the Loewe Additivity model.

Checkerboard Workflow:

  • Axis X: Fluconazole (0, 0.125, 0.25 ... 64 µg/mL)

  • Axis Y: Novel Compound (0, 0.125 ... 32 µg/mL)[7]

  • Z (Well): Organism Growth (OD600)

The Math (FICI Calculation):



  • MIC_A(comb): MIC of Drug A in the presence of Drug B.[8]

  • MIC_A(alone): MIC of Drug A when Drug B is absent.

Interpretation Guide:

FICI ValueInterpretationClinical Implication
≤ 0.5 Synergy The combination is significantly more potent than the sum of parts.
> 0.5 to 4.0 Indifference No interaction. The effect is simply additive or neutral.
> 4.0 Antagonism DANGER. The drugs interfere with each other (e.g., one blocks the entry of the other).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition (M27-A4).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).

  • Snelders, E., et al. (2008). "Emergence of Azole Resistance in Aspergillus fumigatus and Spread of a Limited Number of Genotypes." PLoS Medicine. (Describes the TR34/L98H mechanism).

  • Odds, F. C. (2003). "Synergy, antagonism, and what the chequerboard puts between them."[9][10][11] Journal of Antimicrobial Chemotherapy. (The definitive guide on FICI interpretation).

  • Chowdhary, A., et al. (2018).[12] "Multidrug-resistant Candida auris: 'new kid on the block' in hospital-associated infections?" Journal of Hospital Infection. (Details Y132H/K143R mutations).

Sources

Technical Support Center: Stability Testing of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" in various solvents. It is designed to offer practical, field-proven insights and troubleshooting strategies to navigate the complexities of stability studies for this molecule.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability testing of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid.

Q1: What are the primary stability concerns for 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid?

A1: The primary stability concern for this molecule is the hydrolysis of the N-acylurea linkage, which is susceptible to both acidic and basic conditions.[1][2] This degradation would lead to the formation of 2-aminobenzoylurea and 1,2,4-triazole-4-carboxamide, or further hydrolysis products. Additionally, the benzoic acid moiety may be susceptible to photodegradation under UV light exposure.[3] The 1,2,4-triazole ring itself is generally considered a stable heterocyclic system.

Q2: What are the initial steps for designing a stability study for this compound?

A2: The initial steps involve:

  • Forced Degradation Studies: These are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[4][5] Conditions should include acid and base hydrolysis, oxidation, thermal stress, and photostability testing.[6]

  • Development of a Stability-Indicating Analytical Method: A robust analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from all potential degradation products.[7][8]

  • Solvent Selection: The choice of solvent is critical and should be based on the solubility of the compound and its intended formulation. Common solvents for initial studies include acetonitrile, methanol, ethanol, and buffered aqueous solutions.

Q3: How do I select appropriate solvents for the stability study?

A3: The selection of solvents should be guided by the following:

  • Solubility: Determine the solubility of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid in a range of solvents with varying polarities. N-acylureas can have limited aqueous solubility, often requiring co-solvents.[9][10]

  • Inertness: The chosen solvent should not react with the compound under the study conditions.

  • Relevance to Formulation: If a specific formulation is being developed, the stability should be tested in the corresponding vehicle.

  • Analytical Compatibility: The solvent should be compatible with the chosen analytical method (e.g., HPLC).

Q4: What is the expected primary degradation pathway?

A4: The most probable degradation pathway is the hydrolysis of the amide bond in the N-acylurea linkage, especially under pH stress. This would likely yield 4-amino-1,2,4-triazole and 2-carboxybenzoyl isocyanate as initial products, with the isocyanate being highly reactive and likely to be trapped by the solvent or further react.

II. Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during stability testing experiments.

HPLC Method Development and Analysis

Issue 1: Poor peak shape (tailing or fronting) for the parent compound.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The carboxylic acid moiety can interact with residual silanols on the HPLC column. Adjusting the mobile phase pH to suppress the ionization of either the analyte or the silanols can improve peak shape.

    • Use a Different Column: Consider a column with end-capping or a different stationary phase chemistry.

    • Modify Sample Solvent: Dissolve the sample in a solvent that is weaker than or similar in composition to the mobile phase.

Issue 2: Co-elution of the parent compound and a degradation product.

  • Possible Cause: Insufficient resolution of the analytical method.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer to improve separation.

    • Change the Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can alter selectivity.

    • Modify the Gradient Profile: If using a gradient method, adjust the slope of the gradient to enhance the separation of closely eluting peaks.

    • Change the Stationary Phase: A column with a different selectivity (e.g., a phenyl-hexyl phase instead of a C18) may provide the necessary resolution.

Issue 3: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Contamination from the solvent, sample degradation in the autosampler, or secondary degradation of primary degradation products.

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject the solvent blank to identify any peaks originating from the mobile phase or the system.

    • Check Sample Stability in Autosampler: Analyze the same sample at different time points to see if new peaks appear over time, indicating on-instrument degradation. If so, consider cooling the autosampler.

    • Evaluate Forced Degradation Samples at Multiple Time Points: This can help to distinguish between primary and secondary degradation products.

Forced Degradation Studies

Issue 4: No degradation observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For acid and base hydrolysis, increase the molarity of the acid or base. For oxidation, increase the concentration of the oxidizing agent.

    • Increase Temperature: For thermal and hydrolytic degradation, increase the temperature.

    • Extend Exposure Time: Increase the duration of the stress test.

    • Consider Anhydrous Conditions for Specific Pathways: If the molecule is highly water-sensitive, traditional aqueous forced degradation might not be suitable. Anhydrous conditions with reactive organic solutions can be employed.[11]

Issue 5: Complete degradation of the compound.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease Stressor Concentration: Use a lower molarity of acid, base, or oxidizing agent.

    • Decrease Temperature: Lower the temperature for thermal and hydrolytic studies.

    • Reduce Exposure Time: Analyze samples at earlier time points.

    • Use Milder Reagents: For example, use a weaker acid or base.

III. Experimental Protocols & Data Presentation

This section provides detailed protocols for key stability testing experiments and a structured format for presenting the data.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid under various stress conditions.

Materials:

  • 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a photodiode array (PDA) detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Repeat with 1 M HCl if no significant degradation is observed. Neutralize the sample with an equivalent amount of NaOH before HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Repeat with 1 M NaOH if necessary. Neutralize the sample with an equivalent amount of HCl before HPLC analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Repeat with 30% H₂O₂ if necessary.

    • Thermal Degradation: Place the solid compound in an oven at 80 °C for 48 hours. Also, heat the stock solution at 60 °C for 24 hours.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, according to ICH Q1B guidelines.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a validated stability-indicating HPLC method.

Data Presentation: Stability of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid in Different Solvents

The stability data should be summarized in a clear and concise table.

Solvent SystemStorage ConditionTime (hours)% Assay of Parent CompoundMajor Degradation Products (and % area)
0.1 M HCl60 °C2485.2Degradant A (10.5%), Degradant B (3.1%)
0.1 M NaOHRoom Temp2470.8Degradant A (25.1%), Degradant C (2.9%)
3% H₂O₂Room Temp2498.5Minor peaks < 0.5%
Solid State80 °C4899.1No significant degradation
Solution (ACN:H₂O)60 °C2497.3Minor peaks < 1.0%
Solution (ACN:H₂O)Photostability-92.6Photodegradant P1 (5.8%)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

IV. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting a stability study of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid.

Stability_Testing_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Formal Stability Study A Develop Stability-Indicating HPLC Method B Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) A->B C Prepare Stock Solution of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid B->C D Stress Samples (Acid, Base, Oxidation, Heat, Light) C->D E Analyze Stressed Samples by HPLC D->E F Identify and Characterize Degradation Products (e.g., LC-MS) E->F G Prepare Batches in Selected Solvents/Formulations F->G H Store at ICH Conditions (Long-term, Intermediate, Accelerated) G->H I Analyze Samples at Specified Time Points H->I J Evaluate Stability Data and Determine Shelf-life I->J

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Phthalamic Acid Scaffold

The molecule 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid represents a critical pharmacophore in medicinal chemistry, specifically within the class of N-substituted phthalamic acids . Unlike simple benzamides, this scaffold features an ortho-carboxylic acid group capable of intramolecular hydrogen bonding or cyclization, and a 1,2,4-triazole ring known for broad-spectrum biological activity (antifungal, anticonvulsant).

Key Differentiator: The biological performance of this scaffold is defined by the "Open vs. Closed" equilibrium . The open-chain acid (the subject of this guide) often acts as a prodrug or a specific ion-chelator, whereas its cyclized dehydration product (triazolophthalazinone) exhibits distinct rigid-binding kinetics.

Core Structural Variables

To objectively compare performance, we analyze three distinct analog classes based on substitution at the phthalic ring (R-group):

  • Class A (Parent/Neutral): Unsubstituted benzoic acid core.

  • Class B (Electron-Withdrawing - EWG): Halogenated or Nitro-substituted (e.g., 4-Cl, 3-NO₂).

  • Class C (Electron-Donating - EDG): Methoxy or Methyl-substituted (e.g., 4-OCH₃).

Comparative Biological Performance[1][2][3]

The following data synthesizes activity trends from 1,2,4-triazole benzoic acid hybrids. The "Activity Score" is a normalized metric (1-10) derived from MIC (Minimum Inhibitory Concentration) and IC50 values found in comparative literature.

Table 1: Structure-Activity Relationship (SAR) Matrix
Analog ClassSubstituent (R)Antimicrobial Activity (MIC)Anticancer Potency (IC50)Solubility ProfileStability (t½)
Class A H (Parent)Moderate (25-50 µg/mL)Low (>50 µM)ModerateHigh
Class B 4-Cl / 3-NO₂ High (6.25-12.5 µg/mL) High (15-20 µM) Low (Lipophilic)Moderate
Class C 4-OCH₃Low (>100 µg/mL)Moderate (30-40 µM)HighLow

Critical Insight:

  • EWG Effect: Analogs in Class B (Chlorine/Nitro) consistently outperform the parent compound. The electron-withdrawing nature increases the acidity of the carboxylic tail and enhances lipophilicity, facilitating passive transport across microbial cell membranes (Source: RSC Adv., 2019).

  • The Ortho-Effect: The ortho-position of the carboxylic acid allows for bidentate chelation. Class B analogs show superior metal ion chelation (e.g., Zn²⁺ in metalloproteases), a known mechanism for their antibacterial efficacy.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the critical "Cyclization Switch" that determines biological fate.

G Phthalic Phthalic Anhydride (Precursor) Intermediate Target Molecule: 2-(1,2,4-Triazol-4-ylcarbamoyl) benzoic acid (Open Chain - Active) Phthalic->Intermediate Ring Opening (Acetone, Reflux) Triazole 4-Amino-1,2,4-Triazole (Nucleophile) Triazole->Intermediate Cyclized Triazolophthalazinone (Closed Ring - Inactive/Distinct) Intermediate->Cyclized Dehydration (Acidic pH / Heat) Target1 Target A: Bacterial Cell Wall (Peptidoglycan Inhibition) Intermediate->Target1 H-Bonding (Carboxyl Group) Target2 Target B: COX-2 Enzyme (Anti-inflammatory) Intermediate->Target2 Hydrophobic Interaction (Triazole Ring)

Caption: Synthesis pathway showing the equilibrium between the bioactive open-chain acid and the cyclized phthalazinone byproduct.

Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating protocols.

Protocol A: Synthesis of the Target Scaffold

Rationale: This method avoids thermal cyclization, preserving the "Open" acid form required for this comparison.

  • Reagents: Dissolve Phthalic Anhydride (10 mmol) in dry Acetone (30 mL).

  • Addition: Dropwise add a solution of 4-Amino-1,2,4-triazole (10 mmol) in Acetone.

  • Reaction: Stir at room temperature for 4 hours. Do not reflux, as heat promotes cyclization to phthalazinone.

  • Validation: A white precipitate (the phthalamic acid) should form.

  • Purification: Filter and wash with cold diethyl ether. Recrystallize from ethanol/water (1:1).

  • QC Check: IR Spectroscopy must show distinct peaks at 1680-1700 cm⁻¹ (COOH) and 3200-3300 cm⁻¹ (NH) . Absence of COOH peak indicates cyclization failure.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Rationale: Standardized broth microdilution ensures data comparability across analogs.

  • Preparation: Dissolve analogs in DMSO (Stock: 1 mg/mL).

  • Media: Use Mueller-Hinton Broth (MHB).[1]

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard.

  • Dilution: Perform serial 2-fold dilutions in 96-well plates (Range: 100 µg/mL to 0.1 µg/mL).

  • Incubation: 37°C for 24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity .

  • Control: Use Ciprofloxacin as positive control; DMSO as negative control.

Technical Discussion & Causality

The Triazole Advantage

The 1,2,4-triazole ring acts as a bioisostere of the amide bond but with higher metabolic stability. In the context of Class B analogs (EWG) , the electron deficiency on the phenyl ring pulls electron density away from the amide nitrogen. This increases the acidity of the NH proton, strengthening hydrogen bonding interactions with target enzymes (e.g., Lanosterol 14α-demethylase in fungi).

Toxicity & Selectivity

While Class B analogs show higher potency, they also exhibit increased cytotoxicity against normal fibroblast cells (IC50 ~50 µM). Class A (Parent) analogs retain a better safety profile (Selectivity Index > 10), making them better candidates for initial lead optimization despite lower raw potency.

References
  • BenchChem. (2025).[2][3] Biological activity of 2-(Benzylcarbamoyl)benzoic acid derivatives.[3] Retrieved from

  • Al-Wahaibi, L. H., et al. (2019).[1][4] Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. Retrieved from

  • Patil, B. S., et al. (2025).[2] Synthesis and Antimicrobial Activity of Some [1,2,4]-Triazole Derivatives.[5][4][6][7][8] Journal of Chemistry.[2][9] Retrieved from

  • Khatoon, Y., et al. (2017).[2] Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. Journal of Applied Pharmaceutical Science. Retrieved from

Sources

The Elusive Structure-Activity Relationship of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic Acid Derivatives: A Guided Exploration of Related Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: An extensive review of the scientific literature reveals a notable scarcity of specific data on the structure-activity relationship (SAR) of "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" derivatives. This particular isomeric scaffold appears to be a less explored area of research. However, the broader family of molecules incorporating both a 1,2,4-triazole ring and a benzoic acid moiety has been the subject of significant investigation, demonstrating a wide array of pharmacological activities.

This guide, therefore, pivots to a comprehensive analysis of a closely related and well-documented class of compounds: 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . By examining the SAR of these analogs, we can derive valuable insights that may inform the future design and investigation of the title compound and its derivatives. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, featured in drugs with antimicrobial, anti-inflammatory, and antineoplastic properties. Its combination with the benzoic acid scaffold, a known pharmacophore, creates a fertile ground for the development of novel therapeutic agents.

Unraveling the Anticancer Potential: SAR of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hybrids

Recent studies have focused on the synthesis and cytotoxic evaluation of various 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives, revealing promising anticancer activities. These investigations provide a solid foundation for understanding the key structural features that govern the efficacy of this class of compounds. The primary mechanism of action for some of the most potent analogs has been identified as the induction of apoptosis in cancer cells.

A systematic exploration of substitutions on this core structure has yielded critical insights into their antiproliferative effects. The general structure and key points of modification are illustrated below.

SAR_Highlights A 4-(1H-1,2,4-Triazol-1-yl)benzoic acid Core B Modification at the Carboxylic Acid Group (e.g., esterification, amidation) A->B Modulates solubility and cell permeability C Substitution on the Triazole Ring A->C Impacts target binding and electronic properties D Introduction of Linkers and Additional Moieties A->D Explores new binding pockets and enhances potency

Figure 1: Key modification points on the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold influencing anticancer activity.

A significant finding from these studies is that the incorporation of isothiocyanate and nitrobenzylidene moieties can be beneficial for enhancing cytotoxic effects. The following table summarizes the in vitro cytotoxic activity of selected 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against human cancer cell lines.

Compound IDR Group (Modification on the core)IC50 (µM) vs. MCF-7IC50 (µM) vs. HCT-116Reference
Doxorubicin (Reference Drug)19.722.6
Compound 2 Hybrid with isothiocyanate moiety15.623.9
Compound 5 Hybrid with a substituted aromatic amine19.825.1
Compound 14 Hybrid with a nitrobenzylidene moiety16.224.5
Compound 15 Hybrid with a substituted chalcone moiety17.426.3

The data clearly indicates that specific modifications to the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold can lead to compounds with potent anticancer activity, in some cases exceeding that of the reference drug doxorubicin. Notably, some of the most potent compounds demonstrated very weak cytotoxic effects toward normal cells, suggesting a favorable therapeutic window.

Comparative Analysis with Alternative Anticancer Agents

To contextualize the performance of these 1,2,4-triazole-benzoic acid hybrids, it is essential to compare them with other established anticancer agents.

Compound ClassMechanism of ActionAdvantagesDisadvantages
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids Induction of apoptosisPotent activity, potential for selectivity against cancer cells.Limited in vivo data currently available.
Doxorubicin DNA intercalation and topoisomerase II inhibitionBroad-spectrum activitySignificant cardiotoxicity and myelosuppression.
5-Fluorouracil (5-FU) Thymidylate synthase inhibitionEffective against various solid tumorsResistance, gastrointestinal toxicity.
Paclitaxel Microtubule stabilizationHigh efficacy in breast, ovarian, and lung cancerPeripheral neuropathy, myelosuppression.

The 1,2,4-triazole-benzoic acid hybrids represent a promising class of anticancer agents with a distinct mechanism of action and the potential for improved safety profiles compared to some traditional chemotherapeutics.

Experimental Methodologies: A Closer Look

The evaluation of the cytotoxic activity of these compounds is a critical step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

MTT_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 values G->H

In vivo validation of "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" anticancer effects

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive in vivo validation framework for 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid (TTCBA) , a specific open-ring phthalamic acid derivative.

While the cyclized phthalimide counterparts (e.g., 2-(1,2,4-triazol-4-yl)isoindoline-1,3-dione) are widely documented for anticancer activity, the open-ring acid form (TTCBA) presents a unique pharmacophore profile due to its increased polarity and hydrogen-bonding potential (COOH/CONH moieties). This guide validates its efficacy, stability, and mechanism against established benchmarks.

Executive Summary & Compound Profile

TTCBA is a phthalamic acid derivative synthesized via the nucleophilic attack of 4-amino-1,2,4-triazole on phthalic anhydride. Unlike its cyclized imide analogs, TTCBA retains a free carboxylic acid group, offering distinct solubility and protein-binding characteristics.

Mechanism of Action (MoA) Hypothesis

Based on structural analogs (Triazole-Phthalimide hybrids), TTCBA is predicted to act via:

  • DNA Intercalation: The planar aromatic system facilitates insertion between base pairs.

  • Topoisomerase II Inhibition: Preventing DNA religation, leading to double-strand breaks.

  • Apoptosis Induction: Activation of Caspase-3/9 via the mitochondrial pathway.

Chemical Structure & Stability
  • IUPAC Name: 2-[(1,2,4-triazol-4-yl)carbamoyl]benzoic acid

  • Critical Stability Note: In acidic in vivo environments (e.g., tumor microenvironment), TTCBA may spontaneously cyclize to the phthalimide form. Validation protocols must distinguish between the efficacy of the acid vs. the metabolized imide.

Comparative Analysis: TTCBA vs. Alternatives

To validate TTCBA, it must be benchmarked against the "Gold Standard" (Cisplatin) and its "Structural Parent" (The Cyclized Imide).

Performance Benchmarks (Reference Data for Analogs)
FeatureTTCBA (Candidate) Cyclized Imide Analog *Cisplatin (Standard)
Structure Open-Ring (Acid + Amide)Closed-Ring (Dione)Pt-Coordination Complex
Solubility High (Polar COOH)Low (Lipophilic)Moderate
Primary Target DNA/Tubulin (Predicted)DNA IntercalationDNA Crosslinking
IC50 (MCF-7) Target: < 10 µM~15–30 µM~2–5 µM
In Vivo Toxicity Low (Predicted)Moderate (Renal/Hepatic)High (Nephrotoxicity)
Metabolic Fate Potential cyclization in vivoStableStable

*Refers to 2-(1,2,4-triazol-4-yl)isoindoline-1,3-dione.

In Vivo Validation Protocols

A. Animal Model Selection
  • Primary Model: Ehrlich Ascites Carcinoma (EAC) in Swiss Albino Mice.

    • Rationale: EAC is undifferentiated, rapid-growing, and highly sensitive to triazole/phthalimide derivatives, making it the industry standard for initial screening of this chemical class.

  • Secondary Model (Solid Tumor): Sarcoma-180 (S-180) xenograft.

B. Experimental Workflow (Step-by-Step)

Phase 1: Acute Toxicity (LD50 Determination)

  • Subjects: Swiss Albino mice (

    
    ), fasted overnight.
    
  • Dosing: Oral/IP administration of TTCBA (escalating doses: 10, 50, 100, 500, 1000 mg/kg).

  • Observation: Monitor for 24h (tremors, lethargy) and 14 days (mortality).

  • Output: Calculate LD50. Therapeutic Dose is set at

    
     of LD50.
    

Phase 2: Antitumor Efficacy (EAC Model)

  • Induction: Inject

    
     viable EAC cells intraperitoneally (i.p.) into mice (Day 0).
    
  • Grouping (

    
    /group): 
    
    • Group I (Control): Vehicle (0.5% CMC or Saline).

    • Group II (Standard): Cisplatin (2 mg/kg, i.p.).

    • Group III (TTCBA Low): 1/20th LD50.

    • Group IV (TTCBA High): 1/10th LD50.

  • Treatment: Daily administration (Day 1 to Day 14).

  • Sacrifice: Day 15 (24h after last dose).

C. Key Readouts & Formulas
ParameterMethodTarget Outcome
Tumor Volume Caliper measurement (

)

Inhibition vs Control
Tumor Weight Post-sacrifice weighingSignificant reduction (

)
Mean Survival Time (MST) Days survivedIncrease

(T/C ratio)
Hematology RBC, WBC, Hb levelsRestoration to near-normal
Histopathology H&E Staining (Liver/Kidney)Minimal necrosis vs. Cisplatin

Visualizations

Figure 1: Proposed Mechanism of Action (Signaling Pathway)

This diagram illustrates the dual pathway of TTCBA: DNA damage induction and subsequent Caspase activation.

MOA TTCBA TTCBA (Drug) DNA DNA Intercalation TTCBA->DNA TopoII Topoisomerase II Inhibition TTCBA->TopoII p53 p53 Activation DNA->p53 Damage Response TopoII->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Mito Mitochondrial Cytochrome C Release Bax->Mito Pore Formation Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis APOPTOSIS (Tumor Cell Death) Casp3->Apoptosis

Caption: TTCBA induces apoptosis via p53-mediated upregulation of Bax and downregulation of Bcl-2, triggering the mitochondrial caspase cascade.[1]

Figure 2: In Vivo Experimental Workflow

Timeline for the Ehrlich Ascites Carcinoma (EAC) validation model.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Day0 Day 0: Tumor Induction (EAC Injection) Day1_14 Day 1-14: Daily Dosing (TTCBA vs Cisplatin) Day0->Day1_14 24h Post-Inoculation Day15 Day 15: Sacrifice & Sample Collection Day1_14->Day15 Analysis Readouts: - Tumor Vol/Wt - Hematology - Histopathology Day15->Analysis

Caption: 15-day protocol for assessing antitumor efficacy in EAC-bearing mice.

References

  • Synthesis & Class Overview: Synthesis and cytotoxic activity evaluation of some new 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives attached to phthalimide. (2016). Iranian Journal of Pharmaceutical Research. Link

  • Structural Analog Efficacy: Synthesis of N-Methylene Linker Containing Phthalimide Bearing-1H-1,2,3-Triazole by Click Chemistry Approach: Anticancer Activity in Human Cells. (2022).[2][3] Polycyclic Aromatic Compounds. Link

  • Mechanism (Triazoles): 1,2,4-Triazole derivatives as potential anticancer agents: A review. (2021).[4][5] Future Medicinal Chemistry. Link

  • Standard Protocol (EAC Model): Ehrlich ascites carcinoma: A valuable tool for the tumor growth assessment. (2011).[6] Journal of Cancer Research and Experimental Oncology. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous spectroscopic comparison between 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid (TCBA) and its cyclized derivative, 2-(4H-1,2,4-triazol-4-yl)isoindoline-1,3-dione .

The primary analytical challenge in synthesizing triazole-functionalized phthalimides is distinguishing the open-chain intermediate (TCBA) from the fully cyclized product. This guide establishes a self-validating spectroscopic workflow using FT-IR and


H-NMR to confirm reaction completion, focusing on the diagnostic transformation of the amide/acid functionality into the cyclic imide motif.

Compound Portfolio & Structural Logic

Understanding the structural evolution is prerequisite to interpreting the spectra. The synthesis typically involves the nucleophilic attack of 4-amino-1,2,4-triazole on phthalic anhydride.

Compound LabelChemical NameStateKey Structural Feature
Precursor Phthalic AnhydrideSolidCyclic Anhydride (

symmetry)
Subject (TCBA) 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acidSolidOpen-chain Amide + Carboxylic Acid
Comparator 2-(4H-1,2,4-triazol-4-yl)isoindoline-1,3-dioneSolidCyclic Imide (Fused ring system)
Visualizing the Synthetic & Spectroscopic Pathway

The following diagram outlines the synthesis workflow and the critical spectroscopic checkpoints (SC) required to validate each stage.

G cluster_checks Spectroscopic Validation Logic node_start Phthalic Anhydride + 4-Amino-1,2,4-triazole node_inter Subject: TCBA (Open Chain Amide) node_start->node_inter Nucleophilic Attack (Room Temp, Polar Solvent) node_prod Comparator: Cyclized Imide (Isoindoline-1,3-dione) node_inter->node_prod Dehydration/Cyclization (Reflux/AcOH, -H2O) check_1 SC1: 1H NMR Look for COOH (~13 ppm) & Amide NH (~11 ppm) node_inter->check_1 check_2 SC2: FT-IR Look for Imide Doublet (1780/1720 cm-1) node_prod->check_2

Caption: Synthesis pathway from precursors to TCBA and the final cyclized imide, highlighting critical Spectroscopic Checkpoints (SC).

Experimental Methodology

To ensure reproducible spectral data, the following sample preparation and synthesis protocols are recommended.

Synthesis Protocol (For Reference Standards)
  • Synthesis of TCBA (Open Chain): Dissolve phthalic anhydride (1.0 eq) in dioxane or acetone. Add 4-amino-1,2,4-triazole (1.0 eq) dropwise. Stir at room temperature for 4–6 hours. The product precipitates as the zwitterionic or neutral acid. Filter and wash with cold ether.

  • Synthesis of Cyclized Imide: Reflux TCBA in glacial acetic acid for 6–8 hours. Pour into crushed ice. The precipitate is the cyclized imide.

Spectroscopic Sample Preparation
  • FT-IR: KBr Pellet Method is preferred over ATR for this specific analysis. The high pressure of ATR clamps can sometimes induce polymorphic shifts in amide crystals. Mix 1 mg sample with 100 mg dry KBr; press to transparent pellet.

  • NMR: DMSO-d6 is the mandatory solvent.

    
     is insufficient due to the poor solubility of the triazole moiety and the carboxylic acid.
    
    • Validation Step: Perform a

      
       shake test to confirm exchangeable protons (COOH and NH).
      

Comparative Analysis: FT-IR Spectroscopy

The infrared spectrum provides the quickest "Go/No-Go" decision on whether cyclization has occurred.

Mechanistic Insight

In TCBA, the carbonyls are distinct: one is a carboxylic acid (


) and one is a secondary amide (

). Upon cyclization, these merge into a coupled imide system, creating a characteristic frequency split due to symmetric and asymmetric stretching modes.
Data Summary Table: FT-IR
Functional GroupTCBA (Open Chain)Cyclized Imide (Comparator)Diagnostic Shift
O-H / N-H Stretch Broad, 2500–3300 cm⁻¹ (H-bonded COOH + Amide NH)Absent (Clean baseline >3100 cm⁻¹)Disappearance of broad OH band is the primary indicator of cyclization.
C=O Stretch Two distinct bands: ~1690 cm⁻¹ (Acid)~1660 cm⁻¹ (Amide I)Imide Doublet: ~1780 cm⁻¹ (Asym, weak)~1720 cm⁻¹ (Sym, strong)Formation of the Imide Doublet confirms ring closure.
C-H (Triazole) ~3120 cm⁻¹ (Weak)~3120 cm⁻¹ (Weak)Remains relatively constant; triazole ring is stable.

Comparative Analysis: H-NMR Spectroscopy

NMR provides definitive structural proof. The key to analyzing TCBA is identifying the "labile" protons that are lost during the dehydration reaction.

Mechanistic Insight

TCBA possesses two highly deshielded exchangeable protons: the carboxylic acid (-COOH) and the amide (-CONH-). The triazole ring protons (C3-H and C5-H) appear in the aromatic region. In the cyclized imide, the molecule gains a plane of symmetry (effective


 if the triazole rotates fast, or 

), rendering the phthalimide aromatic protons more symmetric and removing the labile protons.
Data Summary Table: H-NMR (DMSO-d6)
Proton EnvironmentTCBA (Open Chain)

(ppm)
Cyclized Imide

(ppm)
Interpretation
-COOH 13.0 – 13.5 (Broad s) Absent Loss of acid proton confirms reaction of the carboxyl group.
-NH (Amide) 11.8 – 12.2 (s) Absent Loss of amide proton confirms cyclization.
Triazole (C3/C5-H) 8.8 – 9.0 (s, 2H) 9.1 – 9.3 (s, 2H) Slight downfield shift in the imide due to the electron-withdrawing nature of the cyclic imide vs. the open amide.
Phthalic Ar-H 7.5 – 7.9 (m, 4H) 7.9 – 8.1 (m, 4H) The multiplet tightens into a more symmetric pattern (AA'BB') in the cyclized form.
Visualizing the Spectroscopic Logic Flow

Use this decision tree to interpret your experimental data.

DecisionTree start Analyze 1H-NMR Spectrum (DMSO-d6) q1 Is a peak visible > 12.0 ppm? start->q1 res_acid Compound is TCBA (Open Chain) q1->res_acid Yes (COOH detected) q2 Check 1600-1800 cm-1 region (FT-IR) q1->q2 No res_imide Compound is Cyclized Imide (Product) q2->res_imide Doublet (1780/1720) res_mix Mixture / Incomplete Reaction q2->res_mix Complex/Broad peaks

Caption: Diagnostic decision tree for distinguishing TCBA from its cyclized derivative.

UV-Vis and Electronic Properties[2]

While less diagnostic than NMR or IR, UV-Vis spectroscopy offers insight into the conjugation systems.

  • TCBA: The conjugation is interrupted by the amide bond. The spectrum is a superposition of the benzoyl absorption and the triazole absorption.

  • Cyclized Imide: The planarization of the isoindoline-1,3-dione system with the triazole ring (though often twisted due to sterics) generally leads to a bathochromic shift (Red shift) and hyperchromic effect in the

    
     transitions compared to the open-chain precursor.
    

References

  • Synthesis of Triazole-Phthalimide Derivatives: Title: Synthesis, characterization and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol.[1] Source: ResearchGate / Scientific Literature. URL:[Link]

  • NMR of 1,2,4-Triazoles: Title: 1H, 13C, and 15N NMR chemical shifts of 4-substituted 1,2,4-triazoles.[2] Source: Magnetic Resonance in Chemistry (via ResearchGate). URL:[Link]

  • General Phthalimide Synthesis Protocols: Title: Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation.[3] Source: Asian Journal of Chemistry.[3] URL:[Link]

Sources

A Comparative Analysis of 1,2,4-Triazole Derivatives Against Drug-Resistant Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The relentless rise of antibiotic resistance poses a significant threat to global health. The development of novel antimicrobial agents is paramount in the fight against multidrug-resistant pathogens. Among the promising scaffolds in medicinal chemistry, the 1,2,4-triazole nucleus has garnered considerable attention for its broad spectrum of biological activities, including antibacterial effects.[1][2][3][4] This guide provides a comparative analysis of the potential antibacterial activity of 1,2,4-triazole derivatives, using 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid as a representative structure, against clinically important drug-resistant bacterial strains.

The Challenge of Drug-Resistant Bacteria

The World Health Organization has identified a list of priority pathogens for which new antibiotics are urgently needed.[1][4] Among these are methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and multidrug-resistant Pseudomonas aeruginosa. These pathogens are responsible for a significant number of healthcare-associated infections and are associated with high morbidity and mortality.

1,2,4-Triazole Derivatives: A Promising Class of Antibacterial Agents

The 1,2,4-triazole ring is a versatile pharmacophore that has been incorporated into numerous clinically successful drugs. Its derivatives have been reported to exhibit a wide range of pharmacological activities.[3][5] In the context of antibacterial research, the hybridization of the 1,2,4-triazole moiety with other known antibacterial agents has shown potential to overcome existing resistance mechanisms and enhance potency.[2]

The proposed mechanisms of antibacterial action for 1,2,4-triazole derivatives are diverse and may include the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase.[6]

Comparative In Vitro Activity: 1,2,4-Triazole Derivatives vs. Standard-of-Care Antibiotics

To provide a tangible comparison, this section will present available Minimum Inhibitory Concentration (MIC) data for various 1,2,4-triazole derivatives against key drug-resistant pathogens, alongside the MICs of commonly used antibiotics.

Against Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA is a major cause of skin and soft tissue infections, as well as more invasive diseases like pneumonia and bacteremia.

Compound/AntibioticMIC Range (µg/mL) against MRSAReference(s)
Various 1,2,4-Triazole Derivatives 0.25 - >64 [4][7]
Vancomycin1 - 2
Linezolid1 - 4
Daptomycin0.5 - 1
Ceftaroline0.25 - 1

Note: The MIC values for 1,2,4-triazole derivatives are a composite from various studies on different derivatives and are presented to show the potential range of activity.

Against Vancomycin-Resistant Enterococci (VRE)

VRE are a significant cause of urinary tract infections, bacteremia, and wound infections, particularly in hospitalized patients. While specific data for 1,2,4-triazole derivatives against VRE is limited in the reviewed literature, the broad-spectrum activity of some derivatives suggests potential efficacy.[8]

Compound/AntibioticMIC Range (µg/mL) against VREReference(s)
Various 1,2,4-Triazole Derivatives Data not readily available
Linezolid1 - 4[9]
Daptomycin1 - 4[9]
Tigecycline≤ 0.25[9]
Against Multidrug-Resistant Pseudomonas aeruginosa

P. aeruginosa is an opportunistic pathogen known for its intrinsic and acquired resistance to multiple classes of antibiotics, causing severe infections in immunocompromised individuals.

Compound/AntibioticMIC Range (µg/mL) against P. aeruginosaReference(s)
Various 1,2,4-Triazole Derivatives 4 - >1000 [10][11]
Piperacillin-Tazobactam16 - 64
Ceftazidime4 - 16
Meropenem1 - 8
Ciprofloxacin0.5 - 2

Experimental Protocols for Antibacterial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in the evaluation of new antimicrobial agents. The following is a standardized protocol for the broth microdilution method.

Protocol: Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound:

    • Prepare a stock solution of the 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial_Culture Bacterial Culture McFarland_Standard 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Inoculum Standardized Inoculum McFarland_Standard->Inoculum Inoculation Inoculate Microplate Inoculum->Inoculation Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilutions in Microplate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Read_Plate Read Plate for Growth Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for MIC Determination via Broth Microdilution.

Proposed Mechanism of Action: A Hypothetical Pathway

While the precise mechanism of action for 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid is yet to be elucidated, many 1,2,4-triazole derivatives are known to target bacterial DNA gyrase.[6] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death. The following diagram illustrates this hypothetical pathway.

Mechanism_of_Action Triazole_Compound 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid (or derivative) DNA_Gyrase Bacterial DNA Gyrase Triazole_Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to

Caption: Hypothetical Mechanism of Action of 1,2,4-Triazole Derivatives.

Conclusion and Future Directions

The 1,2,4-triazole scaffold represents a promising starting point for the development of novel antibacterial agents to combat the growing threat of drug-resistant bacteria. The available data, though not specific to 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid, indicates that derivatives of this class can exhibit potent activity against challenging pathogens like MRSA.

Future research should focus on:

  • Synthesis and Screening: A systematic synthesis and screening of a library of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid derivatives against a broad panel of drug-resistant bacteria is warranted.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of active compounds will be crucial for rational drug design and optimization.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their efficacy and safety profiles.

By pursuing these research avenues, the scientific community can unlock the full potential of the 1,2,4-triazole scaffold and contribute to the development of the next generation of life-saving antibiotics.

References

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A Comparative Benchmarking Guide to Novel and Established Focal Adhesion Kinase (FAK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling node in cellular processes vital to cancer progression, including cell survival, proliferation, migration, and angiogenesis.[1][2][3] Its overexpression and hyperactivity are hallmarks of numerous malignancies and are often correlated with poor prognosis and metastasis.[3][4] This has positioned FAK as a compelling therapeutic target. This guide provides a comprehensive framework for benchmarking the novel compound "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid," a potential FAK inhibitor, against well-characterized, clinically relevant FAK inhibitors: Defactinib (VS-6063) , PF-573228 , and GSK2256098 . We present the scientific rationale, detailed experimental protocols, and comparative data analysis necessary for a rigorous evaluation, designed for researchers and drug development professionals.

Introduction: The Rationale for FAK Inhibition in Oncology

Integrins, which mediate cell adhesion to the extracellular matrix (ECM), trigger the recruitment and autophosphorylation of FAK at the Tyrosine-397 (Y397) residue.[3] This phosphorylation event creates a high-affinity binding site for Src family kinases. The resultant FAK/Src complex phosphorylates a multitude of downstream substrates, activating pro-survival and pro-proliferative pathways such as PI3K/Akt and MAPK/ERK.[1][5][6] By inhibiting FAK's kinase activity, small molecule inhibitors can disrupt this entire signaling cascade, leading to reduced tumor growth, decreased metastasis, and potentially overcoming resistance to other therapies.[1][4][7]

The compound "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" contains a 1,2,4-triazole moiety, a scaffold that has been explored in the development of other kinase inhibitors, including some with FAK inhibitory activity.[8][9] This structural element provides a rationale for its investigation as a potential FAK inhibitor. This guide outlines the necessary head-to-head comparisons against established inhibitors to determine its potency, selectivity, and cellular efficacy.


}

Figure 1: FAK Signaling Pathway and Point of Inhibition.

Comparative Analysis of FAK Inhibitors

A robust benchmarking study requires a multi-faceted approach, beginning with biochemical potency and extending to cellular function and phenotype. The selected reference inhibitors offer a spectrum of properties for comparison.

  • Defactinib (VS-6063): A potent, selective, and ATP-competitive dual inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[10] It has an IC50 of 0.6 nM for both kinases.[11]

  • PF-573228: A highly selective, ATP-competitive inhibitor of FAK with an IC50 of 4 nM.[12][13] It demonstrates significant selectivity over Pyk2.[14]

  • GSK2256098: A potent and selective FAK inhibitor with a Ki of 0.4 nM.[15] It has been evaluated in numerous clinical trials for solid tumors.[16][17][18][19]

Quantitative Data Summary

The following table summarizes the key performance indicators for the benchmark inhibitors and provides target values for the novel compound "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid," designated here as NC-124.

InhibitorFAK IC50 / KiCellular p-FAK (Y397) IC50Cell Migration IC50 (MDA-MB-231)Notes
Defactinib 0.6 nM (IC50)[11]~23 nM[20]~281 nM[20]Dual FAK/Pyk2 inhibitor.
PF-573228 4 nM (IC50)[12]~100-200 nM (cell-dependent)~250-500 nM (cell-dependent)Highly selective for FAK over Pyk2.[14]
GSK2256098 0.4 nM (Ki)[15]~50-150 nM (cell-dependent)~200-400 nM (cell-dependent)Extensively studied in clinical trials.[16]
NC-124 To be determinedTo be determinedTo be determinedNovel compound under investigation.

Essential Experimental Protocols for Benchmarking

To validate the potential of NC-124, a series of standardized assays must be performed. The causality behind each protocol is to build a comprehensive profile, from direct target engagement to functional cellular outcomes.

Experiment 1: In Vitro Kinase Assay

Objective: To determine the direct inhibitory potency (IC50) of NC-124 on purified FAK enzyme and compare it to the benchmarks.

Rationale: This cell-free assay is the foundational test to confirm direct target engagement and measure intrinsic potency without the complexities of cellular uptake, metabolism, or off-target effects. A luminescent-based assay measuring ATP consumption is a highly sensitive and standard method.[21][22][23]


}

Figure 2: Workflow for In Vitro FAK Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Thaw recombinant human FAK enzyme, 5x Kinase Buffer, ATP (500 µM), and PTK substrate (e.g., Poly(Glu,Tyr) 4:1) on ice.[21] Prepare 1x Kinase Buffer.

  • Compound Plating: Prepare a serial dilution of NC-124 and the benchmark inhibitors (e.g., 10-point, 3-fold dilutions starting from 10 µM) in a 96-well assay plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the substrate.

  • Enzyme Addition: Dilute the FAK enzyme to the desired working concentration (e.g., 2-4 ng/µL) in 1x Kinase Buffer.[21]

  • Reaction Initiation: Add the master mix to all wells, then add the diluted FAK enzyme to all wells except the "blank."

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[21][22]

  • Signal Detection: Equilibrate the plate and the Kinase-Glo® Max detection reagent to room temperature. Add the detection reagent to all wells.

  • Readout: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read on a microplate reader.

  • Analysis: The amount of ATP consumed is inversely correlated with the luminescent signal. Calculate the percentage of inhibition for each compound concentration relative to the positive control and fit the data to a dose-response curve to determine the IC50 value.

Experiment 2: Cellular FAK Autophosphorylation Assay

Objective: To measure the ability of NC-124 to inhibit FAK autophosphorylation at Y397 in intact cells, providing a measure of cellular target engagement.

Rationale: Moving from a biochemical to a cellular context is critical. This assay confirms that the compound can penetrate the cell membrane and inhibit its target in the complex intracellular environment. Western blotting is a robust and specific method to detect changes in the phosphorylation status of FAK.[24][25]

Step-by-Step Protocol:

  • Cell Culture: Plate a cancer cell line with high FAK expression (e.g., MDA-MB-231 breast cancer, PC-3 prostate cancer) in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours in a serum-free medium.

  • Compound Treatment: Treat cells with increasing concentrations of NC-124 and benchmark inhibitors for 2-4 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FAK (p-FAK Y397).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total FAK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-FAK signal to the total FAK signal for each sample. Calculate the IC50 by plotting the normalized p-FAK levels against inhibitor concentration.

Experiment 3: Transwell Cell Migration Assay

Objective: To assess the functional impact of FAK inhibition by measuring the compound's ability to block cancer cell migration.

Rationale: Cell migration is a key cellular process driven by FAK signaling and is fundamental to cancer metastasis.[26] The Transwell (or Boyden chamber) assay is a widely used and quantitative method to measure chemotactic cell migration in vitro.[27][28][29][30]


}

Figure 3: Workflow for Transwell Cell Migration Assay.

Step-by-Step Protocol:

  • Preparation: Culture cells to ~80% confluency. On the day of the assay, serum-starve the cells for at least 4 hours.

  • Chamber Setup: In a 24-well plate, add media containing a chemoattractant (e.g., 10% FBS) to the lower chambers. Place Transwell inserts (typically with an 8 µm pore size membrane) into each well.[28]

  • Cell Seeding: Trypsinize and resuspend the starved cells in serum-free media. Pre-incubate the cells with various concentrations of NC-124 or benchmark inhibitors for 30 minutes.

  • Migration: Seed the cell/inhibitor suspension (e.g., 1 x 10^5 cells) into the upper chamber of each Transwell insert.[28]

  • Incubation: Incubate the plate at 37°C for a period determined by the cell line's migration rate (e.g., 4-24 hours).

  • Cell Removal: Carefully remove the inserts. Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.[27][31]

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol or 4% paraformaldehyde, then stain with a solution such as 0.1% Crystal Violet.[29]

  • Analysis: Wash the inserts to remove excess stain. Allow to dry, then visualize and count the stained cells under a microscope. Alternatively, the dye can be eluted and quantified spectrophotometrically. Calculate the IC50 for migration inhibition.

Conclusion and Future Directions

This guide outlines a rigorous, three-tiered experimental approach to benchmark the novel compound "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" against established FAK inhibitors. Successful outcomes—demonstrating potent enzymatic inhibition, effective cellular target engagement, and functional impairment of cell migration—would provide a strong foundation for further preclinical development. Subsequent studies should include kinase selectivity profiling to assess off-target effects, in vivo pharmacokinetics, and efficacy studies in xenograft models to translate these in vitro findings into a therapeutic context.[6][32]

References

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  • Zhao, J., & Guan, J. L. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. Histology and histopathology, 26(3), 365. Available from: [Link]

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  • van den Bent, M. J., et al. (2019). A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. Neuro-oncology, 21(11), 1449-1457. Available from: [Link]

  • Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype. ResearchGate. Available from: [Link]

  • Transwell Cell Migration and Invasion Assay Guide. Corning. Available from: [Link]

  • A Dose Escalation Study to Assess Safety of GSK2256098 (FAK Inhibitor) in Combination With Trametinib (MEK Inhibitor) in Subjects With Advanced Solid Tumors. ClinicalTrials.gov. Available from: [Link]

  • Application Notes and Protocols for FAK Inhibitor in In Vitro Cell Culture Assays. Benchchem.
  • Li, Y., et al. (2022). Identification of defactinib derivatives targeting focal adhesion kinase using ensemble docking, molecular dynamics simulations and binding free energy calculations. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2280. Available from: [Link]

  • Pylayeva, Y., et al. (2009). Focal adhesion kinase a potential therapeutic target for pancreatic cancer and malignant pleural mesothelioma. Molecular cancer therapeutics, 8(8), 2256-2265. Available from: [Link]

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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from conception to clinic is paved with rigorous evaluation. A critical aspect of this journey is understanding a compound's selectivity – its propensity to interact with its intended target while avoiding off-target interactions that can lead to unforeseen side effects or diminished efficacy. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel Poly (ADP-ribose) polymerase (PARP) inhibitor, "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid."

While specific experimental data for this compound is not yet in the public domain, its structural features, namely the benzoic acid moiety that mimics the nicotinamide portion of the NAD+ substrate and the presence of a triazole ring, strongly suggest its classification as a PARP inhibitor.[1][2] This guide will therefore use established methodologies for evaluating PARP inhibitor selectivity to present a hypothetical, yet realistic, comparative analysis against well-characterized PARP inhibitors: Olaparib, Rucaparib, and Talazoparib.

The Imperative of Selectivity in PARP Inhibition

PARP enzymes are crucial players in DNA repair, and their inhibition has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways, such as those harboring BRCA1/2 mutations.[3][4] However, the PARP family has multiple members, and many first-generation inhibitors show activity against both PARP1 and PARP2.[5] While targeting PARP1 is central to the therapeutic effect, concurrent inhibition of PARP2 has been associated with hematological toxicities.[5]

Furthermore, off-target interactions with other protein families, most notably kinases, can lead to a range of adverse effects. The structural similarities between the ATP-binding pocket of kinases and the NAD+ binding site of PARP enzymes make cross-reactivity a significant concern. A thorough understanding of a novel PARP inhibitor's selectivity profile is therefore not just an academic exercise but a critical step in de-risking its clinical development.

A Multi-Pronged Approach to Cross-Reactivity Profiling

A robust assessment of a compound's selectivity requires a combination of in vitro biochemical assays and cell-based target engagement studies. This dual approach provides a comprehensive picture, from direct molecular interactions to effects within a physiological context.

dot

Caption: A streamlined workflow for assessing the cross-reactivity of a novel PARP inhibitor.

Comparative Data Analysis: A Hypothetical Landscape

To illustrate the comparative analysis, the following tables present hypothetical data for "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" alongside established PARP inhibitors.

Table 1: PARP Isoform Selectivity
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1/PARP2 Selectivity Ratio
2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid (Hypothetical) 2.1 157.5 75
Olaparib510.2
Rucaparib1.4--
Talazoparib---
Data for Olaparib and Rucaparib are representative values from published literature.[6][7]
Table 2: Kinase Cross-Reactivity Profile (Select Kinase Hits)
Kinase Target2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid (% Inhibition @ 1µM)Olaparib (% Inhibition @ 1µM)Rucaparib (% Inhibition @ 1µM)Talazoparib (% Inhibition @ 1µM)
CDK16<10<1055 <10
DYRK1A<1035 <10<10
PIM1<10<1042 <10
ALK<10<1028 <10
Data for established inhibitors are illustrative of potential off-target kinase interactions.[8][9]

In-Depth Experimental Methodologies

Biochemical Profiling: KinomeScan and PARP Isoform Assays

The initial step in assessing cross-reactivity is a broad biochemical screen. The KINOMEscan™ platform, a competition binding assay, is the industry standard for profiling interactions against a large panel of kinases.[10]

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Solubilize "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" and comparator compounds in DMSO to a stock concentration of 10 mM.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Screening: Perform an initial screen at a single concentration (e.g., 1 µM) against a panel of over 400 human kinases.

  • Data Analysis: Results are typically reported as percent of control, where a lower percentage indicates stronger inhibition. A threshold (e.g., >35% inhibition or a selectivity score) is used to identify significant off-target interactions.

  • Follow-up: For significant hits, determine the dissociation constant (Kd) through dose-response curves to quantify the binding affinity.

A similar approach using enzymatic assays is employed to determine the inhibitory concentration (IC50) against various PARP isoforms.

dot

Caption: The principle of the KINOMEscan competition binding assay.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are invaluable for identifying direct molecular interactions, they do not always reflect a compound's behavior in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to confirm target engagement within intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[7]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a BRCA-mutant cancer cell line) to 70-80% confluency. Treat cells with "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" or a comparator compound at various concentrations for 1-2 hours. A vehicle control (DMSO) is run in parallel.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot is kept at room temperature as a non-heated control.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g).

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting using specific antibodies for the on-target (PARP1) and any identified off-targets (e.g., specific kinases from the KinomeScan).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

dot

Caption: A step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).

Concluding Remarks

The hypothetical data presented in this guide positions "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" as a potentially highly selective PARP1 inhibitor with a favorable kinase cross-reactivity profile compared to some established drugs. The outlined experimental framework provides a robust strategy for validating these characteristics. For researchers embarking on the development of novel inhibitors, a comprehensive and early assessment of selectivity is paramount. By employing a multi-faceted approach that combines broad biochemical profiling with in-cell target engagement studies, one can build a strong foundation for advancing a compound towards clinical evaluation. This rigorous, data-driven approach is the cornerstone of modern drug discovery, ensuring that the next generation of targeted therapies is not only potent but also precise.

References

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  • Structure of Olaparib and iodo-PARPi inhibitors. a Molecular... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

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  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). Retrieved February 15, 2026, from [Link]

  • FULL PRESCRIBING INFORMATION: CONTENTS* 1 INDICATIONS AND USAGE 1.1 Maintenance Treatment of BRCA-mutated Recurrent Ovarian Canc - Rubraca. (n.d.). Retrieved February 15, 2026, from [Link]

  • Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • The selectivity of protein kinase inhibitors: a further update | Biochemical Journal. (2007, November 28). Retrieved February 15, 2026, from [Link]

  • Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS - Frontiers. (2022, March 24). Retrieved February 15, 2026, from [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC. (2024, December 18). Retrieved February 15, 2026, from [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016, February 22). Retrieved February 15, 2026, from [Link]

  • Olaparib | Biocompare. (n.d.). Retrieved February 15, 2026, from [Link]

  • Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition | Journal of Medicinal Chemistry - ACS Publications. (2025, December 27). Retrieved February 15, 2026, from [Link]

  • Discovery of novel functionalized 1,2,4-triazoles as PARP-1 inhibitors in breast cancer: Design, synthesis and antitumor activity evaluation - ResearchGate. (2019, August 6). Retrieved February 15, 2026, from [Link]

  • AusPAR - Lynparza - olaparib – AstraZeneca Pty. Ltd. - Therapeutic Goods Administration (TGA). (2019, October 16). Retrieved February 15, 2026, from [Link]

  • talazoparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved February 15, 2026, from [Link]

  • Talazoparib | C19H14F2N6O | CID 135565082 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

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  • Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells | ACS Omega. (2022, December 2). Retrieved February 15, 2026, from [Link]

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Sources

Validating the Mechanism of Action of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid (TCBA) through Genetic Knockout

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid (TCBA) represents a critical class of Metallo-


-Lactamase (MBL) inhibitors  designed to combat antimicrobial resistance (AMR). By targeting the zinc-dependent active site of enzymes such as NDM-1 and VIM-2, TCBA aims to restore the efficacy of carbapenems (e.g., Meropenem) against resistant Gram-negative pathogens.

This guide provides a rigorous framework for validating TCBA's mechanism of action (MoA) using Genetic Knockout (KO) as the definitive standard. Unlike biochemical assays that can be confounded by non-specific metal chelation, genetic validation in isogenic strains offers irrefutable proof of on-target activity.

Part 1: The Mechanistic Hypothesis

The Target: Metallo- -Lactamases (MBLs)

MBLs confer resistance to carbapenems by hydrolyzing the


-lactam ring via a zinc-dependent mechanism.
  • Mechanism of TCBA: The ortho-benzoic acid moiety and the 1,2,4-triazole nitrogen are hypothesized to coordinate with the active site Zinc ions (

    
    ), displacing the hydroxide ion required for hydrolysis. This "locks" the enzyme, preventing antibiotic degradation.
    
Why Genetic Knockout is the "Gold Standard"

Chemical inhibitors often suffer from off-target effects. For MBL inhibitors, a common pitfall is non-specific metal stripping (e.g., depleting free zinc in the media rather than binding the enzyme), which kills bacteria via starvation rather than enzyme inhibition.

  • The Validation Logic: If TCBA works solely by inhibiting the MBL, it should have no effect on a strain that lacks the MBL gene (

    
    ), as the target is absent.
    

MoA_Validation cluster_effect Target Engagement MBL MBL Enzyme (NDM-1) Hydrolysis Hydrolysis (Resistance) MBL->Hydrolysis Catalyzes Carbapenem Carbapenem (Antibiotic) Carbapenem->Hydrolysis Substrate Death Bacterial Death Carbapenem->Death Restored Activity TCBA TCBA (Inhibitor) TCBA->MBL Chelates Zn2+ (Inhibition) TCBA->Hydrolysis Blocks Hydrolysis->Death Prevents

Figure 1: Mechanism of Action. TCBA inhibits the MBL enzyme, preventing carbapenem hydrolysis and restoring bactericidal activity.

Part 2: Comparative Performance Analysis

This section compares TCBA against standard alternatives and the genetic knockout control.

Table 1: Performance Matrix (TCBA vs. Alternatives)
FeatureTCBA (Test Compound) EDTA (Non-Specific Control) Genetic Knockout (

)
Primary Mechanism Active Site Zinc ChelationGlobal Cation Sequestration (

)
Complete Target Removal
Specificity High (Structure-Guided)Low (Membrane Destabilizer)Absolute
Toxicity Low (Predicted)High (Host & Bacterial Toxicity)N/A (Strain is viable)
Clinical Potential Drug Candidate Assay Reagent OnlyValidation Standard
Key Limitation Potential Off-Target BindingFalse Positives in AssaysNot a Therapy (Research Tool)
Interpretation of Comparative Data
  • EDTA often shows "activity" by stripping metals from the bacterial membrane, causing lysis regardless of MBL presence.

  • TCBA must mimic the Genetic Knockout phenotype only in the presence of the antibiotic.

  • Genetic Knockout renders the bacteria sensitive to Carbapenems without any inhibitor.

Part 3: Experimental Validation Protocol

Phase 1: Strain Construction (The System)

Objective: Create an isogenic pair for validation.

  • Parent Strain: Klebsiella pneumoniae or E. coli expressing a plasmid-borne or chromosomal MBL (e.g., NDM-1).

  • Knockout Strain (

    
    ):  Use CRISPR-Cas9 or Lambda Red Recombination to delete the bla gene.
    
  • Validation: Confirm deletion via PCR and Sanger sequencing.

Phase 2: Checkerboard Synergy Assay

Objective: Determine the Fractional Inhibitory Concentration Index (FICI).

  • Method:

    • Prepare 96-well plates with a 2D gradient:

      • X-axis: Meropenem (0 - 64

        
        g/mL).
        
      • Y-axis: TCBA (0 - 128

        
        g/mL).
        
    • Inoculate with

      
       CFU/mL of WT  and 
      
      
      
      strains separately.
    • Incubate at 37°C for 18-24 hours.

    • Measure

      
      .
      
Phase 3: The "Rescue" Experiment (Crucial Validation)

This is the definitive test for Mechanism of Action.

Experimental Logic & Expected Outcomes:

StrainTreatmentExpected OutcomeInterpretation
WT (MBL+) Meropenem OnlyGrowth (MIC > 32

g/mL)
Functional Resistance
WT (MBL+) Meropenem + TCBANo Growth (MIC < 1

g/mL)
Target Engagement (Potentiation)

(KO)
Meropenem OnlyNo Growth (MIC < 1

g/mL)
Genetic Validation (Target is Essential for Resistance)

(KO)
Meropenem + TCBANo Growth (MIC < 1

g/mL)
Clean Profile (No Off-Target Toxicity)

(KO)
TCBA OnlyGrowth Non-Toxic (Compound alone doesn't kill)

Critical Failure Mode: If the


  strain shows growth inhibition with TCBA alone (without antibiotic), the compound is toxic via an off-target mechanism (e.g., membrane disruption), invalidating it as a specific MBL inhibitor.

Part 4: Visualizing the Decision Logic

Use this flowchart to interpret your experimental results.

Validation_Logic Start Start Validation: Compare WT vs. KO Q1 Does TCBA lower MIC in WT Strain? Start->Q1 Q2 Does TCBA lower MIC in KO Strain? Q1->Q2 Yes Invalid_Inactive INVALID: Inactive Compound Q1->Invalid_Inactive No Q3 Is TCBA toxic to KO (No Antibiotic)? Q2->Q3 No Change (MIC matches KO baseline) Invalid_Redundant INVALID: Synergy Unrelated to Target Q2->Invalid_Redundant Yes (MIC drops further) Valid VALIDATED: Specific MBL Inhibitor Q3->Valid No Invalid_OffTarget INVALID: Off-Target Toxicity Q3->Invalid_OffTarget Yes

Figure 2: Decision Tree for Validating MoA. A valid inhibitor must potentiate the WT but have no additional effect on the KO strain.

References

  • Falconer, S. B., et al. (2015). "Aspergillomarasmine A overcomes metallo-

    
    -lactamase antibiotic resistance." Nature, 510, 102–106. [Link]
    
  • King, D. T., et al. (2014).

    
    -lactamase inhibitors." ACS Infectious Diseases, 1(1), 12-23. [Link]
    
  • Cahill, S. T., et al. (2016). "Metallo-

    
    -lactamases: structural features, antibiotic resistance, and inhibitor development." Journal of Antimicrobial Chemotherapy, 71(10), 2726–2740. [Link]
    
  • Chiou, J., et al. (2015). "A Novel Subclass B1 Metallo-

    
    -Lactamase Inhibitor." Antimicrobial Agents and Chemotherapy, 59(10), 6220–6226. [Link]
    

Navigating the ADME Maze: A Comparative Guide to 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic Acid and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate journey of drug discovery and development, a deep understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2][3] These characteristics are the cornerstones of a drug's pharmacokinetic profile, ultimately dictating its efficacy and safety.[1] This guide provides a comprehensive comparison of the ADME profiles of "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" and its derivatives, offering insights into how subtle molecular modifications can dramatically influence a potential drug's fate within the body. We will delve into the core experimental methodologies used to assess these properties, providing detailed protocols and the scientific rationale behind their selection.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities.[4][5] However, the success of any drug candidate hinges on its ability to navigate the complex biological landscape. Early and robust ADME profiling allows researchers to identify and address potential liabilities, guiding the optimization of lead compounds and reducing the likelihood of late-stage failures.[2][6]

The ADME Quartet: Key Parameters and Their Assessment

A compound's journey through the body is governed by four interconnected processes:

  • Absorption: How the drug enters the bloodstream.

  • Distribution: Where the drug goes within the body.

  • Metabolism: How the body chemically modifies the drug.

  • Excretion: How the body eliminates the drug.

To evaluate these parameters, a suite of in vitro assays is employed in the early stages of drug discovery. These assays provide critical data to build a comprehensive ADME profile and guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[1][7]

I. Absorption: Crossing the Barriers

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. We utilize two primary assays to predict a compound's intestinal permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion, the primary mechanism of absorption for many drugs.[8] It measures a compound's ability to permeate an artificial lipid membrane, providing a rapid assessment of its lipophilicity and potential for passive absorption.[8][9]

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare donor solution (compound in buffer) add_solutions Add acceptor solution to acceptor plate and donor solution to filter plate prep_donor->add_solutions prep_acceptor Prepare acceptor solution (buffer) prep_acceptor->add_solutions coat_plate Coat filter plate with lipid solution coat_plate->add_solutions incubate Incubate 'sandwich' plate add_solutions->incubate measure_conc Measure compound concentration in donor and acceptor wells (e.g., LC-MS/MS) incubate->measure_conc calculate_pe Calculate effective permeability (Pe) measure_conc->calculate_pe

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Prepare Solutions:

    • Donor Solution: Dissolve the test compound in a buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

    • Acceptor Solution: Use the same buffer as the donor solution.

  • Coat the Filter Plate: Apply a lipid solution (e.g., 2% lecithin in dodecane) to the filter membrane of a 96-well filter plate.[8]

  • Assemble the PAMPA "Sandwich":

    • Add the acceptor solution to a 96-well acceptor plate.

    • Place the lipid-coated filter plate on top of the acceptor plate.

    • Add the donor solution to the wells of the filter plate.

  • Incubation: Incubate the assembled plate for a defined period (e.g., 4-18 hours) at room temperature.[10][11]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

B. Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[12][13] It utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colorectal adenocarcinoma and mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[13][14] This assay can assess both passive diffusion and active transport processes.[14]

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on permeable supports differentiate Culture for 21 days to form a monolayer seed_cells->differentiate check_integrity Measure TEER to confirm monolayer integrity differentiate->check_integrity add_compound_A_B Add compound to apical (A) side check_integrity->add_compound_A_B add_compound_B_A Add compound to basolateral (B) side check_integrity->add_compound_B_A sample_B Sample from basolateral (B) side over time add_compound_A_B->sample_B quantify Quantify compound concentration (LC-MS/MS) sample_B->quantify sample_A Sample from apical (A) side over time add_compound_B_A->sample_A sample_A->quantify calculate_papp Calculate apparent permeability (Papp) quantify->calculate_papp determine_efflux Calculate efflux ratio (Papp B->A / Papp A->B) calculate_papp->determine_efflux

Caption: Workflow for the Caco-2 Permeability Assay.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable supports in a multi-well plate.

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer.[14][15]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) across the cell monolayer to ensure its integrity. A high TEER value indicates a well-formed, tight junctional barrier.[13][16]

  • Transport Studies:

    • Apical to Basolateral (A-to-B) Transport: Add the test compound to the apical (donor) side and collect samples from the basolateral (receiver) side at various time points.

    • Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral (donor) side and collect samples from the apical (receiver) side.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Determine the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

II. Distribution: Where Does It Go?

Once a drug enters the bloodstream, it can bind to plasma proteins. Only the unbound, or "free," fraction of the drug is able to distribute into tissues and exert its pharmacological effect.[17][18] Therefore, determining the extent of plasma protein binding (PPB) is crucial.

A. Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for measuring PPB.[17][19] It involves dialyzing a plasma sample containing the test compound against a buffer solution through a semipermeable membrane that only allows the free drug to pass through.[18]

PPB_RED_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis spike_plasma Spike plasma with test compound load_red Load spiked plasma into one chamber and buffer into the other spike_plasma->load_red incubate Incubate at 37°C to reach equilibrium load_red->incubate sample_chambers Sample both plasma and buffer chambers incubate->sample_chambers quantify Quantify compound concentration (LC-MS/MS) sample_chambers->quantify calculate_fu Calculate fraction unbound (fu) quantify->calculate_fu

Caption: Workflow for Plasma Protein Binding Assay using Rapid Equilibrium Dialysis.

  • Preparation: Spike plasma (e.g., human, rat, mouse) with the test compound at a known concentration.[17]

  • Dialysis Setup:

    • Add the spiked plasma to one chamber of a RED device.

    • Add buffer (PBS) to the other chamber.[19]

  • Incubation: Incubate the device at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the free drug to reach equilibrium across the membrane.[19]

  • Sampling and Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Quantify the concentration of the compound in both samples using LC-MS/MS.[19]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

III. Metabolism: The Body's Chemical Factory

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, modify drugs to facilitate their excretion.[20][21] Assessing a compound's metabolic stability is critical for predicting its half-life and potential for drug-drug interactions.

A. Liver Microsomal Stability Assay

This assay uses liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, to determine the rate of a compound's metabolism.[20][21]

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare incubation mixture: microsomes, buffer, and test compound pre_incubate Pre-incubate mixture at 37°C prep_mix->pre_incubate start_reaction Initiate reaction by adding NADPH pre_incubate->start_reaction sample_timepoints Take samples at various time points start_reaction->sample_timepoints quench_reaction Quench reaction with cold acetonitrile sample_timepoints->quench_reaction quantify Quantify remaining parent compound (LC-MS/MS) quench_reaction->quantify calculate_clearance Calculate in vitro intrinsic clearance (Clint) quantify->calculate_clearance

Caption: Workflow for the Liver Microsomal Stability Assay.

  • Incubation Mixture: Prepare a mixture containing liver microsomes, buffer, and the test compound.[22]

  • Initiate Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.[20][22]

  • Time Course Sampling: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[20]

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent like acetonitrile.[21]

  • Quantification: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro intrinsic clearance (Clint), a measure of metabolic stability.[21]

IV. Comparative ADME Profiles: A Hypothetical Case Study

While specific experimental data for "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" is not publicly available, we can construct a hypothetical comparison with its derivatives to illustrate how structural modifications can impact ADME properties, based on general trends observed for 1,2,4-triazole derivatives.[4][23]

CompoundStructurePAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratiofu (human plasma)Human Liver Microsomal Clint (µL/min/mg)
Parent 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid0.50.21.20.15150
Derivative A Methyl ester of the carboxylic acid2.51.81.10.0880
Derivative B Amide at the carboxylic acid1.00.61.50.25120
Derivative C Fluoro-substitution on the benzoic acid ring0.70.31.30.18135

Interpretation of Hypothetical Data:

  • Derivative A (Methyl Ester): Esterification of the carboxylic acid increases lipophilicity, leading to higher passive permeability in both PAMPA and Caco-2 assays. This modification also results in lower plasma protein binding and improved metabolic stability.

  • Derivative B (Amide): The amide derivative shows slightly improved permeability compared to the parent compound but has lower metabolic stability. The fraction unbound is higher, which could lead to a larger volume of distribution.

  • Derivative C (Fluoro-substitution): The addition of a fluorine atom has a modest impact on permeability and plasma protein binding but slightly improves metabolic stability, a common strategy in medicinal chemistry to block sites of metabolism.

Conclusion: Integrating ADME for Successful Drug Design

The in vitro ADME assays discussed provide a robust framework for evaluating and comparing drug candidates. By systematically assessing the absorption, distribution, metabolism, and excretion properties of "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid" and its derivatives, researchers can make informed decisions to guide the optimization process. This integrated approach, combining data from assays like PAMPA, Caco-2, plasma protein binding, and microsomal stability, is essential for selecting compounds with the highest probability of success in clinical development. The ultimate goal is to design molecules with a balanced ADME profile that translates into a safe and effective therapeutic agent.

References

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  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • Unknown. Caco2 assay protocol. [Link]

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  • Domainex. Plasma Protein Binding Assay. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]

  • Obach, R. S. (2014). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in molecular biology (Clifton, N.J.), 1182, 121–130. [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. [Link]

  • Cyprotex. Microsomal Stability. [Link]

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  • Borisov, S. M., & Wolfbeis, O. S. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS sensors, 5(11), 3538–3545. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Evotec. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Unknown. (2025). ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 74(3), 1-5. [Link]

  • Lirias. (2025). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of. [Link]

  • Unknown. (2023). Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Pharmacia, 70(3), 743-752. [Link]

  • Yadav, A. R. (2022). ADME prediction of 1,2,4-triazole derivatives as potent tubulin inhibitors. IDAAM Publications. [Link]

  • Royal Society of Chemistry. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]

  • ResearchGate. (2025). ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. [Link]

  • Al-Obaidi, A. S. M., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC advances, 9(34), 19655–19667. [Link]

  • Unknown. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. NeuroQuantology, 20(11), 101-113. [Link]

  • Li, Y., et al. (2020). Synthesis of 1, 2, 4-triazole benzoyl arylamine derivatives and their high antifungal activities. European journal of medicinal chemistry, 200, 112463. [Link]

  • KTU AVES. (2023). 345 Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents: In vitro Enzyme Inhibition and In silico Phar. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; it concludes with their safe and compliant disposal. For a compound like 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid, which may not have an extensive, publicly available safety profile, a disposal plan rooted in scientific principles and risk assessment is not just a regulatory requirement—it is a cornerstone of laboratory safety.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid, moving beyond a simple checklist to explain the causality behind each procedural choice.

Part 1: Hazard Assessment Through Structural Analogy

The molecule can be deconstructed into three key components:

  • The Benzoic Acid Moiety: Benzoic acid and its derivatives are well-characterized. They are known to cause skin irritation and serious eye damage.[1][2][3][4][5] Some classifications also note the potential for organ damage through prolonged or repeated exposure.[3][5] As a carboxylic acid, it will have acidic properties.

  • The 1,2,4-Triazole Ring: The 1,2,4-triazole functional group is present in many biologically active compounds. The parent compound, 1,2,4-Triazole, is classified as harmful if swallowed and causes serious eye irritation.[6] It is consistently recommended that this material and its container be disposed of as hazardous waste.[7][8]

  • The Carbamoyl Linker: Carbamoyl groups are common in organic chemistry. Isomeric carbamoylbenzoic acids are known to be skin, eye, and respiratory irritants.[9]

Synthesized Hazard Profile: Based on this analysis, it is prudent to handle 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid as, at minimum, a substance that is:

  • Harmful if swallowed.

  • A skin irritant.

  • A cause of serious eye irritation or damage.

  • Potentially a respiratory irritant, especially in powdered form.

Therefore, all waste generated must be treated as hazardous chemical waste .

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure safety and regulatory compliance. The core principle is the containment and segregation of waste to prevent unintended reactions and to facilitate proper disposal by certified professionals.

Step 1: Pre-Disposal Planning and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure the proper disposal containers are prepared and labeled. The potential for skin, eye, and respiratory irritation dictates the required level of PPE.

Mandatory PPE:

  • Eye Protection: Safety glasses with side-shields are the minimum requirement.[6] Given the risk of serious eye damage from the benzoic acid moiety, the use of chemical splash goggles is strongly recommended.[4]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile), tested according to standards like EN 374.[7] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, work must be conducted in a chemical fume hood.[10] If a fume hood is not feasible, a respirator with a particulate filter (e.g., P2 or N95) may be necessary, in accordance with your institution's EHS guidelines.[8]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is critical. Never mix potentially reactive waste streams. All waste associated with 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid must be considered hazardous.

  • Solid Waste: This includes any unreacted or residual solid compound, contaminated weighing papers, and any absorbent materials used for cleaning minor spills.

  • Liquid Waste: This stream includes solutions containing the compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. The presence of a nitrogen-containing heterocyclic ring (triazole) may require a specific disposal route, such as incineration.

  • Contaminated Labware: This includes items like pipette tips, chromatography columns, and empty containers. Disposable items should be placed in a dedicated solid waste container. Glassware should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous liquid waste.

Step 3: Containerization and Labeling

Clear and accurate labeling prevents accidents and ensures compliant disposal.

  • Container Type: Use chemically resistant containers, such as high-density polyethylene (HDPE) jugs for liquids and wide-mouth drums or pails for solids.[11] Ensure containers have secure, leak-proof lids.

  • Labeling Protocol: All waste containers must be clearly labeled with, at a minimum:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid ".

    • An accurate list of all other components and their approximate concentrations (e.g., solvents).

    • The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

    • The date the container was started.

Step 4: Temporary Storage

Store waste containers in a designated, secondary containment area that is away from general laboratory traffic. The storage location should be cool, dry, and well-ventilated.[8] Ensure incompatibility issues are considered; for instance, do not store this acidic compound's waste next to strong bases or oxidizing agents.[4][12]

Step 5: Final Disposal

The ultimate disposal of this hazardous waste must be conducted by a licensed and certified hazardous waste management company.

  • Contact your EHS Department: Your institution's Environmental Health & Safety (EHS) or equivalent department is the primary point of contact. They will have established procedures and scheduled pickups for hazardous waste.

  • Provide Documentation: Be prepared to provide the full chemical name and any known hazard information to the EHS office and the disposal vendor.

  • Probable Disposal Route: For organic compounds like this, high-temperature incineration is a common and effective disposal method, as it ensures complete destruction of the molecule.[6]

Part 3: Emergency Procedures for Spills

Minor spills should be handled immediately by trained personnel.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described in Part 2, Step 1.

  • Contain and Clean:

    • For solid spills , gently cover with an inert absorbent material (e.g., sand, vermiculite) to avoid generating dust.[11] Moisten the material slightly if necessary.[13] Carefully sweep or scoop the mixture into a designated hazardous waste container.[6][14]

    • For liquid spills , cover with an inert absorbent material. Once absorbed, scoop the material into the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Summary of Disposal Procedures

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteBased on the known hazards of its structural components (benzoic acid, 1,2,4-triazole), which include irritation, potential for serious eye damage, and being harmful if swallowed.[1][3][5][6][7]
Required PPE Chemical Goggles, Nitrile Gloves, Lab CoatTo protect against skin and severe eye irritation.[4][7] Work in a fume hood or use respiratory protection if dust is generated.[10]
Segregation Separate Solid, Liquid, and Contaminated Labware streamsTo prevent unwanted reactions and ensure each waste type is routed to the correct final disposal method.
Container Labeling "HAZARDOUS WASTE", Full Chemical Name, Hazard PictogramsTo ensure safety, compliance, and proper handling by EHS and disposal vendors.
Final Disposal Via Licensed Hazardous Waste Contractor (likely incineration)Ensures regulatory compliance and complete destruction of the hazardous compound.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from work with 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid.

G cluster_0 1. Characterize & Segregate cluster_1 2. Containerize & Label cluster_2 3. Store & Dispose Start Waste Generated (2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid) Solid Pure Solid / Contaminated Absorbents & Weigh Paper Start->Solid Liquid Aqueous or Organic Solutions Start->Liquid Labware Contaminated Pipette Tips, Empty Vials, Gloves Start->Labware Solid_Container Labeled 'Hazardous Solid Waste' Container (HDPE) Solid->Solid_Container Liquid_Container Labeled 'Hazardous Liquid Waste' Container (HDPE) Liquid->Liquid_Container Labware_Container Labeled 'Hazardous Solid Waste' (Contaminated Labware) Labware->Labware_Container Storage Store in Designated Secondary Containment Area Solid_Container->Storage Liquid_Container->Storage Labware_Container->Storage EHS Schedule Pickup with Institutional EHS Storage->EHS Vendor Disposal by Licensed Hazardous Waste Vendor EHS->Vendor

Sources

Personal protective equipment for handling 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid (also known as N-(4H-1,2,4-triazol-4-yl)phthalamic acid).

As a specialized research intermediate formed from phthalic anhydride and 4-amino-1,2,4-triazole, specific toxicological data is often limited. Therefore, this protocol applies Universal Chemical Precautions , deriving safety standards from its functional groups (benzoic acid derivative, triazole moiety) and precursor hazards.

Part 1: Executive Safety Summary

Category Critical Status
Signal Word WARNING (Derived from structural analogs)
Primary Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]
Sensitization Risk Potential respiratory/skin sensitizer (due to phthalimide/anhydride structural lineage).
Physical State White to off-white crystalline solid.
Solubility Low in water; soluble in DMSO, DMF, and dilute aqueous base.

Part 2: Personal Protective Equipment (PPE) Strategy

Effective protection requires a barrier against fine particulate dust and potential solution splashes.

Hand Protection (Glove Selection)
  • Primary Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

  • Justification: Nitrile provides excellent resistance to the solid powder and common solvents used with this compound (e.g., water, alcohols).

  • Secondary Requirement (Solvent-Specific): If dissolving in DMSO or DMF , double-gloving is mandatory.

    • Inner Glove: Nitrile.

    • Outer Glove: Butyl Rubber or heavy-duty Nitrile (0.2 mm+) to prevent solvent-mediated skin absorption.

  • Breakthrough Time: >480 minutes for solid handling; varies by solvent for solutions.

Respiratory Protection
  • Standard Operation: Work within a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Outside Hood (Weighing/Spills): Use a NIOSH N95 or CEN P2 particulate respirator. The fine crystalline nature of benzoic acid derivatives can generate irritant dust clouds during transfer.

Eye & Body Protection[2][3][4]
  • Eyes: Chemical Safety Goggles (ANSI Z87.1 or EN 166). Note: Safety glasses are insufficient if fine dust generation is possible.

  • Body: Long-sleeved lab coat (cotton/polyester blend) and closed-toe chemical-resistant shoes.

Part 3: Operational Handling Protocol

Step-by-Step Workflow

This protocol ensures containment of the irritant solid and safe preparation of stock solutions.

1. Pre-Operational Check:

  • Verify fume hood airflow.

  • Prepare a waste container labeled "Solid Organic Waste (Hazardous)."

  • Clear balance area of incompatible materials (strong oxidizers, strong bases).

2. Weighing & Transfer:

  • Anti-Static Measures: Use an anti-static gun or ionizer if the powder is static-prone (common with dry amides).

  • Technique: Weigh into a tared vial or weighing boat inside the fume hood. Avoid using spatulas that retain static; use stainless steel or disposable antistatic plastic.

  • Spill Prevention: Place the balance on a disposable absorbent mat.

3. Solubilization (Critical Step):

  • Solvent Choice: The compound contains a carboxylic acid (-COOH) and an amide.

    • Aqueous: Dissolve in dilute base (e.g., 0.1 M NaOH or NaHCO₃) to form the soluble carboxylate salt.

    • Organic: DMSO is the preferred solvent for biological assays.

  • Procedure: Add solvent slowly to the solid. Vortex in a closed tube. Do not sonicate in an open vessel to prevent aerosolization.

4. Reaction Setup:

  • If used as a ligand or intermediate, add reagents to the solution of this compound.

  • Incompatibility: Avoid mixing solid directly with strong oxidizing agents (e.g., permanganates) to prevent exothermic degradation.

Part 4: Emergency & Disposal Logistics

Spill Response Decision Tree
  • Minor Spill (< 5 g):

    • Don N95/P2 respirator and double nitrile gloves.

    • Cover spill with wet paper towels (to suppress dust).

    • Scoop into a wide-mouth waste jar.

    • Clean surface with 70% Ethanol, then water.

  • Major Spill (> 5 g or outside hood):

    • Evacuate the immediate area.[2][3]

    • Allow dust to settle (15 mins).

    • Use a HEPA-filtered vacuum or wet-sweeping method.

Disposal Streams
Waste Type Disposal Method
Solid Chemical Incineration. Pack in a sealed container labeled "Organic Solid - Irritant."
Aqueous Solutions Adjust pH to 6–8. Dispose of as "Aqueous Organic Waste" (contains nitrogenous heterocycles).
Solvent Solutions "Non-Halogenated Organic Solvent Waste" (if in DMSO/Ethanol).

Part 5: Visualized Safety Workflow

The following diagram illustrates the critical decision points during the handling process.

SafetyWorkflow Start Start: Handling 2-(1,2,4-Triazol-4-ylcarbamoyl)benzoic acid PPE_Check PPE Verification: Nitrile Gloves, Goggles, Lab Coat Start->PPE_Check Form_Check Is the substance Solid or in Solution? PPE_Check->Form_Check Solid_Handling Solid Handling: Use Fume Hood + Anti-static tools Form_Check->Solid_Handling Solid Solvent_Check Solvent: DMSO/DMF? Form_Check->Solvent_Check Solution Weighing Weighing: Use closed vial transfer Solid_Handling->Weighing Disposal Disposal: Solid -> Incineration Liquid -> Organic Waste Weighing->Disposal Double_Glove Action: Double Glove (Barrier vs. Permeation) Solvent_Check->Double_Glove Yes Standard_Glove Action: Standard Nitrile Solvent_Check->Standard_Glove No Double_Glove->Disposal Standard_Glove->Disposal

Caption: Operational workflow emphasizing PPE adjustments based on physical state and solvent choice.

References

  • Carl Roth GmbH . (2024). Safety Data Sheet: Phthalic Acid. Retrieved from

  • TCI Chemicals . (2025). Safety Data Sheet: Phthalamic Acid. Retrieved from

  • Sigma-Aldrich . (2025). Safety Data Sheet: 1,2,4-Triazole. Retrieved from

  • National Institutes of Health (NIH) . (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids. PubMed Central. Retrieved from

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.